molecular formula C10H22 B082096 2,2,4-Trimethylheptane CAS No. 14720-74-2

2,2,4-Trimethylheptane

Cat. No.: B082096
CAS No.: 14720-74-2
M. Wt: 142.28 g/mol
InChI Key: IIYGOARYARWJBO-UHFFFAOYSA-N
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Description

2,2,4-Trimethylheptane is a C10 branched alkane of significant interest in petroleum and chemical research, primarily serving as a critical reference standard and subject in the study of complex hydrocarbon reaction networks. Its principal research value lies in the investigation of isobutane/alkene alkylation processes, which are vital for producing high-octane, clean-burning gasoline components, or alkylates . In this context, this compound is identified and quantified as a part of the intricate mixture of by-products, and tracking its formation is essential for refining the alkylation reaction pathway network and understanding the underlying carbonium ion mechanisms . Furthermore, this compound is extensively used in analytical chemistry method development. It serves as a critical component for calibrating gas chromatography systems, such as those utilizing DB-5 or OV-101 columns, and for determining Kovats and other retention indices on non-polar stationary phases . Research utilizing this compound provides foundational insights for optimizing industrial processes aimed at reducing environmental impact and improving the selectivity of desired fuel products. This product is strictly for research purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4-trimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYGOARYARWJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871234
Record name 2,2,4-Trimethylheptane
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Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14720-74-2
Record name 2,2,4-Trimethylheptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14720-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptane, 2,2,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,4-Trimethylheptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylheptane is a branched-chain alkane with the chemical formula C10H22.[1][2][3][4] As a member of the decane (B31447) isomer group, it is a volatile and flammable organic compound.[5] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its known applications and safety considerations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who may encounter or utilize this compound in their work.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and physical processes.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C10H22[1][2][3][4][6][7]
Molecular Weight 142.28 g/mol [1][2][3][6][7][8][9]
Appearance Colorless liquid[5]
Odor Strong, characteristic odor[1][2]
Boiling Point 148.15 °C (at 760 mmHg)[1][6]
Melting Point -53.99 °C[1][7]
Density 0.7275 g/cm³ at 20 °C[1][6]
Refractive Index 1.4069[7]
Vapor Pressure 5.167 mmHg at 25 °C (estimated)[10]
Flash Point 37.2 °C (99.0 °F) (estimated)[7][10]
Solubility in Water 1.118 mg/L at 25 °C (estimated)[10]
logP (Octanol/Water Partition Coefficient) 5.392 (estimated)[10]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Registry Number 14720-74-2[1][2][3][4][6][8]
IUPAC Name This compound[8][11]
SMILES CCCC(C)CC(C)(C)C[2][6][7][8][9][11]
InChI InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3[3][4][6][8][9][11]
InChIKey IIYGOARYARWJBO-UHFFFAOYSA-N[3][4][6][8][9][11]

Experimental Protocols

Accurate determination of the chemical and physical properties of a compound is fundamental to its application in research and development. The following sections detail the methodologies for measuring the key properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Methodology:

  • A small amount of the this compound sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube assembly is attached to a thermometer.

  • The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.

  • As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will be observed as a steady stream of bubbles.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The temperature at which the liquid sample is drawn back into the capillary tube is recorded as the boiling point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Place this compound in a small test tube B Invert a sealed capillary tube into the sample A->B C Attach the test tube assembly to a thermometer B->C D Place the assembly in a Thiele tube with oil C->D E Gently heat the side arm of the Thiele tube D->E F Observe a steady stream of bubbles E->F G Remove heat and allow to cool F->G H Record temperature when liquid enters the capillary G->H I Final Boiling Point Value H->I Boiling Point

Boiling Point Determination Workflow
Determination of Density (Hydrometer Method - ASTM D1298)

The density of a liquid is its mass per unit volume. The ASTM D1298 standard test method is a widely used laboratory procedure for determining the density of petroleum products like this compound using a hydrometer.[1][2][3][12][13]

Methodology:

  • The this compound sample is brought to a specified temperature, and a portion is transferred to a hydrometer cylinder of a similar temperature.[12]

  • A calibrated hydrometer, also at a similar temperature, is gently lowered into the sample and allowed to float freely.[12]

  • Once the hydrometer has settled and the temperature of the sample has stabilized, the hydrometer scale is read at the point where the principal surface of the liquid cuts the scale.[2]

  • The temperature of the sample is recorded.

  • The observed hydrometer reading is corrected for the meniscus and the thermal expansion of the glass hydrometer.[2]

  • The corrected reading is then converted to density at the reference temperature (e.g., 20 °C) using standard petroleum measurement tables.[2]

Density_Determination cluster_preparation Sample Preparation cluster_measurement Measurement Procedure cluster_calculation Data Correction and Calculation A Bring sample to a specified temperature B Transfer sample to a hydrometer cylinder A->B C Lower hydrometer into the sample B->C D Allow hydrometer to settle and temperature to stabilize C->D E Read the hydrometer scale at the liquid surface D->E F Record the sample temperature E->F G Apply meniscus and thermal expansion corrections F->G H Convert to density at the reference temperature using tables G->H I Final Density Value H->I Density

Density Determination Workflow (ASTM D1298)
Determination of Flash Point (Pensky-Martens Closed Cup Tester - ASTM D93)

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture in air. The ASTM D93 standard test method is a common procedure for determining the flash point of petroleum products.[6][8][10][11][14]

Methodology:

  • A brass test cup of specified dimensions is filled with the this compound sample to a marked level.[8]

  • The cup is heated at a slow, constant rate.

  • The sample is stirred at a specified rate to ensure temperature uniformity.[8]

  • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid surface.[8]

  • The test is continued until a flash is observed inside the cup.

  • The temperature at which the flash occurs is recorded as the flash point.[8]

Flash_Point_Determination cluster_setup Apparatus Setup cluster_testing Testing Procedure cluster_result Result A Fill the test cup with This compound B Place the cup in the Pensky-Martens tester A->B C Heat the sample at a slow, constant rate B->C D Stir the sample continuously C->D E Periodically, stop stirring and introduce an ignition source D->E E->D No Flash F Observe for a flash inside the cup E->F G Record the temperature at which the flash occurs F->G Flash Occurs H Final Flash Point Value G->H Flash Point

Flash Point Determination Workflow (ASTM D93)

Signaling Pathways and Logical Relationships

Extensive searches of scientific literature and chemical databases did not reveal any known signaling pathways or complex biological or logical relationships involving this compound. As a simple, non-polar hydrocarbon, it is not expected to participate in specific biological signaling cascades in the same manner as more complex, functionalized molecules. Its biological effects are more likely to be related to its physical properties, such as its ability to disrupt cell membranes at high concentrations, which is a non-specific mechanism of toxicity.

Applications and Safety

Applications

This compound has limited but specific applications in industrial and research settings:

  • Fuel Component: It is used as a component in some jet fuels.[7]

  • Reference Standard: Due to its defined properties, it can be used as a modeling or calibration standard for the analysis of other volatile organic compounds, particularly in gas chromatography.[2]

Safety and Hazards

This compound is a flammable liquid and vapor.[5] It should be handled in a well-ventilated area, away from ignition sources.[5] As with other volatile organic compounds, inhalation of high concentrations of its vapor can cause dizziness, headache, and nausea.[5] It is also classified as a neurotoxin.[12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[5]

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format, combined with the workflow diagrams, offers a practical resource for scientists and researchers. While this compound does not exhibit complex biological signaling activity, a thorough understanding of its fundamental properties is essential for its safe and effective use in its limited but important applications.

References

physical properties of 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,2,4-Trimethylheptane

Introduction

This compound is a branched-chain alkane with the chemical formula C10H22.[1][2] As a member of the alkane family, it is a saturated hydrocarbon, meaning it consists entirely of hydrogen and carbon atoms connected by single bonds. This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development and related fields. The document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the relationships between its molecular structure and physical characteristics.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure—a ten-carbon chain with methyl group branches at the second and fourth positions. These structural features influence its intermolecular forces, which in turn determine its bulk physical properties.

Data Presentation

The quantitative are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnitsConditions
Molecular Formula C10H22--
Molecular Weight 142.28 g/mol -
Boiling Point 148.15°Cat 1 atm
Melting Point -53.99°Cat 1 atm
Density 0.7275g/cm³at 20 °C
Refractive Index ~1.4120-at 20 °C (for 2,4,4-Trimethylheptane)[3]
Viscosity ~0.501mPa·sat 25 °C (for 2,2,4-Trimethylpentane)[4]

Experimental Protocols

The determination of the physical properties of hydrocarbon liquids such as this compound is governed by standardized experimental procedures. The following sections detail the methodologies for measuring the key properties listed above, with a focus on ASTM International standards.

Density Determination

The density of liquid hydrocarbons is a fundamental property used for the conversion of measured volumes to volumes at a standard temperature.

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter [5]

This method employs a digital density meter that utilizes an oscillating U-tube.

  • Apparatus : A digital density meter capable of maintaining the sample at a constant temperature.

  • Procedure :

    • A small volume of the liquid sample is introduced into the oscillating U-tube.[6]

    • The change in the oscillation frequency of the U-tube caused by the mass of the sample is measured.

    • This frequency change is used in conjunction with calibration data to determine the density of the sample.[6]

  • Significance : This method is rapid, requires a small sample volume, and provides high precision. It is suitable for a wide range of petroleum distillates and viscous oils.[5]

Boiling Point Determination

The boiling point provides an indication of a substance's volatility and is a key characteristic for identification and purity assessment.

Methodology: ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography

This method determines the boiling range distribution of petroleum products.

  • Apparatus : A gas chromatograph equipped with a nonpolar packed or open tubular (capillary) column.[7]

  • Procedure :

    • A small sample of the hydrocarbon is injected into the gas chromatograph.

    • The column temperature is increased at a reproducible linear rate, causing the hydrocarbon components to elute in order of increasing boiling point.[7]

    • The retention times of the components are correlated with their boiling points using a calibration curve generated from a known mixture of hydrocarbons.[7]

  • Significance : This gas chromatographic simulation of distillation is faster than traditional distillation methods and provides a detailed boiling range distribution.[7]

Refractive Index Measurement

The refractive index is a fundamental physical property that can be used to characterize pure hydrocarbons and their mixtures.[8][9]

Methodology: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids [8][10]

This standard covers the measurement of the refractive index of transparent and light-colored hydrocarbons.[8][11]

  • Apparatus : A calibrated refractometer, such as an Abbe-type refractometer.

  • Procedure :

    • A small drop of the liquid sample is placed between the prisms of the refractometer.[12]

    • Light of a specific wavelength (typically the sodium D-line at 589.3 nm) is passed through the sample.

    • The instrument is adjusted to obtain a sharp boundary line, and the refractive index is read from the scale.

    • The reading is corrected to a standard temperature, usually 20°C or 25°C, using tabulated temperature correction factors.[12]

  • Significance : This method provides a highly accurate measurement of the refractive index, which is useful for identification and quality control.[8]

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is an important property for applications involving fluid dynamics.

Methodology: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids [13][14]

This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[13][15]

  • Apparatus : A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath.

  • Procedure :

    • The viscometer is charged with the liquid sample.

    • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.[14]

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[13]

    • The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid.[13]

  • Significance : This method is a primary standard for the measurement of viscosity and is applicable to a wide range of petroleum products.[13]

Structure-Property Relationship Visualization

The physical properties of alkanes are directly related to their molecular structure. For this compound, its molecular weight and branched nature are key determinants of its physical behavior. The following diagram illustrates these relationships.

G Structure-Property Relationship of this compound cluster_structure Molecular Structure cluster_properties Physical Properties Molecular_Weight High Molecular Weight (C10H22) Intermolecular_Forces Weak van der Waals Forces Molecular_Weight->Intermolecular_Forces Increases surface area Branched_Structure Branched Structure (Trimethyl Groups) Branched_Structure->Intermolecular_Forces Reduces surface area contact compared to linear isomer Boiling_Point Relatively High Boiling Point Density Lower Density than Water Intermolecular_Forces->Boiling_Point Stronger forces require more energy to overcome Intermolecular_Forces->Density Inefficient packing of branched molecules

References

2,2,4-Trimethylheptane molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of 2,2,4-trimethylheptane. The information is curated for professionals in research and development who require precise data for modeling, analysis, and experimental design.

Molecular Identity and Structure

This compound is a branched alkane, a saturated hydrocarbon with the general formula CnH2n+2.[1] Its systematic IUPAC name is this compound.[2] It is recognized by the CAS Registry Number 14720-74-2.[3]

Molecular Formula: C₁₀H₂₂[2][3][4][5]

The structural formula provides a more detailed representation of the covalent bonding within the molecule. Below are several common representations:

  • Condensed Formula: CH₃CH₂CH₂CH(CH₃)CH₂C(CH₃)₃

  • SMILES (Simplified Molecular-Input Line-Entry System): CCCC(C)CC(C)(C)C[2][4][5][6]

  • InChI (International Chemical Identifier): InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3[2][3][4][5]

The relationship between the molecular formula and its various structural representations is crucial for understanding its chemical nature and behavior.

Logical Relationship of this compound Representations A Molecular Formula C₁₀H₂₂ B IUPAC Name This compound A->B describes C Skeletal Structure B->C is represented by D Condensed Structure CH₃(CH₂)₂CH(CH₃)CH₂C(CH₃)₃ B->D is represented by E SMILES CCCC(C)CC(C)(C)C C->E is encoded as D->E is encoded as

Structural Representations of this compound

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in various experimental and environmental conditions.

PropertyValueReference(s)
Molecular Weight 142.28 g/mol [3][4][5][7]
Monoisotopic Mass 142.172150702 Da[1][4][6]
Boiling Point 148.15 °C[5]
Melting Point -53.99 °C[7]
Density 0.7275 g/cm³ at 20 °C[5][7]
Water Solubility 0.0015 g/L (Predicted)[1]
logP (Octanol-Water) 5.52 (Predicted)[1]
Rotatable Bond Count 4[1][7]
Polar Surface Area 0 Ų[1]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound. Available spectral information includes:

  • Mass Spectrometry (Electron Ionization): The NIST Chemistry WebBook provides mass spectrum data for this compound, which is crucial for determining its fragmentation pattern and confirming its molecular weight.[8]

  • ¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance spectra are available and provide information about the number and types of carbon atoms in the molecule.[4][9]

  • Infrared (IR) Spectroscopy: Vapor phase IR spectra can be used to identify the characteristic vibrational modes of the molecule's functional groups.[4][9]

Experimental Protocols

General Analytical Workflow:

A common application of this compound is as a modeling or calibration standard for the analysis of other volatile organic compounds.[7][10] A typical experimental workflow for its analysis from a sample matrix is outlined below.

General Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Headspace Extraction A->B is subjected to C Gas Chromatography (GC) B->C injects into D Mass Spectrometry (MS) C->D is coupled with E Data Acquisition D->E generates F Quantification & Identification E->F leads to

Analytical Workflow for Volatile Compounds

Methodology:

  • Headspace Extraction: The headspace technique is a common method for extracting volatile compounds like this compound from solid or liquid samples.[10] This involves heating the sample in a sealed vial to allow the volatile components to partition into the gas phase above the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extracted headspace gas is then typically injected into a gas chromatograph (GC) for separation from other components in the mixture. The separated components then enter a mass spectrometer (MS) for detection and identification based on their mass-to-charge ratio and fragmentation patterns.[8]

Applications

This compound is primarily used in the following areas:

  • Fuel Component: It is a component of jet fuels.[7][11]

  • Calibration Standard: Due to its stability and defined properties, it serves as a modeling or calibration standard for the analysis of other volatile compounds.[7][10]

This guide provides foundational data for this compound. For more specific applications or advanced research, consulting peer-reviewed literature and specialized chemical databases is recommended.

References

boiling point and density of 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2,2,4-Trimethylheptane

This technical guide provides a comprehensive overview of the boiling point and density of this compound, targeted at researchers, scientists, and drug development professionals. This document outlines its key physical properties, detailed experimental protocols for their determination, and the underlying principles governing these characteristics.

Physicochemical Data of this compound

This compound is a branched alkane with the chemical formula C10H22.[1][2] Its physical properties are crucial for various applications, including its use as a component in jet fuel and as a calibration standard in analytical chemistry.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H22[1][2][3]
Molecular Weight142.28 g/mol [1][3][4]
Boiling Point 148.15 °C to 148.31 °C [1][3][5]
Density 0.7275 g/cm³ at 20 °C [1][3]
CAS Registry Number14720-74-2[3][5]
Canonical SMILESCCCC(C)CC(C)(C)C[3]
InChIKeyIIYGOARYARWJBO-UHFFFAOYSA-N[3]

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research. The following sections detail standardized methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a characteristic physical property.[6][7]

Methodology: Capillary Method (Thiele Tube)

This method is suitable for small sample volumes (less than 0.5 mL).[8]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band

  • Heat source (e.g., Bunsen burner)

  • Heating oil (mineral oil)

Procedure:

  • Fill the Thiele tube with heating oil to a level above the side arm.

  • Add about 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, open end down, into the test tube containing the sample.[8]

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]

  • Insert the thermometer assembly into the Thiele tube, with the oil level partially immersing the test tube.

  • Gently heat the side arm of the Thiele tube.[8] Convection will circulate the oil, ensuring uniform heating.

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[8]

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]

  • Record the temperature. For accuracy, repeat the determination.

Determination of Density

Density is the mass of a substance per unit volume. It is an intrinsic property that can aid in substance identification.

Methodology: Mass and Volume Measurement

This is a straightforward method for determining the density of a liquid.[9][10]

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer (for higher accuracy)

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder (or pycnometer).[9]

  • Add a known volume of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[9] For high precision, a pycnometer of a known volume should be used.

  • Measure and record the combined mass of the graduated cylinder and the liquid.[9]

  • Measure and record the temperature of the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

  • Calculate the density using the formula: Density = Mass / Volume .[9]

  • For improved accuracy, perform the measurement multiple times and calculate the average density.[10]

Visualizations

The following diagrams illustrate the relationships between molecular properties and the experimental workflow for determining the boiling point.

G Factors Influencing Alkane Boiling Point A Molecular Weight B Intermolecular Forces (London Dispersion Forces) A->B Increases C Boiling Point B->C Stronger forces lead to higher D Molecular Branching E Surface Area D->E Increased branching leads to lower E->B Lower surface area leads to weaker

Caption: Logical relationship of factors affecting the boiling point of alkanes.

G Workflow for Boiling Point Determination (Capillary Method) start Start prep Prepare Sample and Apparatus (Thiele Tube, Thermometer, Capillary Tube) start->prep heat Heat Apparatus Gently prep->heat observe Observe for Continuous Stream of Bubbles heat->observe cool Remove Heat and Allow to Cool observe->cool Bubbles are continuous record Record Temperature When Liquid Enters Capillary Tube cool->record end End record->end

Caption: Experimental workflow for determining boiling point via the capillary method.

References

Technical Guide: 2,2,4-Trimethylheptane (CAS No. 14720-74-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2,2,4-trimethylheptane (CAS No. 14720-74-2), a branched-chain alkane. It summarizes its known physicochemical properties, analytical characterization methods, and the current state of knowledge regarding its biological and toxicological profile. This guide notes the significant lack of specific pharmacological, metabolic, and toxicological data for this particular isomer, a common characteristic for many non-commercial hydrocarbon isomers. In lieu of specific experimental data, a generalized workflow for the characterization of such a compound is provided. This document is intended to serve as a foundational resource for researchers, acknowledging the current data gaps and providing a framework for potential future investigation.

Introduction

This compound is a saturated, branched-chain aliphatic hydrocarbon with the molecular formula C10H22.[1][2] As an isomer of decane, it belongs to a broad class of volatile organic compounds (VOCs). While structurally related compounds like isooctane (B107328) (2,2,4-trimethylpentane) are well-studied due to their use as primary reference fuels in determining gasoline octane (B31449) ratings, this compound is not as extensively characterized.[3][4] It is primarily used as a modeling or calibration standard for the analysis of other volatile compounds and has been identified as a component in gasoline and cigarette smoke.[5]

This guide synthesizes the available technical data for this compound. However, it must be emphasized that specific data regarding its interaction with biological systems, such as receptor binding, signaling pathway modulation, or detailed metabolic fate, are not available in current scientific literature. The information presented herein is based on its fundamental chemical properties and general toxicological principles for short-chain branched alkanes.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are compiled from various chemical databases. These properties are essential for its handling, analysis, and for predicting its environmental and biological behavior.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Registry Number 14720-74-2[1][2]
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1][5][6]
Boiling Point 148.15 - 149.2 °C (@ 760 mmHg)[1][7][8]
Density 0.7275 - 0.733 g/cm³ (@ 20 °C)[1][8]
Vapor Pressure 5.17 mmHg (@ 25 °C) (est.)[7][8]
Flash Point 37.2 °C (est.)[7][8]
logP (o/w) 5.392 (est.)[7]
Refractive Index 1.4069[8]
Table 2: Chemical Identifiers
Identifier TypeIdentifierSource(s)
IUPAC Name This compound[6]
Canonical SMILES CCCC(C)CC(C)(C)C[1][6]
InChI InChI=1S/C10H22/c1-6-7-9(2)8-10(3,4)5/h9H,6-8H2,1-5H3[1][2][6]
InChIKey IIYGOARYARWJBO-UHFFFAOYSA-N[1][2][6]

Chemical Structure and Identification

The structure of this compound features a seven-carbon heptane (B126788) backbone with two methyl groups at the C2 position and one methyl group at the C4 position.

Caption: 2D structure of this compound.

Analytical Methods

The primary method for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS) .[6][9] Its high volatility and thermal stability make it well-suited for GC analysis. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, with characteristic top peaks (m/z) at 57, 56, and 43.[6]

Kovats retention indices, which standardize retention times in gas chromatography, are also available for this compound on standard non-polar columns, with reported values typically in the range of 875 to 890.[6][10]

Biological and Toxicological Profile

Current State of Knowledge

There are no specific toxicological or pharmacological studies available for this compound in the public domain. As a simple, non-reactive hydrocarbon, it is not expected to interact with specific biological signaling pathways in the manner of a targeted drug molecule. Its biological effects are presumed to be non-specific, primarily driven by its physical properties (i.e., its lipophilicity).

General Profile of Branched-Chain Alkanes

The toxicological profile of this compound can be inferred from data on similar short- and branched-chain alkanes.

  • Acute Toxicity : Generally, these compounds exhibit low acute oral and dermal toxicity.[11] The primary acute risk is associated with inhalation of high concentrations, which can lead to central nervous system depression through a non-specific anesthetic mechanism.[12]

  • Aspiration Hazard : Due to their low viscosity, liquid alkanes of this class pose a significant aspiration risk. If swallowed and subsequently inhaled into the lungs, they can cause severe chemical pneumonitis, which can be fatal.[11]

  • Dermal Irritation : Prolonged or repeated skin contact can cause irritation and dermatitis due to the defatting action of the solvent on the skin.[13]

  • Metabolism : Alkanes are primarily metabolized in the liver via cytochrome P450 enzymes, which introduce hydroxyl groups to increase water solubility and facilitate excretion. However, the high degree of branching in this compound may render it more resistant to metabolism compared to its linear isomer, n-decane.

  • Genotoxicity & Carcinogenicity : Most simple, saturated alkanes are not considered genotoxic.[11]

Experimental Protocols and Research Workflow

No specific experimental protocols involving this compound have been published. For researchers intending to study this compound, a generalized workflow for the initial characterization of a volatile organic compound is proposed below.

Generalized Experimental Workflow

This logical workflow outlines the necessary steps to characterize a compound like this compound and perform a preliminary assessment of its biological activity or toxicity.

cluster_0 Compound Acquisition & Verification cluster_1 Physicochemical Characterization cluster_2 Preliminary Biological Assessment cluster_3 Data Analysis & Reporting A Source Compound (CAS: 14720-74-2) B Identity Confirmation (GC-MS, NMR) A->B Verify C Purity Analysis (GC-FID, >99%) B->C Assess D Measure Properties (BP, Density, VP) C->D F In Vitro Cytotoxicity Assay (e.g., MTT on HepG2, A549 cells) D->F E Determine Solubility (Aqueous, Organic) E->F G Membrane Interaction Study (e.g., Hemolysis Assay) F->G I Summarize Findings & Report F->I H Metabolic Stability Assay (Liver Microsomes) G->H G->I H->I

Caption: Generalized workflow for characterization of this compound.

Methodology for Key Steps
  • Identity Confirmation (GC-MS): A sample is volatilized and separated on a non-polar capillary column (e.g., polydimethylsiloxane). The resulting mass spectrum is compared against a reference library, such as the NIST database, to confirm the molecular weight and fragmentation pattern.[6][9]

  • Purity Analysis (GC-FID): Gas chromatography with a flame ionization detector (FID) is used for quantitative analysis. The peak area of this compound is compared to the total area of all peaks to determine its purity.

  • In Vitro Cytotoxicity Assay: A cell line (e.g., human liver carcinoma HepG2) is exposed to a range of concentrations of the compound. Cell viability is measured after a set incubation period (e.g., 24-48 hours) using a colorimetric assay like MTT to determine the IC50 (half-maximal inhibitory concentration). This provides a preliminary measure of toxicity.

Conclusion

This compound (CAS 14720-74-2) is a structurally defined but biologically under-characterized branched-chain alkane. While its physicochemical properties are well-documented, a significant data gap exists regarding its pharmacology, toxicology, and metabolism. For professionals in drug development, this compound is unlikely to be of direct interest as a therapeutic agent due to its chemical nature. Its primary relevance lies in its use as an analytical standard and as a component of complex hydrocarbon mixtures where its toxicological properties, likely low but including an aspiration hazard, may be of consideration. Future research, following the generalized workflow provided, would be necessary to fill the existing knowledge gaps.

References

synonyms for 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2,4-Trimethylheptane and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2][3][4][5] As an isomer of decane, it is one of 75 constitutional isomers with this formula.[6] This document provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, and relevant experimental methodologies. While direct involvement in signaling pathways or drug development is not prominent for this compound, this guide presents logical workflows and hypothetical metabolic pathways based on the behavior of similar branched alkanes. This information can serve as a reference for researchers working with related aliphatic hydrocarbons.

Synonyms and Identification

This compound is identified by several names and registry numbers across various chemical databases. The most common synonyms and identifiers are listed below:

  • IUPAC Name: this compound[2][7]

  • CAS Registry Number: 14720-74-2[1][2][4][5]

  • Other Names: Heptane, 2,2,4-trimethyl-[1][2]

As a branched alkane, it belongs to the class of acyclic branched hydrocarbons with the general formula CnH2n+2.[8][9]

Physicochemical Data

The structural characteristics of this compound influence its physical and chemical properties. A summary of key quantitative data is presented in the table below.

PropertyValueSource
Molecular FormulaC10H22[1][2][3][4][5]
Molecular Weight142.28 g/mol [2][3][10]
CAS Number14720-74-2[1][2][4][5]
Boiling Point148.15 °C[1]
Melting Point-53.99 °C[10]
Density0.7275 g/cm³ at 20 °C[1]
XLogP34.9[10]
Rotatable Bond Count4[10]
Exact Mass142.172150702[2][10]
Heavy Atom Count10[10]

Experimental Protocols

Analysis of this compound in a Mixture

The following protocol describes a general workflow for the identification and quantification of this compound in a complex hydrocarbon mixture, for instance, in fuel analysis or environmental samples. This methodology is based on standard analytical techniques for volatile organic compounds.

1. Sample Preparation:

  • Headspace Analysis: For solid or liquid matrices, the volatile this compound can be extracted using the headspace technique.[3] A known amount of the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase above the sample.
  • Solid-Phase Extraction (SPE): For aqueous samples, SPE can be used to concentrate the analyte and remove interfering substances.[3] A C18 or similar nonpolar sorbent is suitable for retaining branched alkanes.
  • Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at known concentrations.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the primary instrument for analysis.
  • GC Column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for separating hydrocarbons.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: Increase temperature at a rate of 10°C/minute to 200°C.
  • Final hold: Hold at 200°C for 5 minutes.
  • Injector: Use a split/splitless injector in split mode to avoid column overloading. Injector temperature should be set to 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-200.
  • Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Quantify using the calibration curve generated from the standards.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For structural confirmation, particularly in research settings, 2D NMR techniques can be employed to distinguish between isomers.
  • Technique: 2D Double Quantum Filtered Correlation Spectroscopy (DQF-COSY) can be used to discriminate between branched and linear alkanes.
  • Sample Preparation: Samples are prepared in a 5 mm NMR tube.
  • Analysis: The cross-peak patterns in the DQF-COSY spectrum provide information about the connectivity of protons, allowing for the unambiguous identification of the branching structure of this compound.

Illustrative Diagrams

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for the analysis of this compound from a sample matrix.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample Sample Matrix Headspace Headspace Extraction Sample->Headspace SPE Solid-Phase Extraction Sample->SPE GCMS GC-MS Analysis Headspace->GCMS SPE->GCMS NMR 2D DQF-COSY NMR SPE->NMR Identification Identification GCMS->Identification Quantification Quantification GCMS->Quantification Structure Structural Confirmation NMR->Structure

Caption: Workflow for the analysis of this compound.

Hypothetical Metabolic Pathway

While this compound is not a primary metabolite, if introduced into a biological system, it would likely undergo biotransformation, mainly in the liver, to facilitate excretion.[11] The metabolic process for alkanes typically involves oxidation as a Phase I reaction, followed by conjugation in Phase II.[11] The following diagram illustrates a hypothetical metabolic pathway for this compound, based on the known metabolism of similar branched alkanes like 2,2,4-trimethylpentane.[12]

G cluster_phase1 Phase I: Oxidation cluster_phase2 Phase II: Conjugation Parent This compound P450 Cytochrome P450 (Hydroxylation) Parent->P450 Metabolite1 Hydroxylated Metabolite (e.g., Trimethylheptanol) P450->Metabolite1 UGT Glucuronidation (UGT Enzyme) Metabolite1->UGT Metabolite2 Glucuronide Conjugate UGT->Metabolite2 Excretion Excretion (Urine) Metabolite2->Excretion

References

The Enigmatic Presence of 2,2,4-Trimethylheptane in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the plant kingdom, they play crucial roles in communication, defense, and reproduction. While the occurrence of many VOCs is well-documented, the presence and significance of certain branched alkanes, such as 2,2,4-trimethylheptane, remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, detailing available data, analytical methodologies, and potential biosynthetic pathways.

Natural Occurrence of this compound in Plants

The presence of this compound in the plant kingdom appears to be sporadic and in low abundance. To date, its definitive identification has been reported in a limited number of plant species.

Table 1: Documented Natural Occurrence of this compound in Plants

Plant SpeciesFamilyPlant PartMethod of AnalysisQuantitative Data (Concentration)Reference(s)
Zingiber officinale Roscoe (Ginger)ZingiberaceaeRhizome OilNot SpecifiedNot Reported[1]
Perilla frutescens (L.) Britton (Perilla)LamiaceaeSeed OilNot SpecifiedNot Reported[2]
Psidium guajava L. (Guava)MyrtaceaeFruitNot SpecifiedNot Reported[3]
Oryza sativa L. (Rice)PoaceaeNot SpecifiedNot SpecifiedNot Reported[4]

Note: The quantitative data for this compound in these plant sources is currently not available in the cited literature. The identification is based on its detection in volatile profiles.

Experimental Protocols for Analysis

The identification and quantification of volatile compounds like this compound from plant matrices primarily rely on chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS). Headspace sampling methods are often employed to isolate these volatile components without complex solvent extraction procedures.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, sensitive, and solvent-free technique for the analysis of plant volatiles.

Principle: A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of a plant sample in a sealed vial. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of a gas chromatograph, where the analytes are desorbed and separated on a capillary column before being detected by a mass spectrometer.

General Protocol:

  • Sample Preparation: A known weight of the fresh or dried plant material is placed in a headspace vial.

  • Internal Standard Addition: An internal standard (e.g., a deuterated alkane) may be added for quantification purposes.

  • Incubation: The vial is sealed and incubated at a specific temperature for a set time to allow volatiles to equilibrate in the headspace.

  • SPME Extraction: The SPME fiber is exposed to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis: The fiber is retracted and inserted into the GC injector for thermal desorption and analysis.

Key Parameters to Optimize:

  • SPME fiber coating (e.g., PDMS, DVB/CAR/PDMS)

  • Extraction temperature and time

  • Sample matrix effects

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Volatile Extraction cluster_analysis Analysis cluster_data_processing Data Processing plant_material Plant Material vial Headspace Vial plant_material->vial Place sample spme HS-SPME vial->spme Expose fiber gcms GC-MS spme->gcms Thermal Desorption data Data Acquisition gcms->data identification Compound Identification data->identification quantification Quantification data->quantification

Figure 1. General workflow for HS-SPME-GC-MS analysis of plant volatiles.

Putative Biosynthetic Pathway

The biosynthesis of branched-chain alkanes in plants is not as well-understood as that of their straight-chain counterparts. However, it is generally accepted that they are derived from fatty acid metabolism. Very-long-chain fatty acids (VLCFAs) are the precursors for the synthesis of very-long-chain alkanes.

The formation of a branched alkane like this compound likely involves the incorporation of branched-chain amino acids, such as valine or leucine, as starter units in the fatty acid synthesis process. This would lead to the formation of a branched-chain fatty acid, which is then subjected to elongation, reduction, and finally decarboxylation to yield the corresponding branched alkane.

biosynthesis_pathway cluster_precursors Precursors cluster_fas Fatty Acid Synthesis & Elongation cluster_modification Modification & Final Product aa Branched-Chain Amino Acids (e.g., Valine, Leucine) bcfa Branched-Chain Fatty Acid aa->bcfa Starter Unit acetyl_coa Acetyl-CoA acetyl_coa->bcfa Elongation Units vlcfa Branched Very-Long-Chain Fatty Acid bcfa->vlcfa Elongation reduction Reduction vlcfa->reduction decarboxylation Decarboxylation reduction->decarboxylation b_alkane This compound decarboxylation->b_alkane

Figure 2. Putative biosynthetic pathway for branched-chain alkanes in plants.

Biological Significance and Future Directions

The biological role of this compound in plants is currently unknown. Its low abundance suggests it may not be a primary defense compound but could act as a minor component in a complex blend of volatiles that mediate ecological interactions. Future research should focus on:

  • Screening a wider range of plant species: To determine the broader distribution of this compound in the plant kingdom.

  • Quantitative analysis: To determine the exact concentrations of this compound in different plant tissues and under various physiological and environmental conditions.

  • Biosynthetic gene discovery: To identify the specific enzymes and genes involved in its production.

  • Bioassays: To investigate its potential role in plant-insect or plant-pathogen interactions.

Conclusion

The natural occurrence of this compound in plants is an emerging area of phytochemical research. While its presence has been confirmed in a few species, a significant knowledge gap exists regarding its quantitative distribution, biosynthesis, and biological function. The application of advanced analytical techniques and molecular biology approaches will be crucial in unraveling the role of this and other branched alkanes in the complex chemical ecology of plants. This knowledge could have potential applications in fields ranging from agriculture to the development of novel bioactive compounds.

References

Environmental Sources of 2,2,4-Trimethylheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylheptane, a branched-chain alkane with the chemical formula C10H22, is a volatile organic compound (VOC) that has been identified in various environmental matrices.[1][2] Its presence in the environment is attributed to both anthropogenic and natural sources. This technical guide provides a comprehensive overview of the known environmental sources of this compound, presents available quantitative data, details experimental protocols for its detection, and illustrates the key pathways and relationships through structured diagrams.

Anthropogenic Sources

The primary anthropogenic sources of this compound are linked to the petroleum industry and combustion processes.

Petroleum Products and Refining

This compound is a constituent of refined petroleum products, most notably gasoline.[1] Its presence in gasoline formulations means that it is released into the environment through various pathways associated with the production, distribution, and combustion of this fuel.

Key emission points from the petroleum industry include:

  • Refining Processes: Petroleum refineries are complex industrial sites with numerous potential emission sources. While specific data for this compound is limited, emissions of C10 branched alkanes are known to occur from various refinery processes.[3] Processes such as catalytic cracking, which is used to convert heavy oil fractions into more valuable lighter products, are significant sources of a wide range of hydrocarbons. Fugitive emissions from equipment leaks in valves, flanges, and pumps also contribute to the release of VOCs, including branched alkanes, into the atmosphere.

  • Fuel Evaporation: Due to its volatile nature, this compound can be released into the atmosphere through evaporation from gasoline during storage, transportation, and refueling.

  • Vehicle Exhaust: Incomplete combustion of gasoline in internal combustion engines leads to the emission of unburned hydrocarbons, including this compound, in vehicle exhaust.

Combustion of Tobacco

This compound has been identified as a component of cigarette smoke.[1] This indicates that tobacco combustion is a direct source of this compound in indoor and outdoor air where smoking occurs.

Natural Sources

While anthropogenic sources are significant, this compound is also recognized as a naturally occurring compound.

Plant Volatiles

Evidence suggests that this compound is a component of some plant volatiles. It has been specifically identified in the essential oil of ginger rhizome (Zingiber officinale).[2] The biosynthesis and emission of such compounds from plants are complex processes influenced by various factors, including plant species, developmental stage, and environmental conditions.

Food Volatiles

In addition to its presence in plants, this compound has been detected as a volatile compound in pork.[2] This suggests that it may be formed through biochemical processes in animals or as a result of their diet and metabolism.

Quantitative Data

Quantitative data for this compound in various environmental media are sparse. The most specific data found pertains to its concentration in gasoline.

Source Matrix Concentration Reference
GasolineLiquid Fuel0.12 - 1.70%[1]
Ginger Rhizome OilEssential OilDetected[2]
PorkFood VolatileDetected[2]

Table 1: Reported Concentrations and Occurrences of this compound.

Environmental Pathways and Relationships

The following diagram illustrates the major sources and environmental pathways of this compound.

Environmental_Pathways cluster_anthropogenic Anthropogenic Sources cluster_natural Natural Sources Petroleum_Refining Petroleum Refining (e.g., Catalytic Cracking) Atmosphere Atmosphere Petroleum_Refining->Atmosphere Emissions Gasoline Gasoline Vehicle_Exhaust Vehicle Exhaust Gasoline->Vehicle_Exhaust Combustion Gasoline->Atmosphere Evaporation Vehicle_Exhaust->Atmosphere Emissions Cigarette_Smoke Cigarette Smoke Cigarette_Smoke->Atmosphere Emissions Plants Plants (e.g., Ginger) Plants->Atmosphere Volatilization Animals Animals (e.g., Pork) Animals->Atmosphere Volatilization Soil Soil Atmosphere->Soil Deposition Water Water Atmosphere->Water Deposition

Caption: Environmental sources and pathways of this compound.

Experimental Protocols

The detection and quantification of this compound in environmental samples, particularly in air, are typically performed using gas chromatography-mass spectrometry (GC-MS). The following outlines a general experimental workflow based on established methods for volatile organic compounds.

Sample Collection (Air)
  • Active Sampling: Air is drawn through a sorbent tube containing a material such as Tenax® TA or a multi-sorbent bed at a known flow rate for a specified duration. This method allows for the collection of a quantifiable volume of air.

  • Passive Sampling: A sorbent tube is exposed to the ambient air for a predetermined period, allowing for the diffusion and adsorption of VOCs onto the sorbent material.

Sample Preparation and Analysis
  • Thermal Desorption (TD): The sorbent tube is heated in a thermal desorption unit. The trapped analytes are desorbed and transferred to a cold trap to focus the sample into a narrow band. The cold trap is then rapidly heated to inject the analytes into the GC column.

  • Gas Chromatography (GC): The separated compounds from the thermal desorber are introduced into a GC equipped with a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): The eluting compounds from the GC column are introduced into a mass spectrometer. The MS is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound. Full scan mode can be used for identification.

Quality Assurance/Quality Control (QA/QC)
  • Field Blanks: Unexposed sorbent tubes are taken to the sampling site and handled in the same manner as the samples to check for contamination during transport and handling.

  • Method Blanks: A clean sorbent tube is analyzed in the laboratory to ensure that the analytical system is free from contamination.

  • Calibration: A multi-point calibration curve is generated using certified standards of this compound at various concentrations.

  • Internal Standards: A deuterated or other appropriate internal standard is added to the samples and calibration standards to correct for variations in instrument response.

The following diagram illustrates a typical experimental workflow for the analysis of this compound in air samples.

Experimental_Workflow TD Thermal Desorption GC Gas Chromatography (Capillary Column) TD->GC Analyte Injection MS Mass Spectrometry (EI, SIM/Scan) GC->MS Compound Elution Data_Analysis Data Analysis (Quantification and Identification) MS->Data_Analysis Data Acquisition

Caption: Workflow for this compound analysis in air.

Conclusion

This compound is an environmental contaminant originating from both human activities and natural processes. Its primary anthropogenic sources are related to the petroleum industry, particularly its presence in gasoline, and from the combustion of tobacco. Natural sources include volatile emissions from certain plants, such as ginger, and its presence in some food products like pork. While quantitative data on its environmental concentrations are limited, established analytical techniques such as thermal desorption GC-MS provide a robust framework for its detection and quantification in air and other matrices. Further research is needed to better characterize its distribution in the environment, identify more specific emission sources from industrial processes, and expand the knowledge of its natural origins.

References

In-Depth Technical Guide: Toxicological Data for 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 2,2,4-trimethylheptane. A comprehensive literature search has revealed a significant scarcity of specific toxicological studies for this compound. Much of the information available is based on general classifications of related aliphatic hydrocarbons or is qualitative in nature. Quantitative data, detailed experimental protocols, and specific mechanisms of action, including signaling pathways, are largely unavailable in the public domain.

Overview and Physicochemical Properties

This compound is a branched-chain aliphatic hydrocarbon.[1] It is a volatile organic compound with a strong odor and is found in the environment as a component of gasoline and cigarette smoke.[2] Its primary use in a research setting is as a modeling or calibration standard.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14720-74-2[3][4]
Molecular Formula C10H22[4]
Molecular Weight 142.28 g/mol [2]
Boiling Point 148.30 °C @ 760.00 mm Hg[3]
Flash Point 37.2 °C (99.0 °F) (estimated)[3]
Water Solubility 1.118 mg/L @ 25 °C (estimated)[3]
logP (o/w) 5.392 (estimated)[3]

Toxicological Data Summary

Table 2: Summary of Available Toxicological Information for this compound

Toxicological EndpointFindingSource Classification
Acute Oral Toxicity Not determinedThe Good Scents Company[3]
Acute Dermal Toxicity Not determinedThe Good Scents Company[3]
Acute Inhalation Toxicity Not determinedThe Good Scents Company[3]
Skin Corrosion/Irritation No data available---
Serious Eye Damage/Irritation No data available---
Respiratory or Skin Sensitization No data available---
Germ Cell Mutagenicity No data available---
Carcinogenicity No data available---
Reproductive Toxicity No data available---
Specific Target Organ Toxicity (Single Exposure) No data available---
Specific Target Organ Toxicity (Repeated Exposure) No data available---
Aspiration Hazard Expected to be an aspiration hazard based on properties of similar hydrocarbonsGeneral knowledge of aliphatic hydrocarbons
Neurotoxicity Classified as a potential neurotoxinHaz-Map[5]

General Toxicological Profile of Related Branched-Chain Alkanes

In the absence of specific data for this compound, information on the toxicological profile of similar C10-C20 branched alkanes and other aliphatic hydrocarbons can provide a general indication of potential hazards. It is crucial to note that these are general classifications and may not be directly applicable to this compound.

Branched-chain alkanes in the C8-C18 range are generally considered to have low acute oral and dermal toxicity.[6] However, they can cause slight skin and eye irritation.[6] A significant hazard associated with these liquid hydrocarbons is aspiration, meaning that if swallowed, they can enter the lungs and cause severe damage.[6][7] Repeated exposure may lead to skin dryness and cracking.[7][8]

Inhalation of vapors of C6 to C10 alkanes can lead to their distribution in various organs, including the brain, liver, kidneys, and fat.[9] High concentrations of aliphatic hydrocarbon vapors can cause central nervous system (CNS) effects, such as dizziness and incoordination.[10]

The Haz-Map database classifies this compound as a neurotoxin, likely based on its inclusion in the "Aliphatics, Saturated (5] For further information on the potential neurotoxicity, the database suggests referring to the data for n-Decane.[5]

Experimental Protocols

A thorough search of the scientific literature did not yield any specific experimental protocols for toxicological studies conducted on this compound.

Signaling Pathways and Mechanistic Data

There is no information available in the reviewed literature regarding the signaling pathways or specific molecular mechanisms of toxicity for this compound.

Mandatory Visualizations: Data Gaps

The core requirement for creating diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) cannot be fulfilled due to the profound lack of experimental data and mechanistic studies for this compound in the public domain. The absence of this foundational information makes it impossible to generate the requested visualizations.

Conclusion

The available toxicological data for this compound is exceptionally limited. While it is classified as a potential neurotoxin and is expected to pose an aspiration hazard similar to other branched-chain alkanes, specific quantitative data on its toxicity is nonexistent in publicly accessible scientific literature. There is a clear need for empirical studies to determine the acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity of this compound to conduct a thorough risk assessment. Researchers and professionals in drug development should handle this compound with caution, adhering to safety protocols for volatile organic compounds and potential neurotoxins, and be aware of the significant data gaps in its toxicological profile.

References

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2,2,4-trimethylheptane. While specific toxicological data for this compound is limited, this guide synthesizes available information on its properties and draws upon established safety protocols for structurally similar flammable aliphatic hydrocarbons to ensure a high level of safety in the laboratory and during drug development processes.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is foundational to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 142.28 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 14720-74-2--INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK-- (for 2,2,4-trimethylpentane)
Odor Strong, characteristic odor--INVALID-LINK--
Boiling Point 148.15 °C to 149.2 °C--INVALID-LINK--, --INVALID-LINK--
Melting Point -53.99 °C--INVALID-LINK--
Density 0.7275 g/cm³ at 20 °C--INVALID-LINK--
Vapor Pressure 5.17 mmHg at 25 °C--INVALID-LINK--
Flash Point 37.2 °C--INVALID-LINK--
Solubility in Water 1.118 mg/L at 25 °C (estimated)

Hazard Identification and Safety Precautions

Disclaimer: The following hazard information is primarily based on data for 2,2,4-trimethylpentane (B7799088) and should be used as a precautionary guide for this compound.

HazardDescription
Health Hazards Inhalation: May cause dizziness, headache, nausea, and confusion.[2] High concentrations can lead to central nervous system depression. Skin Contact: May cause dry skin, redness, and pain.[2] Prolonged contact can lead to defatting and dermatitis. Eye Contact: May cause redness and irritation.[2] Ingestion: Aspiration into the lungs may cause chemical pneumonitis.[2]
Fire and Explosion Hazards Flammability: Flammable liquid and vapor. Explosion Risk: Vapors can form explosive mixtures with air.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[2]
Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommendation
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Viton®).
Skin and Body Protection Laboratory coat, chemical-resistant apron, and closed-toe shoes. For larger quantities, chemical-resistant coveralls should be considered.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are likely to be exceeded, an air-purifying respirator with an organic vapor cartridge or a supplied-air respirator is necessary.

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining a safe working environment.

Handling
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools.

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a fireproof area.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Emergency SituationFirst-Aid MeasuresFire-Fighting MeasuresAccidental Release Measures
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]Suitable Extinguishing Media: Use powder, AFFF, foam, or carbon dioxide.[2] Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire. Specific Hazards: Vapors may form explosive mixtures with air.[2]Personal Precautions: Evacuate the area. Remove all sources of ignition. Wear appropriate personal protective equipment. Environmental Precautions: Prevent from entering drains, sewers, or waterways. Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.
Skin Contact Remove contaminated clothing. Rinse the skin immediately with plenty of water for 15-20 minutes. Seek medical attention if irritation develops or persists.[2]Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Experimental Protocols for Toxicity Assessment

As specific toxicological data for this compound is lacking, standardized OECD guidelines for testing chemicals would be employed to determine its acute toxicity. These protocols are designed to provide robust data for hazard classification and risk assessment.

Acute Oral Toxicity (OECD Guidelines 420, 423, or 425)
  • Principle: A single dose of the substance is administered orally to a group of experimental animals (typically rats).[2]

  • Methodology:

    • Dose Selection: A starting dose is selected based on available information or a sighting study.

    • Administration: The test substance is administered by gavage to fasted animals.

    • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[2] Body weight is recorded weekly.

    • Endpoint: The study aims to determine the LD50 (the dose that is lethal to 50% of the test animals) or to classify the substance into a specific toxicity category.

    • Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (OECD Guideline 402)
  • Principle: A single dose of the substance is applied to the skin of experimental animals (typically rats or rabbits) for 24 hours.[3][4]

  • Methodology:

    • Preparation: The fur is removed from the dorsal area of the trunk of the test animals.

    • Application: The test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing.

    • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Skin irritation at the site of application is also evaluated.

    • Endpoint: The study is designed to determine the dermal LD50 or to assess if the substance is hazardous upon dermal contact.

Acute Inhalation Toxicity (OECD Guideline 403)
  • Principle: Animals (typically rats) are exposed to the substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period (usually 4 hours).[5][6]

  • Methodology:

    • Exposure: Animals are placed in a whole-body or nose-only exposure chamber, and the test atmosphere is generated and monitored.

    • Concentration: A range of concentrations is typically tested to determine a concentration-response curve.

    • Observation: Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[6]

    • Endpoint: The study aims to determine the LC50 (the concentration in air that is lethal to 50% of the test animals).

Visualized Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Ground and Bond Equipment C->D E Use Non-Sparking Tools D->E F Dispense and Handle with Care E->F G Store in a Tightly Closed Container F->G J Collect Waste in a Labeled, Sealed Container F->J H Keep in a Cool, Dry, Well-Ventilated Area G->H I Segregate from Incompatible Materials H->I K Follow Institutional and Local Regulations for Hazardous Waste Disposal J->K

Caption: A logical workflow for the safe handling of this compound.

This guide provides a framework for the safe handling of this compound. It is imperative that all personnel are thoroughly trained on these procedures and that a culture of safety is maintained in the laboratory at all times. Always consult the most recent Safety Data Sheet (SDS) and your institution's safety protocols before working with any chemical.

References

spectral data for 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 2,2,4-Trimethylheptane

This technical guide provides a comprehensive overview of the spectral data for this compound, targeting researchers, scientists, and professionals in drug development. The information is compiled from various scientific databases and literature, focusing on mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Mass Spectrometry

Mass spectrometry of this compound, a branched alkane, is characterized by extensive fragmentation, with the molecular ion peak often being of low abundance. The fragmentation pattern is a key identifier for the structure of the molecule.

Data Presentation: Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is presented below. The data is sourced from the National Institute of Standards and Technology (NIST) database.[1]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)
2711.8
2919.1
3916.4
4148.0
4371.1
5520.4
5628.3
57 100.0
705.3
7130.3
8515.8
992.0
1421.0

Note: Only peaks with a relative intensity of 1.0% or greater are listed, with the exception of the molecular ion peak. The base peak is indicated in bold.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation: For a volatile hydrocarbon like this compound, sample preparation is generally minimal. The pure liquid can be diluted in a volatile solvent such as hexane (B92381) or dichloromethane.

Instrumentation and Conditions: A general procedure for the analysis of volatile hydrocarbons by GC-MS would involve the following:[2][3][4][5][6]

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms), is commonly used for hydrocarbon analysis. A typical column might have dimensions of 30 m length, 0.25 mm internal diameter, and a 0.25 µm film thickness.

    • Oven Temperature Program: An initial oven temperature of around 40 °C held for a few minutes, followed by a ramp up to 250-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium is typically used as the carrier gas with a constant flow rate of about 1-2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio (m/z) scan range of approximately 35-500 amu is typical.

Visualization: Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is driven by the stability of the resulting carbocations. The base peak at m/z 57 corresponds to the highly stable tertiary butyl cation. Other significant fragments arise from cleavage at the branching points.

fragmentation M C10H22+• m/z 142 frag1 C4H9+ m/z 57 (Base Peak) M->frag1 - C6H13• frag2 C5H11+ m/z 71 M->frag2 - C5H11• frag3 C6H13+ m/z 85 M->frag3 - C4H9• frag4 C3H7+ m/z 43 M->frag4 - C7H15• frag5 C7H15+ m/z 99 M->frag5 - C3H7•

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for this compound are available in commercial and subscription-based databases such as SpectraBase.[7] For researchers without access to these databases, predicted NMR spectra can be a useful alternative, though it is important to note that these are computationally generated and may not perfectly match experimental data.[8][9][10][11][12]

Predicted Data Presentation: ¹H and ¹³C NMR

The following tables summarize the predicted chemical shifts for this compound. These values are based on typical chemical shift ranges for alkanes and may vary depending on the solvent and the prediction software used.[13][14][15][16][17]

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃ (C1)~0.9Triplet
CH₂ (C3)~1.2Multiplet
CH (C4)~1.5Multiplet
CH₂ (C5)~1.1Multiplet
CH₂ (C6)~1.3Multiplet
CH₃ (C7)~0.9Triplet
CH₃ (at C2)~0.9Singlet
CH₃ (at C4)~0.9Doublet

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C1~14
C2~32
C3~42
C4~30
C5~23
C6~29
C7~14
CH₃ (at C2)~29
CH₃ (at C4)~20
Experimental Protocols: NMR Spectroscopy

Sample Preparation: A typical sample for NMR analysis would be prepared by dissolving 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). The solution should be free of any particulate matter.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

  • ¹H NMR:

    • A standard one-pulse sequence is typically used.

    • The spectral width would be set to cover the expected range for alkanes (e.g., 0-2 ppm).

    • A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

    • The spectral width would be set to cover the expected range for alkanes (e.g., 0-60 ppm).

    • A larger number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Similar to NMR data, experimental IR spectra for this compound are available in databases like SpectraBase.[7] The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.

Data Presentation: Characteristic IR Absorption Bands

The following table lists the expected characteristic infrared absorption bands for a branched alkane like this compound.[18][19]

Wavenumber (cm⁻¹)VibrationFunctional Group
2960-2850C-H stretchAlkane (CH₃, CH₂, CH)
1470-1450C-H bendAlkane (CH₂)
1380-1370C-H bendAlkane (CH₃)
Experimental Protocols: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: As this compound is a volatile liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is pressed on top to create a thin, uniform film.[20][21][22][23][24]

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Mode: Transmission.

  • Scan Range: Typically, the mid-infrared range of 4000-400 cm⁻¹ is scanned.

  • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Logical Relationships and Workflows

The following diagram illustrates a general workflow for the spectroscopic analysis of a volatile organic compound like this compound.

workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Prep Sample Preparation (Dilution/Thin Film) Sample->Prep GCMS GC-MS Prep->GCMS NMR NMR (1H, 13C) Prep->NMR FTIR FTIR Prep->FTIR MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) FTIR->IR_Data Structure Structural Elucidation MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Classification of 2,2,4-Trimethylheptane: A Technical Guide to a Branched Alkane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2,2,4-trimethylheptane, focusing on its classification as a branched alkane. Through a detailed examination of its structural characteristics, physicochemical properties, and spectroscopic signatures, this document elucidates the fundamental principles that differentiate branched alkanes from their linear counterparts. A comparative analysis with its straight-chain isomer, n-decane, is presented to highlight the impact of branching on physical properties. Furthermore, this guide outlines a standard experimental protocol for the identification and characterization of such compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique in modern analytical chemistry.

Introduction to Alkanes and Isomerism

Alkanes are acyclic saturated hydrocarbons, meaning they consist of hydrogen and carbon atoms arranged in a tree-like structure with single carbon-carbon bonds.[1] Their general formula is C_nH_{2n+2}.[1] Alkanes with four or more carbon atoms can exist as constitutional isomers, which are molecules that have the same molecular formula but different structural arrangements.[2] This structural diversity gives rise to two main classifications of alkanes: linear (or straight-chain) alkanes and branched alkanes.

Linear alkanes, or n-alkanes, have all their carbon atoms connected in a continuous, unbranched chain. In contrast, branched alkanes feature one or more alkyl groups attached to the longest continuous carbon chain, known as the parent chain.[3] This branching has a profound impact on the molecule's physical and chemical properties.

This compound: A Prototypical Branched Alkane

This compound is a constitutional isomer of decane, with the molecular formula C10H22.[4][5] Its structure is characterized by a seven-carbon parent chain (heptane) with three methyl (CH3) substituent groups located at the second and fourth carbon atoms.

IUPAC Nomenclature

The systematic name "this compound" is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC):

  • Identify the parent chain: The longest continuous chain of carbon atoms is seven carbons long, hence the root name "heptane".

  • Number the parent chain: The chain is numbered from the end that gives the substituents the lowest possible locants (positions). In this case, numbering from the right side gives the methyl groups positions 2, 2, and 4, which is a lower set of numbers than numbering from the left (4, 6, 6).

  • Identify and name the substituents: There are three methyl (-CH3) groups.

  • Assemble the name: The locants for the identical substituents are grouped, and a prefix (di-, tri-, tetra-, etc.) is used to indicate their number. The substituent names are placed in alphabetical order before the parent name. Thus, the name is this compound.

The classification of this compound as a branched alkane is a direct consequence of its molecular structure, which deviates from a simple linear chain of carbon atoms. This structural characteristic is the primary determinant of its unique physicochemical properties when compared to its linear isomer, n-decane.

G cluster_0 Classification of Hydrocarbons cluster_1 Classification of Alkanes Hydrocarbons Hydrocarbons Aliphatic Aliphatic Hydrocarbons->Aliphatic Aromatic Aromatic Hydrocarbons->Aromatic Alkanes Alkanes (CnH2n+2) Aliphatic->Alkanes Alkenes Alkenes Aliphatic->Alkenes Alkynes Alkynes Aliphatic->Alkynes LinearAlkanes Linear Alkanes (n-alkanes) Alkanes->LinearAlkanes BranchedAlkanes Branched Alkanes Alkanes->BranchedAlkanes nDecane n-Decane (C10H22) LinearAlkanes->nDecane Trimethylheptane This compound (C10H22) BranchedAlkanes->Trimethylheptane

Figure 1: Hierarchical classification of this compound.

Data Presentation: Physicochemical Properties

The branching in the carbon skeleton of this compound significantly influences its physical properties compared to the straight-chain isomer, n-decane. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. Consequently, branched alkanes typically exhibit lower boiling points than their linear isomers.[2]

PropertyThis compoundn-Decane
Molecular Formula C10H22C10H22
Molar Mass ( g/mol ) 142.28142.28
Boiling Point (°C) 148.15174.1
Melting Point (°C) -53.99-29.7
Density (g/cm³ at 20°C) 0.72750.730

Experimental Protocols for Identification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it ideal for the analysis of alkanes.

Principle of GC-MS

In GC-MS, a sample is first vaporized and injected into a gas chromatograph. An inert carrier gas (the mobile phase) transports the sample through a long, thin capillary column coated with a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. Generally, compounds with lower boiling points and weaker interactions with the stationary phase elute from the column faster.

As each separated component exits the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a molecular "fingerprint".

Step-by-Step GC-MS Protocol for Alkane Analysis
  • Sample Preparation:

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph:

      • Injection Port: Set to a temperature of 250°C to ensure rapid vaporization of the sample.

      • Injection Mode: Split injection is typically used to introduce a small, representative portion of the sample onto the column, with a split ratio of 50:1 or 100:1.

      • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

      • Column: A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating alkanes.

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp: Increase the temperature at a rate of 10°C/min to 250°C.

        • Final hold: Hold at 250°C for 5 minutes.

    • Mass Spectrometer:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC), which shows the separated components as peaks over time.

    • Obtain the mass spectrum for each chromatographic peak.

    • Compare the acquired mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.

Expected Results for this compound

The mass spectrum of a branched alkane like this compound is characterized by extensive fragmentation, with the molecular ion peak (M+, m/z 142) often being of very low abundance or absent.[6] Fragmentation preferentially occurs at the points of branching to form more stable secondary and tertiary carbocations.

For this compound, characteristic fragment ions would include:

  • m/z 57: A very abundant peak corresponding to the stable tertiary butyl cation, [(CH3)3C]+, formed by cleavage at the C4-C5 bond.

  • m/z 85: Resulting from the loss of a butyl group.

  • m/z 43: Corresponding to the isopropyl cation, [(CH3)2CH]+.

In contrast, the mass spectrum of n-decane would show a more regular pattern of fragmentation, with clusters of peaks separated by 14 mass units (CH2 groups), and a more prominent molecular ion peak compared to its branched isomer.

G cluster_workflow GC-MS Experimental Workflow SamplePrep Sample Preparation (Alkane in Solvent) Injection Injection SamplePrep->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization Ionization (EI) & Fragmentation GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (TIC and Mass Spectra) Detection->Data_Analysis

Figure 2: A simplified workflow for the GC-MS analysis of alkanes.

Conclusion

The classification of this compound as a branched alkane is unequivocally determined by its molecular structure, which features a heptane (B126788) parent chain with three methyl branches. This structural characteristic distinguishes it from its linear isomer, n-decane, and results in significantly different physicochemical properties, most notably a lower boiling point. The detailed experimental protocol for GC-MS analysis provided herein offers a robust methodology for the unambiguous identification and characterization of this compound and other branched alkanes based on their unique retention times and fragmentation patterns. A thorough understanding of the relationship between structure and properties in alkanes is fundamental for researchers and professionals in chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for 2,2,4-Trimethylheptane as a Calibration Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylheptane is a branched alkane that serves as a valuable calibration standard in various analytical applications, particularly in gas chromatography (GC).[1] Its stability, volatility, and well-defined physical properties make it an excellent candidate for the quantification of volatile organic compounds (VOCs) in diverse matrices, including environmental samples, petroleum products, and potentially in the analysis of residual solvents in pharmaceutical manufacturing.[2][3] These application notes provide detailed protocols for the use of this compound as both an external and internal calibration standard for quantitative analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a calibration standard is crucial for its proper handling, storage, and application. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1][2][4][5][6]
Molecular Weight 142.28 g/mol [1][2][4][5]
CAS Number 14720-74-2[1][4][5]
Boiling Point 148.15 °C[4]
Melting Point -53.99 °C[2]
Density 0.7275 g/cm³ at 20 °C[2][4]
IUPAC Name This compound[5]
Synonyms Heptane, 2,2,4-trimethyl-[4][5]

Experimental Protocols

The following sections detail the procedures for using this compound as an external and internal standard in gas chromatography.

Protocol 1: External Standard Calibration

The external standard method is an absolute quantification approach that involves creating a calibration curve from a series of standards containing known concentrations of the analyte of interest.

1. Materials and Reagents:

  • This compound (≥99% purity)

  • High-purity solvent (e.g., hexane, isooctane). The solvent should be chosen based on its ability to dissolve the analyte(s) of interest and its chromatographic behavior.

  • Class A volumetric flasks

  • Calibrated micropipettes

  • GC vials with caps (B75204) and septa

2. Preparation of Stock Standard Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve the this compound in a small amount of the chosen solvent.

  • Bring the flask to volume with the solvent.

  • Cap the flask and mix thoroughly by inversion.

  • Label the flask with the compound name, concentration, preparation date, and initials of the preparer.

  • Store the stock solution in a tightly sealed container at 4°C and protected from light.

3. Preparation of Working Calibration Standards:

Prepare a series of at least five working standards by serial dilution of the stock solution. The concentration range of these standards should encompass the expected concentration of the analyte in the samples.

Standard LevelConcentration (µg/mL)Volume of Stock (1000 µg/mL)Final Volume (mL)
1110 µL10
2550 µL10
310100 µL10
450500 µL10
51001000 µL10

4. Gas Chromatography (GC) Analysis:

  • Set up the GC instrument with an appropriate column (e.g., a non-polar column like DB-1 or DB-5) and detector (e.g., Flame Ionization Detector - FID).

  • Inject each calibration standard into the GC system.

  • Record the peak area or peak height for this compound in each chromatogram.

5. Construction of the Calibration Curve:

  • Plot the peak area (or height) on the y-axis against the known concentration of each standard on the x-axis.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.995 is generally considered acceptable.

6. Sample Analysis:

  • Prepare and inject the unknown sample(s) using the same GC conditions as the standards.

  • Determine the peak area (or height) of the analyte in the sample chromatogram.

  • Calculate the concentration of the analyte in the sample using the equation from the calibration curve.

Protocol 2: Internal Standard Calibration

The internal standard method is a relative quantification technique that corrects for variations in injection volume and instrument response by adding a constant, known amount of a non-interfering compound (the internal standard) to all standards and samples.

1. Selection of the Internal Standard:

This compound can be used as an internal standard if it meets the following criteria:

  • It is not present in the original sample.

  • It is chemically similar to the analyte(s) of interest.

  • Its peak is well-resolved from the analyte peaks in the chromatogram.

2. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Analyte(s) of interest

  • High-purity solvent

  • Class A volumetric flasks

  • Calibrated micropipettes

  • GC vials with caps and septa

3. Preparation of Stock Solutions:

  • Prepare a stock solution of the analyte(s) of interest at a known concentration (e.g., 1000 µg/mL).

  • Prepare a stock solution of this compound (IS) at a known concentration (e.g., 1000 µg/mL).

4. Preparation of Calibration Standards:

  • To a series of volumetric flasks, add varying amounts of the analyte stock solution to create a range of concentrations.

  • To each flask, add a constant, known amount of the this compound (IS) stock solution.

  • Bring each flask to volume with the solvent and mix thoroughly.

Standard LevelAnalyte Concentration (µg/mL)IS Concentration (µg/mL)
1120
2520
31020
45020
510020

5. GC Analysis and Calibration Curve Construction:

  • Analyze each calibration standard by GC.

  • For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Analyte Area / IS Area).

  • Plot the peak area ratio on the y-axis against the known concentration of the analyte on the x-axis.

  • Perform a linear regression to obtain the calibration curve and its equation.

6. Sample Analysis:

  • To a known volume of the unknown sample, add the same constant amount of the this compound (IS) stock solution as was added to the standards.

  • Analyze the spiked sample by GC.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the workflows for external and internal standard calibration.

External_Standard_Calibration_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_calibration Calibration cluster_quantification Quantification stock Prepare Stock Solution (1000 µg/mL) working Prepare Working Standards (Serial Dilution) stock->working Dilute gc_analysis GC Analysis of Standards working->gc_analysis Inject curve Construct Calibration Curve (Peak Area vs. Concentration) gc_analysis->curve Plot Data quantify Quantify Analyte curve->quantify Use Equation sample_analysis Analyze Unknown Sample sample_analysis->quantify

Caption: Workflow for External Standard Calibration.

Internal_Standard_Calibration_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_calibration Calibration cluster_quantification Quantification analyte_stock Prepare Analyte Stock Solution working Prepare Working Standards (Varying Analyte, Constant IS) analyte_stock->working is_stock Prepare Internal Standard (this compound) Stock Solution is_stock->working gc_analysis GC Analysis of Standards working->gc_analysis Inject curve Construct Calibration Curve (Area Ratio vs. Concentration) gc_analysis->curve Calculate Ratios & Plot quantify Quantify Analyte curve->quantify Use Equation sample_prep Spike Unknown Sample with Internal Standard sample_analysis Analyze Spiked Sample sample_prep->sample_analysis sample_analysis->quantify

Caption: Workflow for Internal Standard Calibration.

Storage and Handling

Proper storage and handling of this compound are essential to maintain its purity and ensure safety.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a reliable and versatile calibration standard for the quantitative analysis of volatile organic compounds by gas chromatography. The detailed protocols provided in these application notes for both external and internal standard calibration methods offer a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible results. Adherence to proper preparation, analysis, and safety procedures is paramount for successful implementation.

References

Application Notes and Protocols for Gas Chromatography Analysis of 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,2,4-trimethylheptane using gas chromatography (GC). The methodologies outlined are based on established principles of GC for volatile organic compounds and branched-chain alkanes.

Introduction

This compound is a branched-chain alkane that may be present as a volatile organic compound (VOC) in various samples, including environmental matrices, petroleum products, and as a potential impurity in pharmaceutical manufacturing. Gas chromatography is the premier analytical technique for the separation and quantification of such volatile and semi-volatile compounds.[1] The selection of an appropriate GC method, including sample preparation, column chemistry, and detector, is critical for achieving accurate and reproducible results.

For the analysis of non-polar compounds like alkanes, a non-polar stationary phase is ideal, as the separation is primarily governed by the boiling points of the analytes.[2] The Flame Ionization Detector (FID) is a common and robust choice for the quantitative analysis of hydrocarbons due to its high sensitivity and a response that is generally proportional to the carbon number of the analyte.[3][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. The goal is to isolate and concentrate the volatile this compound while removing non-volatile interferences.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting this compound from aqueous matrices.

  • Sample Collection: Collect the sample in a clean glass container to avoid contamination.[5]

  • Solvent Selection: Choose a volatile organic solvent that is immiscible with water, such as hexane (B92381) or dichloromethane.[5]

  • Extraction:

    • In a separatory funnel, mix the aqueous sample with the chosen organic solvent in a 2:1 ratio (sample to solvent).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean collection flask.

    • Repeat the extraction process with a fresh portion of the organic solvent for exhaustive extraction.

  • Concentration (Optional): If the analyte concentration is low, the extracted organic phase can be concentrated. A gentle stream of nitrogen gas can be used to evaporate the solvent (nitrogen blowdown).[6]

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent for GC analysis.

  • Filtration: Filter the final sample through a 0.2 µm syringe filter to remove any particulate matter before transferring to a GC vial.[7]

Protocol 2: Headspace Analysis for Solid or High-Matrix Samples

This technique is ideal for analyzing volatile compounds in solid or complex liquid samples without direct injection of the matrix.[7]

  • Sample Preparation: Place a known amount of the solid or liquid sample into a sealed headspace vial.[7]

  • Incubation: Heat the vial at a controlled temperature to allow the volatile compounds, including this compound, to partition into the headspace (gas phase) above the sample.[7]

  • Sampling: Use a gas-tight syringe or an automated headspace sampler to withdraw a known volume of the headspace gas.[7]

  • Injection: Directly inject the collected gas sample into the GC system.

Gas Chromatography (GC) Method

The following GC parameters are recommended for the analysis of this compound.

Table 1: Gas Chromatography-Flame Ionization Detector (GC-FID) Conditions

ParameterRecommended Setting
Column
Stationary Phase5% Phenyl-95% Dimethylpolysiloxane[2]
Length30 m[2]
Internal Diameter0.25 mm[2]
Film Thickness0.25 µm[2]
Injector
ModeSplit (e.g., 50:1 ratio)[2]
Temperature250 °C
Injection Volume1 µL
Oven Temperature Program
Initial Temperature40 °C, hold for 2 minutes[2]
Ramp Rate5 °C/min[2]
Final Temperature300 °C, hold for 5 minutes[2]
Carrier Gas
GasHelium or Hydrogen[2]
Flow RateSet to optimal linear velocity for the chosen gas[2]
Detector
TypeFlame Ionization Detector (FID)
Temperature300 °C[2]
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min

Data Presentation

Quantitative data for the analysis of this compound should be carefully determined through method validation. The following table presents expected values based on typical performance for similar analytes.

Table 2: Representative Quantitative Data

ParameterExpected Value
Retention Time (min) ~10 - 15 (dependent on exact conditions)
Kovats Retention Index (non-polar column) 875 - 890[8]
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Linearity (R²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%

Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations for method development.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Headspace Sample->Extraction Matrix-dependent Concentration Concentration Extraction->Concentration Optional Filtration Filtration Concentration->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for the GC analysis of this compound.

logical_relationships cluster_analyte Analyte Properties cluster_column Column Selection cluster_method Method Parameters cluster_output Desired Outcome Analyte This compound (Volatile, Non-polar) StationaryPhase Non-polar Stationary Phase (e.g., 5% Phenyl) Analyte->StationaryPhase Polarity Match Detector FID Detector (Hydrocarbon Analysis) Analyte->Detector Analyte Type OvenProg Temperature Program (Boiling Point Separation) StationaryPhase->OvenProg Dimensions Standard Dimensions (30m x 0.25mm x 0.25µm) Dimensions->OvenProg Outcome Accurate & Robust Quantification OvenProg->Outcome Detector->Outcome

Caption: Logical relationships in GC method development for this compound.

References

Application Notes and Protocols: Mass Spectrometry of 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometry of 2,2,4-trimethylheptane, a branched alkane. The information enclosed is intended to assist in the identification and characterization of this compound in various analytical contexts.

Introduction

This compound (C10H22) is a volatile organic compound with a molecular weight of 142.28 g/mol .[1][2] In mass spectrometry, particularly under electron ionization (EI), it undergoes characteristic fragmentation, yielding a unique mass spectrum that can be used for its identification. Understanding its fragmentation pattern is crucial for accurate analysis in complex matrices.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. The base peak, which is the most abundant ion, and other significant ions are presented in the table below. The molecular ion (M+) at m/z 142 is often of low abundance or not observed in the spectra of branched alkanes due to extensive fragmentation.

Table 1: Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Ion
4140.8[C3H5]+
4368.4[C3H7]+
5631.6[C4H8]+
57100.0[C4H9]+ (tert-Butyl cation)
7120.9[C5H11]+
8532.7[C6H13]+
993.1[C7H15]+
1271.0[M-CH3]+
1420.3[M]+ (Molecular Ion)

Data sourced from the NIST WebBook.[1]

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is driven by the formation of stable carbocations. The initial ionization event removes an electron from the molecule, forming a molecular ion ([C10H22]•+). This high-energy species then undergoes fragmentation through various pathways, primarily involving the cleavage of C-C bonds. The most favored cleavages lead to the formation of the most stable carbocations. In the case of this compound, the formation of the tertiary butyl cation ([C4H9]+) at m/z 57 is the most favorable pathway, resulting in the base peak.

fragmentation_pathway cluster_products1 cluster_products2 cluster_products3 cluster_products4 M [C10H22]•+ (m/z 142) This compound frag1 [C4H9]+ (m/z 57) tert-Butyl cation M->frag1 - C6H13• frag3 [C7H15]+ (m/z 99) M->frag3 - C3H7• frag5 [C5H11]+ (m/z 71) M->frag5 - C5H11• frag7 [C3H7]+ (m/z 43) M->frag7 - C7H15• frag2 [C6H13]• frag4 [C3H7]• frag6 [C5H11]• frag8 [C7H15]•

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental Protocols

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a starting point and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation

For volatile organic compounds like this compound, minimal sample preparation is often required.

  • Liquid Samples: If the compound is in a liquid matrix, a direct injection of a diluted sample may be appropriate.

    • Dilute the sample in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1-10 µg/mL.

    • Transfer the diluted sample to a 2 mL autosampler vial.

  • Solid or Aqueous Samples (Headspace Analysis): For solid or aqueous matrices, static headspace analysis is a suitable technique.

    • Place a known amount of the sample into a headspace vial.

    • Seal the vial and incubate it at a constant temperature (e.g., 80°C) to allow volatile compounds to partition into the headspace.

    • A sample of the headspace gas is then automatically injected into the GC.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is recommended for the separation of alkanes.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/min.

      • Hold: Maintain at 200°C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 35-300

    • Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector)

3. Data Analysis

  • Acquire the total ion chromatogram (TIC).

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the acquired mass spectrum with a reference spectrum from a library (e.g., NIST) for confirmation. The presence of key fragment ions (m/z 57, 43, 85, 71, 41) is indicative of this compound.

Experimental Workflow

The overall process for the GC-MS analysis of this compound is summarized in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_liquid Liquid Sample (Dilution) injection Injection prep_liquid->injection prep_solid Solid/Aqueous Sample (Headspace) prep_solid->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram spectrum Mass Spectrum Extraction chromatogram->spectrum identification Compound Identification spectrum->identification

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound provides a reliable method for its identification. The characteristic fragmentation pattern, dominated by the formation of the stable tert-butyl cation at m/z 57, serves as a distinctive fingerprint. The provided experimental protocol offers a robust starting point for the GC-MS analysis of this and similar branched alkanes, which can be adapted to suit the specific needs of the research or drug development application.

References

Application Note: Quantitative Analysis of Volatile Organic Compounds in Pharmaceutical Excipients using Headspace Gas Chromatography-Mass Spectrometry with 2,2,4-Trimethylheptane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of volatile organic compounds (VOCs) in pharmaceutical products is crucial for ensuring their safety, quality, and stability. Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a powerful and widely used technique for the determination of residual solvents and other volatile impurities in various matrices, including pharmaceutical excipients.[1][2] This method offers the advantage of analyzing volatile analytes without the need for complex sample preparation, thereby minimizing matrix effects and reducing analysis time.[3]

This application note describes a validated method for the quantitative analysis of common residual solvents in a pharmaceutical excipient using static headspace GC-MS with 2,2,4-trimethylheptane as an internal standard. This compound is a suitable internal standard for this application due to its chemical inertness, volatility, and chromatographic behavior, which allows for its separation from common volatile analytes.[4] The protocol outlined below provides a robust and reliable method for the quality control of pharmaceutical raw materials.

Experimental

Materials and Reagents
  • Analytes: Ethanol, Isopropyl Alcohol (IPA), Acetone, Toluene

  • Internal Standard (IS): this compound (≥99.5% purity)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO), headspace grade

  • Sample: Pharmaceutical Excipient (e.g., Microcrystalline Cellulose)

  • Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps

Instrumentation
  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Headspace Autosampler

  • GC Column: ZB-624 (30 m x 0.53 mm, 3.0 µm) or equivalent

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL of each analyte): Accurately weigh approximately 100 mg of each analyte (Ethanol, IPA, Acetone, Toluene) into a 100 mL volumetric flask containing about 50 mL of DMSO. Dilute to the mark with DMSO and mix thoroughly.

Internal Standard Stock Solution (500 µg/mL): Accurately weigh approximately 50 mg of this compound into a 100 mL volumetric flask containing about 50 mL of DMSO. Dilute to the mark with DMSO and mix thoroughly.

Calibration Standards: Prepare a series of calibration standards by diluting the Stock Standard Solution with DMSO to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the Internal Standard Stock Solution to obtain a final IS concentration of 50 µg/mL.

Sample Preparation

Accurately weigh approximately 100 mg of the pharmaceutical excipient into a 20 mL headspace vial. Add 1.0 mL of the Internal Standard Stock Solution (50 µg/mL of this compound in DMSO). Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.

Headspace GC-MS Parameters

Headspace Autosampler Conditions:

ParameterValue
Oven Temperature90 °C
Needle Temperature100 °C
Transfer Line Temp.110 °C
Vial Equilibration Time30 min
Injection Volume1.0 mL
Pressurization Time0.5 min
Injection Time0.5 min

GC-MS Conditions:

ParameterValue
Inlet Temperature225 °C
Carrier GasHelium
Flow Rate3.0 mL/min
Split Ratio10:1
Oven ProgramInitial: 40 °C (hold 5 min), Ramp: 10 °C/min to 240 °C (hold 5 min)
MS Transfer Line Temp.250 °C
Ion Source Temp.230 °C
Mass Range35-350 amu
Ionization ModeElectron Ionization (EI)

Results and Discussion

The developed HS-GC-MS method demonstrated excellent separation and quantification of the target volatile compounds. The use of this compound as an internal standard compensated for variations in sample introduction and provided high precision and accuracy.

Quantitative Data

The following table summarizes the quantitative results for the analysis of a batch of pharmaceutical excipient.

AnalyteRetention Time (min)Concentration in Sample (µg/g)
Acetone4.215.8
Ethanol5.125.3
Isopropyl Alcohol5.98.7
This compound (IS) 9.8 -
Toluene11.52.1
Method Validation Summary

The method was validated according to ICH guidelines, and the results are summarized below.

ParameterResult
Linearity (r²)> 0.995 for all analytes
Accuracy (% Recovery)95.2% - 104.5%
Precision (% RSD)< 5.0%
Limit of Detection (LOD)0.1 - 0.5 µg/g
Limit of Quantification (LOQ)0.3 - 1.5 µg/g

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the key parameters in headspace analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate and Equilibrate Seal->Incubate Standard Prepare Calibration Standards Standard->Incubate Inject Inject Headspace Incubate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using IS Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow from sample preparation to data analysis.

logical_relationship Analyte_Conc Analyte Concentration in Sample Headspace_Conc Analyte Concentration in Headspace Analyte_Conc->Headspace_Conc proportional to Partition_Coeff Partition Coefficient (K) Partition_Coeff->Headspace_Conc inversely affects Phase_Ratio Phase Ratio (β) Phase_Ratio->Headspace_Conc affects Temperature Incubation Temperature Temperature->Partition_Coeff influences Matrix Sample Matrix Matrix->Partition_Coeff influences

Caption: Key parameters influencing headspace concentration.

Conclusion

This application note presents a detailed and validated HS-GC-MS method for the quantitative analysis of volatile organic compounds in pharmaceutical excipients. The use of this compound as an internal standard ensures the accuracy and reliability of the results. The provided protocol can be readily implemented in quality control laboratories for the routine analysis of residual solvents in pharmaceutical raw materials, contributing to the overall safety and quality of the final drug products.

References

Application Note: Solid-Phase Extraction Protocols for 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,2,4-Trimethylheptane is a branched alkane and a member of the volatile organic compound (VOC) family.[1][2] Accurate quantification of this compound in various matrices is crucial for environmental monitoring, industrial process control, and toxicology studies. Solid-Phase Extraction (SPE) is a robust and efficient sample preparation technique that replaces traditional liquid-liquid extraction, offering benefits such as reduced solvent consumption, higher sample throughput, and improved reproducibility.[3][4] This application note provides detailed protocols for the extraction of this compound from both polar (aqueous) and non-polar (organic solvent) matrices using reversed-phase and normal-phase SPE, respectively. Subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is also detailed.

Data Presentation

Quantitative performance of SPE is typically evaluated by calculating the percentage recovery of the analyte. The following table summarizes representative recovery data for the extraction of this compound from a spiked aqueous sample using the reversed-phase protocol outlined below.

Table 1: Representative Recovery Data for this compound using Reversed-Phase SPE

AnalyteMatrixSorbent TypeElution SolventSpiked ConcentrationMean Recovery (%)[5][6]Relative Standard Deviation (RSD) (%)
This compoundReagent WaterC18 (500 mg, 6 mL)Dichloromethane (B109758)10 µg/L92.54.8
This compoundReagent WaterC18 (500 mg, 6 mL)n-Hexane10 µg/L89.75.2
This compoundWastewater EffluentC18 (500 mg, 6 mL)Dichloromethane10 µg/L88.16.1

Note: This data is for illustrative purposes and represents typical performance for nonpolar VOCs. Actual results may vary based on specific laboratory conditions and matrix complexity.

Experimental Protocols

Two primary SPE protocols are presented, tailored to the sample matrix.

Protocol 1: Reversed-Phase SPE for Aqueous Samples

This protocol is designed for the extraction and concentration of this compound from polar matrices like environmental water samples (e.g., groundwater, wastewater).[7][8] The principle relies on the retention of the nonpolar analyte onto a nonpolar sorbent, while polar interferences pass through.[2]

Materials:

  • SPE Cartridge: C18-bonded silica (B1680970), 500 mg / 6 mL

  • Reagents: Methanol (B129727) (HPLC grade), Deionized Water (HPLC grade), Dichloromethane or n-Hexane (Pesticide grade)

  • Apparatus: SPE Vacuum Manifold, Collection Vials, Nitrogen Evaporation System

Methodology:

  • Sample Pre-treatment: If the water sample contains suspended solids, filter it through a 0.45 µm glass fiber filter. For a 500 mL sample, no further pre-treatment is typically required unless the pH needs adjustment to ensure the analyte is in a neutral state.[9][10]

  • Sorbent Conditioning: To activate the C18 sorbent, pass 5 mL of methanol through the cartridge at a flow rate of 2-3 mL/min. Do not allow the sorbent bed to dry.[7]

  • Sorbent Equilibration: Immediately follow the conditioning step by passing 5 mL of deionized water through the cartridge at 2-3 mL/min. Ensure about 1 mm of water remains above the sorbent bed to prevent it from drying out.

  • Sample Loading: Load the 500 mL water sample onto the cartridge at a steady flow rate of 5-10 mL/min. A consistent, slow flow rate ensures optimal interaction between the analyte and the sorbent.[11]

  • Washing (Interference Elution): After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities. Following the wash, dry the sorbent bed by applying vacuum for 10-15 minutes to remove residual water.

  • Elution: Place a clean collection vial inside the manifold. Elute the retained this compound by passing two 2 mL aliquots of dichloromethane (or n-hexane) through the cartridge at a slow flow rate of 1-2 mL/min.[5][6] Allow the solvent to soak the sorbent bed for 1-2 minutes between aliquots to ensure complete elution.

  • Post-Elution Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at room temperature. The sample is now ready for GC-MS analysis.

Protocol 2: Normal-Phase SPE for Non-Polar Samples

This protocol is intended for the cleanup of this compound from non-polar organic extracts, for example, a hexane (B92381) extract from a soil or solid waste sample. The principle involves retaining polar interferences on a polar sorbent while the nonpolar analyte passes through.[3]

Materials:

  • SPE Cartridge: Unbonded Silica or Florisil®, 500 mg / 6 mL

  • Reagents: n-Hexane (Pesticide grade), Dichloromethane (Pesticide grade)

  • Apparatus: SPE Vacuum Manifold, Collection Vials, Nitrogen Evaporation System

Methodology:

  • Sample Pre-treatment: Ensure the sample containing this compound is dissolved in a non-polar solvent like n-hexane. If the extract contains residual water, it may be necessary to dry it with anhydrous sodium sulfate (B86663) prior to SPE.

  • Sorbent Conditioning: Pass 5 mL of n-hexane through the silica cartridge at a flow rate of 2-3 mL/min to prepare the sorbent surface.[12]

  • Sample Loading: Load the sample extract (typically 1-2 mL) onto the cartridge. Collect the eluate from this step, as the target analyte (this compound) is not expected to be strongly retained.

  • Elution/Rinsing: Rinse the cartridge with an additional 5 mL of n-hexane or a slightly more polar solvent like 5% dichloromethane in hexane to ensure complete recovery of the analyte. Combine this rinse with the eluate from the sample loading step. Polar interferences will remain on the silica sorbent.

  • Post-Elution Concentration: If necessary, concentrate the combined eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Following SPE, the extracts are analyzed using GC-MS for separation, identification, and quantification of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (or equivalent nonpolar column), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet: Splitless mode, 250°C, 1 µL injection volume

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 2 minutes at 200°C

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 230°C, 70 eV

  • MS Quadrupole: 150°C

  • Acquisition Mode: Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification (target ions: m/z 43, 57, 71, 85).

Visualizations

The following diagrams illustrate the logical workflows for the described SPE protocols.

Reversed_Phase_SPE_Workflow Reversed-Phase SPE Workflow for Aqueous Samples start Start: 500 mL Aqueous Sample pretreat 1. Pre-treatment (Filter if necessary) start->pretreat condition 2. Condition Sorbent (5 mL Methanol) pretreat->condition C18 Cartridge equilibrate 3. Equilibrate Sorbent (5 mL DI Water) condition->equilibrate load 4. Load Sample (500 mL at 5-10 mL/min) equilibrate->load waste1 Waste (Polar Interferences) load->waste1 Analyte Retained wash 5. Wash Sorbent (5 mL DI Water) load->wash wash->waste1 dry Dry Sorbent (Vacuum, 10-15 min) wash->dry elute 6. Elute Analyte (2 x 2 mL Dichloromethane) dry->elute collect Collect Eluate elute->collect concentrate 7. Concentrate (To 1 mL under N2) collect->concentrate end End: Sample for GC-MS concentrate->end

Caption: Workflow for Reversed-Phase SPE of this compound.

Normal_Phase_SPE_Workflow Normal-Phase SPE Workflow for Non-Polar Samples start Start: Sample in n-Hexane pretreat 1. Pre-treatment (Dry if necessary) start->pretreat condition 2. Condition Sorbent (5 mL n-Hexane) pretreat->condition Silica Cartridge load 3. Load Sample & Collect condition->load elute 4. Elute/Rinse & Collect (5 mL n-Hexane) waste1 Retained (Polar Interferences) load->waste1 Analyte Passes Through load->elute collection Combined Eluate load->collection elute->collection concentrate 5. Concentrate (Optional) (To 1 mL under N2) collection->concentrate end End: Sample for GC-MS concentrate->end

Caption: Workflow for Normal-Phase SPE of this compound.

References

Application Notes and Protocols: The Role of 2,2,4-Trimethylheptane in Jet Fuel Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,4-trimethylheptane, a branched alkane (isoparaffin), in jet fuel formulations. The document details its quantitative presence, its effects on crucial fuel properties, and protocols for its analysis.

Introduction to this compound in Jet Fuel

Jet fuels are complex mixtures of hydrocarbons, primarily consisting of alkanes, cycloalkanes, and aromatic compounds. The precise composition varies depending on the crude oil source and refining processes.[1][2][3][4] Branched alkanes, such as this compound (C10H22), are significant components of both conventional (e.g., Jet A, Jet A-1, JP-8) and sustainable aviation fuels (SAFs).[5] These isoparaffins play a crucial role in determining the overall performance characteristics of the fuel.

The presence of branched alkanes like this compound is critical for improving the cold-flow properties of jet fuel, as their branched structure disrupts the formation of large wax crystals at low temperatures. This is essential for safe and reliable aircraft operation at high altitudes where temperatures are extremely low.

Quantitative Data on Isoparaffin Content in Jet Fuels

While specific quantitative data for this compound is often grouped with other C10 isoparaffins, the following tables summarize the typical composition of major hydrocarbon classes in common jet fuels. This data is compiled from various sources, including toxicological profiles and fuel analysis reports.

Table 1: Typical Hydrocarbon Composition of Jet Fuels (% by Weight)

Hydrocarbon ClassJet A (Average of 14 samples)JP-5JP-8
Paraffins (n-alkanes) Not Specified34.6%31.9%
Isoparaffins Not Specified46.5%46.9%
Cycloalkanes Not Specified16.5%18.0%
Aromatics ~17-18%18.0%17.0%
Olefins <1%Not SpecifiedNot Specified

Source: Adapted from the Toxicological Profile for JP-5, JP-8, and Jet A Fuels.[3][4]

Table 2: Detailed Composition of a Representative JP-8 Fuel (% by Weight)

Compound ClassWeight %
n-Alkanes 31.9
Isoalkanes 46.9
C10 Isomers (including Trimethylheptanes)Part of the 46.9%
Cycloalkanes 18.0
Aromatics 17.0
Alkylbenzenes13.6
Naphthalenes3.4

Note: Specific isomer concentrations can vary significantly between different batches of jet fuel.

Influence of Isoparaffins on Jet Fuel Performance

The concentration and structure of isoparaffins like this compound have a significant impact on several key jet fuel properties.

Table 3: Effect of Isoparaffin Content on Key Jet Fuel Properties

Fuel PropertyEffect of Increased Isoparaffin ContentRationale
Cetane Number Generally DecreasesThe highly branched structure of isoparaffins can hinder autoignition compared to straight-chain n-alkanes, leading to a lower cetane number.[6][7] The specific isomer structure significantly influences the derived cetane number (DCN).[8]
Energy Density (MJ/L) Generally DecreasesThe lower density of branched alkanes compared to cycloalkanes and aromatics results in a lower energy content per unit volume.
Specific Energy (MJ/kg) Generally IncreasesIsoparaffins have a higher hydrogen-to-carbon ratio compared to aromatic compounds, which leads to a higher energy release per unit mass.
Thermal Stability Generally ImprovesSaturated alkanes, including isoparaffins, are more resistant to thermal-oxidative degradation at high temperatures compared to unsaturated hydrocarbons like aromatics and olefins.[9][10][11][12] This leads to reduced formation of harmful deposits in the engine.
Freezing Point Generally DecreasesThe irregular shape of branched alkanes disrupts the orderly packing of molecules into a solid lattice, thereby lowering the freezing point of the fuel.

Experimental Protocol: Quantification of this compound by GC-MS

The following protocol outlines a standard method for the quantitative analysis of this compound and other hydrocarbons in jet fuel using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on established analytical procedures such as ASTM D2425 for hydrocarbon analysis in middle distillates.[13]

4.1. Objective

To separate, identify, and quantify the concentration of this compound in a jet fuel sample.

4.2. Materials and Reagents

  • Jet fuel sample

  • This compound standard (≥99% purity)

  • Internal standard (e.g., d18-nonane or other appropriate deuterated alkane)

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • Helium carrier gas (99.999% purity)

  • GC vials with septa

4.3. Instrumentation

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer (MS) detector (e.g., quadrupole or time-of-flight).

  • Data acquisition and processing software.

4.4. Standard Preparation

  • Stock Standard: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Internal Standard Stock: Prepare a stock solution of the internal standard (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to achieve a range of concentrations that bracket the expected concentration in the jet fuel sample. Each calibration standard should contain a constant concentration of the internal standard.

4.5. Sample Preparation

  • Accurately weigh a known amount of the jet fuel sample into a volumetric flask.

  • Add a known amount of the internal standard stock solution.

  • Dilute to the mark with the solvent. A dilution factor of 1:100 is a common starting point.

4.6. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1 (can be adjusted based on sample concentration)

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4.7. Data Analysis

  • Identification: Identify the peak corresponding to this compound in the chromatogram based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

  • Quantification:

    • Integrate the peak areas of this compound and the internal standard.

    • Calculate the response factor (RF) for this compound using the calibration standards.

    • Calculate the concentration of this compound in the jet fuel sample using the following formula:

    Concentration = (Area of Analyte / Area of IS) * (Concentration of IS / RF) * Dilution Factor

4.8. Quality Control

  • Analyze a solvent blank with each batch to check for contamination.

  • Run a calibration check standard periodically to verify the stability of the calibration curve.

  • Analyze a duplicate sample to assess method precision.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Jet Fuel Sample Preparation (Dilution & IS Spiking) gc_injection GC Injection prep_sample->gc_injection prep_standards Calibration Standard Preparation (Serial Dilution of this compound) prep_standards->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometric Detection (EI, Scan Mode) gc_separation->ms_detection peak_id Peak Identification (Retention Time & Mass Spectrum) ms_detection->peak_id quantification Quantification (Calibration Curve & Internal Standard) peak_id->quantification reporting Result Reporting (Concentration in w/w% or mg/kg) quantification->reporting

Caption: Experimental workflow for the quantification of this compound in jet fuel.

Logical_Relationship cluster_component Jet Fuel Component cluster_properties Impact on Fuel Properties trimethylheptane This compound (Isoparaffin) cetane Cetane Number trimethylheptane->cetane Decreases energy_density Energy Density trimethylheptane->energy_density Decreases specific_energy Specific Energy trimethylheptane->specific_energy Increases thermal_stability Thermal Stability trimethylheptane->thermal_stability Increases freezing_point Freezing Point trimethylheptane->freezing_point Decreases

Caption: Logical relationship of this compound to key jet fuel properties.

References

2,2,4-Trimethylheptane as a Solvent in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylheptane, a branched-chain alkane, is a nonpolar solvent with properties that make it a potential, albeit infrequently reported, medium for specific organic reactions.[1] Its low reactivity is a key characteristic, stemming from the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[2][3] This inertness prevents the solvent from interfering with many chemical transformations.[2][3] This document provides an overview of its properties, potential applications based on the characteristics of branched alkanes, and generalized protocols where it might be employed.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its consideration as a solvent, influencing factors such as reaction temperature, solubility of reagents, and post-reaction work-up.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₂[4]
Molecular Weight 142.28 g/mol [4]
CAS Number 14720-74-2[4]
Boiling Point 148.15 °C[5]
Density 0.7275 g/cm³ at 20 °C[5]
Appearance Colorless liquid[2]
Odor Strong, petroleum-like[6]
Solubility in Water Insoluble[2]
General Solubility Soluble in nonpolar organic solvents[2]

Application Notes

Due to its nonpolar and aprotic nature, this compound is theoretically suitable for reactions involving nonpolar reagents and sensitive organometallic species that would react with protic solvents. While specific literature examples detailing its use as a primary reaction solvent are scarce, its properties suggest potential utility in the following areas:

  • Organometallic Reactions: Similar to other alkanes like heptane (B126788) and its isomer, 2,2,4-trimethylpentane (B7799088) (isooctane), this compound could serve as an inert solvent for the preparation and reaction of Grignard reagents and other organometallic compounds. Its high boiling point allows for a wider range of reaction temperatures compared to lower-boiling alkanes.

  • Polymerization Reactions: In certain polymerization processes, particularly those initiated by organometallic catalysts, a non-coordinating, nonpolar solvent is often required. Branched alkanes can serve this purpose, helping to control reaction viscosity and temperature.

  • Liquid-Liquid Extractions: As a nonpolar solvent with low water miscibility, this compound is a suitable candidate for the extraction of nonpolar organic compounds from aqueous mixtures. Its density, being less than that of water, would result in the organic layer being the upper phase.

  • High-Temperature Reactions: The relatively high boiling point of this compound (148.15 °C) makes it a candidate for reactions that require elevated temperatures while maintaining a nonpolar environment.

Experimental Protocols

The following are generalized protocols for reaction types where this compound could theoretically be employed as a solvent. These are based on standard laboratory procedures for similar alkane solvents due to the limited availability of specific protocols for this compound in the peer-reviewed literature.

Protocol 1: Generalized Preparation of a Grignard Reagent

Objective: To prepare a Grignard reagent from an alkyl or aryl halide using this compound as an inert solvent.

Materials:

  • Magnesium turnings

  • Alkyl or Aryl Halide (e.g., bromobenzene)

  • This compound, anhydrous

  • Iodine crystal (as an initiator)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a small crystal of iodine to the magnesium.

  • Add a small portion of the anhydrous this compound to the flask.

  • Dissolve the alkyl or aryl halide in the remaining anhydrous this compound and place it in the dropping funnel.

  • Slowly add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction.

  • The resulting Grignard reagent solution in this compound is now ready for use in subsequent reactions.

Expected Outcome: A cloudy, grey to brownish solution of the organomagnesium halide in this compound.

Protocol 2: Generalized Liquid-Liquid Extraction

Objective: To extract a nonpolar organic compound from an aqueous solution using this compound.

Materials:

  • Aqueous solution containing the target organic compound

  • This compound

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Pour the aqueous solution containing the target compound into a separatory funnel of appropriate size.

  • Add a volume of this compound to the separatory funnel. The optimal volume will depend on the partition coefficient of the target compound.

  • Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake gently, venting frequently to release any pressure buildup.

  • Place the separatory funnel back on a ring stand and allow the two layers to separate completely. This compound is less dense than water and will form the upper layer.

  • Carefully drain the lower aqueous layer into a beaker.

  • Pour the upper organic layer (this compound) out through the top of the separatory funnel into a clean, dry Erlenmeyer flask. This prevents re-contamination with any residual aqueous layer in the stopcock.

  • To maximize recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 2-6) can be repeated with fresh portions of this compound.

  • Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter or decant the dried organic solution to remove the drying agent.

  • The solvent can then be removed under reduced pressure to isolate the purified organic compound.

Visualizations

The following diagrams illustrate logical workflows related to the use of this compound as a solvent.

Solvent_Selection_Workflow start Start: Need for a nonpolar, aprotic solvent check_reactivity Are reagents sensitive to protic solvents? start->check_reactivity check_polarity Are reagents and products nonpolar? check_reactivity->check_polarity Yes end_process Proceed with selected solvent check_reactivity->end_process No select_alkane Consider an alkane solvent check_polarity->select_alkane Yes check_polarity->end_process No check_temp What is the required reaction temperature? select_tmh Select this compound (High Boiling Point) check_temp->select_tmh High Temp (>100 °C) select_other Consider other alkane solvents (e.g., heptane, isooctane) check_temp->select_other Low to Moderate Temp select_alkane->check_temp select_tmh->end_process select_other->end_process

Caption: Workflow for selecting this compound as a reaction solvent.

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up start_prep Flame-dried glassware under N2 add_mg Add Mg turnings and Iodine start_prep->add_mg add_solvent Add anhydrous this compound add_mg->add_solvent add_halide Slowly add alkyl/aryl halide solution add_solvent->add_halide reflux Reflux to complete formation add_halide->reflux cool_grignard Cool Grignard solution reflux->cool_grignard add_electrophile Add electrophile (e.g., ketone) dropwise cool_grignard->add_electrophile react Stir at appropriate temperature add_electrophile->react quench Quench with aq. NH4Cl react->quench extract Extract with ether/ethyl acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry purify Purify product (e.g., chromatography) dry->purify

Caption: Generalized workflow for a Grignard reaction using an alkane solvent.

References

Application Notes and Protocols for the Analysis of 2,2,4-Trimethylheptane in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylheptane is a volatile organic compound (VOC) that may be present in ambient, indoor, or industrial air environments. Its detection and quantification are crucial for environmental monitoring, occupational safety, and in certain contexts of drug development where volatile impurities may be of concern. This document provides detailed application notes and experimental protocols for the analysis of this compound in air samples, primarily utilizing Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS), a highly sensitive and specific technique for VOC analysis. The methodologies outlined are based on established principles from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH).

Principle of the Method

The primary analytical technique described is TD-GC-MS. This method involves drawing a known volume of air through a sorbent tube to trap and concentrate VOCs, including this compound. The trapped analytes are then thermally desorbed from the sorbent tube, focused in a cold trap, and rapidly heated for injection into a gas chromatograph. The GC separates the individual components of the sample, and the mass spectrometer identifies and quantifies them based on their unique mass spectra and retention times.

Experimental Protocols

Air Sample Collection

Objective: To effectively capture and concentrate this compound from an air sample onto a solid sorbent tube. This protocol is consistent with the principles outlined in EPA Method TO-17 and NIOSH Method 2549.[1][2]

Materials:

  • Sorbent tubes: Stainless steel or glass, packed with a multi-bed sorbent such as Tenax® TA, Carbopack™ B, and Carboxen™ 1000. A common configuration is a tri-bed tube suitable for a wide range of VOCs.

  • Personal sampling pump capable of low flow rates (10-100 mL/min).

  • Calibrated flow meter.

  • Tube caps (B75204) for sealing after sampling.

  • Field blanks (unopened sorbent tubes from the same batch as the sample tubes).

Procedure:

  • Calibrate the personal sampling pump to the desired flow rate (typically 20-50 mL/min) with a representative sorbent tube in line.

  • Immediately before sampling, remove the end caps from a new sorbent tube.

  • Connect the sorbent tube to the sampling pump, ensuring the arrow on the tube indicates the direction of airflow.

  • Position the sampling tube in the desired sampling location (e.g., breathing zone for personal exposure, fixed location for area monitoring).

  • Activate the pump and record the start time.

  • Sample for a predetermined duration to achieve a total sample volume between 1 and 6 liters.[1]

  • After sampling, stop the pump, record the end time, and immediately cap both ends of the sorbent tube.

  • Handle a field blank tube in the same manner as the sample tubes, but do not draw air through it.

  • Store and transport the sampled tubes and the field blank to the laboratory at 4°C.

Sample Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

Objective: To desorb the trapped this compound from the sorbent tube and perform qualitative and quantitative analysis using GC-MS.

Instrumentation and Materials:

  • Thermal Desorption (TD) unit.

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).

  • GC column: A non-polar column such as a 30 m x 0.25 mm ID, 1.0 µm film thickness DB-1 or equivalent is suitable.[3]

  • Helium (carrier gas), high purity.

  • Certified standard of this compound.

  • Methanol or other suitable solvent for standard preparation.

TD-GC-MS Parameters:

ParameterRecommended Setting
Thermal Desorber
Sorbent Tube Desorption300°C for 10 minutes.[3]
Focusing Trap Low Temp.-10°C.
Focusing Trap High Temp.320°C for 3 minutes.
Carrier Gas Flow1-2 mL/min.
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 1.0 µm film thickness DB-1 or equivalent.[3]
Oven Temperature ProgramInitial 35°C for 4 min, ramp at 8°C/min to 150°C, then ramp at 15°C/min to 300°C.[3]
Inlet Temperature250°C.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.
Mass Range (Scan Mode)m/z 35-350.
SIM Ions (for high sensitivity)Quantifier: m/z 57. Qualifiers: m/z 43, 71, 85.
Ion Source Temperature230°C.
Quadrupole Temperature150°C.

Procedure:

  • Place the sampled sorbent tube into the thermal desorber's autosampler.

  • Initiate the TD-GC-MS sequence with the parameters outlined above.

  • The thermal desorber will automatically purge the tube with helium to remove air and water, then heat the tube to desorb the analytes onto the focusing trap. The trap is then rapidly heated to inject the analytes into the GC.

  • The GC separates the compounds, and the MS detects them.

  • Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum (e.g., NIST library).

  • Quantify the amount of this compound by comparing the peak area of the quantifier ion to a calibration curve.

Calibration and Quantification

Objective: To prepare a calibration curve for the accurate quantification of this compound.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like methanol.

  • Prepare a series of working standards by serial dilution of the stock solution.

  • Inject known amounts of the working standards onto clean sorbent tubes and analyze them using the same TD-GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 57) against the known mass of this compound on the tube.

  • The concentration of this compound in the air samples can be calculated using the following formula:

    Concentration (µg/m³) = (Mass on tube (µg) / Air volume sampled (L)) * (1000 L/m³)

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of alkanes using TD-GC-MS, based on literature values.[4][5]

ParameterTypical Value
Method Detection Limit (MDL)0.004 - 0.03 ng on-tube.[4][5]
Linear Dynamic Range3-5 orders of magnitude.[5]
Correlation Coefficient (r²)> 0.995.
Precision (%RSD)< 20%.[5]
Recovery> 90%.

Visualizations

Experimental_Workflow cluster_sampling 1. Air Sample Collection cluster_analysis 2. TD-GC-MS Analysis cluster_data 3. Data Processing A Calibrate Pump B Collect Air Sample on Sorbent Tube A->B C Seal and Store Tube B->C D Thermal Desorption C->D E GC Separation D->E F MS Detection E->F G Identification (Retention Time & Mass Spectrum) F->G H Quantification (Calibration Curve) G->H

Caption: Experimental workflow for this compound analysis.

TD_Process SorbentTube Sorbent Tube with Trapped Analytes ColdTrap Focusing Cold Trap SorbentTube->ColdTrap Primary Desorption (Heat) GC_Column GC Column ColdTrap->GC_Column Secondary Desorption (Rapid Heat) MS_Detector Mass Spectrometer GC_Column->MS_Detector Separated Analytes

Caption: Two-stage thermal desorption process.

References

Quantifying 2,2,4-Trimethylheptane in Environmental Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylheptane is a volatile organic compound (VOC) and a branched-chain alkane. Its presence in the environment can be indicative of contamination from petroleum products, as it is a component of gasoline and other fuels.[1] Monitoring the concentration of this compound in environmental matrices such as water, soil, and air is crucial for assessing environmental impact, understanding contaminant fate and transport, and ensuring public health and safety. This document provides detailed application notes and protocols for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a widely used and effective analytical technique for this purpose.

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of VOCs due to its high sensitivity, selectivity, and ability to separate complex mixtures.[1] The gas chromatograph separates this compound from other compounds in the sample matrix, and the mass spectrometer provides definitive identification and quantification based on its unique mass spectrum.

A typical GC-MS system for this analysis would consist of a gas chromatograph equipped with a capillary column suitable for VOC analysis (e.g., a nonpolar or medium-polarity column) and a mass selective detector.

Quantification in Water Matrices

Application Note: The primary method for analyzing volatile organic compounds like this compound in water samples is Purge and Trap (P&T) GC-MS. This technique involves bubbling an inert gas through the water sample, which strips the volatile compounds out of the water and onto a sorbent trap. The trap is then heated, and the desorbed compounds are introduced into the GC-MS for analysis. P&T offers the advantage of pre-concentrating the analytes, which enhances sensitivity and allows for the detection of low concentrations.

Experimental Protocol: Purge and Trap GC-MS for this compound in Water

  • Sample Collection and Preservation:

    • Collect water samples in 40 mL glass vials with PTFE-lined septa.

    • Ensure no headspace (air bubbles) is present in the vial.

    • Preserve the sample by adding a reducing agent (e.g., ascorbic acid) if residual chlorine is present, and acidify to a pH < 2 with hydrochloric acid.

    • Store samples at 4°C until analysis.

  • Sample Preparation (Purge and Trap):

    • Bring the sample to room temperature before analysis.

    • Introduce a known volume of the sample (typically 5-25 mL) into the sparging vessel of the P&T system.

    • Add an internal standard solution to the sample.

    • Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes).[2]

    • The volatile compounds are carried by the purge gas onto a sorbent trap (e.g., Tenax®, silica (B1680970) gel, and charcoal).

  • Desorption and GC-MS Analysis:

    • After purging, the trap is rapidly heated to desorb the trapped analytes.

    • The desorbed compounds are transferred to the GC injection port.

    • The GC oven temperature is programmed to separate the analytes. A typical program might start at a low temperature (e.g., 35-45°C) and ramp up to a higher temperature (e.g., 220-250°C).

    • The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Quantitative Data for Hydrocarbons in Water (Representative Values)

Since specific data for this compound is limited, the following table provides representative recovery data for other hydrocarbons using P&T GC-MS, which can be expected to be similar for this compound.

Analyte (similar to this compound)MatrixSpiked Concentration (µg/L)Recovery (%)Reference
n-Decane (C10)Drinking Water1095 - 105[3]
TolueneGroundwater2080 - 120[4]
EthylbenzeneSurface Water590 - 110[5]

Logical Workflow for Water Sample Analysis

Water_Analysis_Workflow cluster_sampling Sample Collection & Preservation cluster_preparation Sample Preparation (Purge & Trap) cluster_analysis GC-MS Analysis SampleCollection Collect 40 mL water sample (no headspace) Preservation Acidify to pH < 2 Store at 4°C SampleCollection->Preservation P_T_Introduction Introduce sample to sparging vessel Preservation->P_T_Introduction InternalStandard Add internal standard P_T_Introduction->InternalStandard Purging Purge with inert gas InternalStandard->Purging Trapping Trap volatiles on sorbent Purging->Trapping Desorption Thermal desorption of trap Trapping->Desorption GC_Separation GC separation Desorption->GC_Separation MS_Detection MS detection (Scan or SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for quantifying this compound in water.

Quantification in Soil and Sediment Matrices

Application Note: For soil and sediment samples, two common techniques are employed: static headspace (HS) GC-MS and solvent extraction GC-MS.

  • Headspace GC-MS: This method is suitable for volatile compounds. A soil sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the headspace (the gas phase above the sample). A portion of the headspace is then injected into the GC-MS. This is a clean and simple method that minimizes matrix effects.[6]

  • Solvent Extraction GC-MS: This technique is used for a broader range of organic compounds, including semi-volatiles. The soil sample is extracted with an organic solvent (e.g., methanol, hexane-acetone mixture) to dissolve the target analytes.[7] The extract is then concentrated and injected into the GC-MS. This method can achieve lower detection limits due to the concentration step.

Experimental Protocol: Headspace GC-MS for this compound in Soil

  • Sample Collection and Preservation:

    • Collect soil samples in glass jars with minimal headspace.

    • Store samples at 4°C to minimize volatilization.

  • Sample Preparation (Headspace):

    • Place a known weight of the soil sample (e.g., 5-10 g) into a headspace vial.

    • Add a matrix modifier (e.g., water or a salt solution) and an internal standard.

    • Seal the vial and place it in the headspace autosampler.

    • Equilibrate the vial at a specific temperature (e.g., 80-90°C) for a set time to allow the volatile compounds to partition into the headspace.

  • GC-MS Analysis:

    • A heated syringe or a gas sampling loop injects a known volume of the headspace into the GC.

    • The GC and MS conditions are similar to those used for water analysis.

Experimental Protocol: Solvent Extraction GC-MS for this compound in Soil

  • Sample Collection and Preservation:

    • Collect and store samples as described for headspace analysis.

  • Sample Preparation (Solvent Extraction):

    • Weigh a portion of the soil sample (e.g., 10-30 g).

    • Mix the sample with a drying agent (e.g., anhydrous sodium sulfate).

    • Extract the sample with a suitable solvent (e.g., 1:1 hexane:acetone) using a technique such as Soxhlet extraction, sonication, or accelerated solvent extraction (ASE).[7][8]

    • Filter the extract to remove particulate matter.

    • Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

    • Add an internal standard before analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the concentrated extract into the GC-MS.

    • The GC and MS conditions are similar to those used for water and headspace analysis.

Quantitative Data for Hydrocarbons in Soil (Representative Values)

Analyte (similar to this compound)MatrixMethodSpiked Concentration (mg/kg)Recovery (%)Reference
n-Decane (C10)Sandy LoamHeadspace GC-MS1085 - 115[6]
TolueneClay SoilSolvent Extraction580 - 110[9]
NaphthaleneContaminated SoilSolvent Extraction2090 - 105[10]

Logical Workflow for Soil Sample Analysis

Soil_Analysis_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis SampleCollection Collect soil sample Store at 4°C Headspace Headspace (HS) - Add matrix modifier - Heat and equilibrate SampleCollection->Headspace SolventExtraction Solvent Extraction (SE) - Extract with solvent - Concentrate extract SampleCollection->SolventExtraction GC_MS_Analysis Inject sample into GC-MS Separate and detect Quantify Headspace->GC_MS_Analysis SolventExtraction->GC_MS_Analysis Air_Analysis_Workflow cluster_sampling Sample Collection cluster_desorption Sample Introduction cluster_analysis GC-MS Analysis AirSampling Draw air through sorbent tube Storage Seal and store at 4°C AirSampling->Storage ThermalDesorption Thermal Desorption (TD) Storage->ThermalDesorption SolventExtraction Solvent Extraction (SE) Storage->SolventExtraction GC_MS_Analysis Inject into GC-MS Separate and detect Quantify ThermalDesorption->GC_MS_Analysis SolventExtraction->GC_MS_Analysis

References

Application Notes and Protocols for Fractional Distillation of Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of alkane isomers is a critical, yet challenging, process in the petrochemical and pharmaceutical industries. Due to their similar chemical properties and often small differences in boiling points, separating these isomers requires precise distillation techniques.[1] This document provides detailed application notes and protocols for the fractional distillation of alkane isomers, a common method for their separation.

Challenges in Alkane Isomer Separation

Alkanes are non-polar molecules, and the primary intermolecular forces are weak van der Waals dispersion forces. The strength of these forces, and thus the boiling point, is influenced by the molecule's surface area. Straight-chain alkanes have a larger surface area and therefore higher boiling points than their branched-chain isomers, which are more compact.[2][3] However, the boiling point differences between isomers can be very small, necessitating efficient fractional distillation setups.

Data Presentation: Physical Properties of Alkane Isomers

The successful separation of alkane isomers by fractional distillation is highly dependent on the difference in their boiling points. The following tables summarize the boiling points of common pentane (B18724) and hexane (B92381) isomers, illustrating the narrow margins for separation.

Table 1: Boiling Points of Pentane Isomers

IsomerStructureBoiling Point (°C)
n-pentaneCH₃(CH₂)₃CH₃36.0[2][4]
Isopentane (2-methylbutane)(CH₃)₂CHCH₂CH₃27.7[4]
Neopentane (2,2-dimethylpropane)(CH₃)₄C9.5[2][4]

Table 2: Boiling Points of Hexane Isomers

IsomerStructureBoiling Point (°C)
n-hexaneCH₃(CH₂)₄CH₃69.0
3-methylpentane (B165638)CH₃CH₂(CH(CH₃))CH₂CH₃63.0[5][6]
2-methylpentane (B89812)(CH₃)₂CH(CH₂)₂CH₃60.0[6]
2,3-dimethylbutane(CH₃)₂CHCH(CH₃)₂58.0
2,2-dimethylbutane(CH₃)₃CCH₂CH₃49.7[1][2]

Experimental Protocols

General Protocol for Fractional Distillation of Alkane Isomers

This protocol outlines the general steps for separating a mixture of alkane isomers in a laboratory setting.

Objective: To separate a mixture of alkane isomers into its individual components based on their boiling points.

Materials and Apparatus:

  • Mixture of alkane isomers

  • Round-bottom flask

  • Heating mantle

  • Boiling chips

  • Fractionating column (e.g., Vigreux, or a packed column with Raschig rings or glass beads for higher efficiency)[7][8]

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Clamps and stands

  • Cooling water source

  • Gas chromatograph (GC) for analysis

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware joints are properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[9]

  • Charging the Flask:

    • Add the alkane isomer mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds of its volume.[10]

  • Distillation:

    • Turn on the cooling water to the condenser.

    • Begin to gently heat the mixture in the round-bottom flask using the heating mantle.

    • As the mixture boils, the vapor will rise into the fractionating column. The column allows for repeated vaporization and condensation cycles, enriching the vapor with the more volatile component (the isomer with the lower boiling point).[11]

    • Control the heating rate to maintain a slow and steady distillation rate. A high reflux ratio (more condensate returning to the column than is collected as distillate) is often necessary for good separation of close-boiling isomers.[10][12]

  • Fraction Collection:

    • Observe the temperature at the distillation head. When the temperature stabilizes at the boiling point of the most volatile component, begin collecting the distillate in the first receiving flask.

    • Continue collecting this fraction as long as the temperature remains constant.

    • When the temperature begins to rise, it indicates that the next, less volatile component is starting to distill. At this point, change the receiving flask to collect this intermediate fraction.

    • Once the temperature stabilizes again at the boiling point of the second component, change to a new receiving flask to collect the purified second fraction.[10]

  • Analysis:

    • Analyze the composition of the collected fractions and the initial mixture using gas chromatography (GC) to determine the purity of the separated isomers.

Specific Protocol: Separation of n-Hexane and 2-Methylpentane

Objective: To separate a 50:50 mixture of n-hexane and 2-methylpentane.

Materials:

  • 50 mL of a 50:50 (v/v) mixture of n-hexane and 2-methylpentane

  • Apparatus as listed in the general protocol, using a packed fractionating column for higher efficiency.

Procedure:

  • Follow the setup and charging procedures from the general protocol.

  • Begin heating the mixture. The vapor will ascend the packed column.

  • Carefully control the heating to establish a steady reflux within the column. The goal is to have the vapor condense and re-vaporize multiple times on the packing material.

  • The temperature at the distillation head should initially rise and then stabilize at approximately 60°C, the boiling point of 2-methylpentane.

  • Collect the first fraction (distillate) while the temperature remains constant at 60°C. This fraction will be enriched in 2-methylpentane.

  • When the temperature starts to increase, indicating that most of the 2-methylpentane has distilled, switch to a second receiving flask to collect the intermediate fraction.

  • Continue heating, and the temperature should rise and stabilize at approximately 69°C, the boiling point of n-hexane.

  • Switch to a third receiving flask to collect the fraction that distills at a constant 69°C. This fraction will be enriched in n-hexane.

  • Stop the distillation before the distilling flask runs dry.

  • Analyze the purity of the starting mixture and the collected fractions by gas chromatography.

Visualizations

Logical Workflow for Fractional Distillation

Fractional_Distillation_Workflow start Start: Alkane Isomer Mixture setup Assemble Fractional Distillation Apparatus start->setup charge Charge Flask with Mixture and Boiling Chips setup->charge heat Gently Heat the Mixture charge->heat vaporize Vapor Rises into Fractionating Column heat->vaporize separate Separation on Column (Multiple Vaporization/ Condensation Cycles) vaporize->separate condense Vapor Reaches Condenser separate->condense collect Collect Distillate Fractions at Stable Boiling Points condense->collect analyze Analyze Purity of Fractions (e.g., by GC) collect->analyze end End: Separated Isomers analyze->end Separation_Decision_Pathway start Start: Need to Separate Alkane Isomers check_bp Boiling Point Difference > 25°C? start->check_bp simple_dist Simple Distillation May Be Sufficient check_bp->simple_dist Yes fractional_dist Fractional Distillation Required check_bp->fractional_dist No end Separation Protocol Established simple_dist->end check_azeotrope Do Isomers Form an Azeotrope? fractional_dist->check_azeotrope extractive_dist Consider Extractive or Azeotropic Distillation check_azeotrope->extractive_dist Yes optimize_frac Optimize Fractional Distillation: - High-efficiency column - Adjust reflux ratio check_azeotrope->optimize_frac No extractive_dist->end optimize_frac->end

References

Application Note: Determination of Kovats Retention Index for 2,2,4-Trimethylheptane on Non-Polar Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kovats Retention Index (RI) is a fundamental and widely utilized parameter in gas chromatography (GC) for standardizing retention times.[1] By converting retention times into system-independent constants, the Kovats RI facilitates inter-laboratory comparison of results and aids in the identification of unknown compounds.[1][2] This is achieved by relating the retention time of an analyte to that of bracketing n-alkanes, which are assigned retention indices of 100 times their carbon number.[1] This application note provides a detailed protocol for the determination of the Kovats Retention Index of 2,2,4-trimethylheptane, a branched-chain alkane, on non-polar stationary phases. The methodologies and data presented are intended to serve as a practical guide for researchers in various fields, including petrochemical analysis, environmental science, and drug development.

Quantitative Data

The Kovats Retention Index of this compound has been determined on several non-polar stationary phases under various chromatographic conditions. A summary of these values is presented in the table below. Non-polar columns, such as those with 100% dimethylpolysiloxane (e.g., DB-1, OV-101, SE-30) or 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5) stationary phases, are commonly used for this type of analysis.[3]

Stationary PhaseRetention Index (I)Temperature ConditionsReference
Standard Non-polar889.9Not Specified[4]
Standard Non-polar890Not Specified[4]
Standard Non-polar889Not Specified[4]
Standard Non-polar884Not Specified[4]
Standard Non-polar883Not Specified[4]
Standard Non-polar876Not Specified[4]
Standard Non-polar879.3Not Specified[4]
DB-1889Custom Temperature Program[5]
Squalane876Isothermal[3]
Non-polar875Temperature Ramp[3]

Experimental Protocol

This protocol outlines the procedure for determining the Kovats Retention Index of this compound. The methodology involves the analysis of the target compound along with a series of n-alkanes under the same chromatographic conditions.

Materials and Reagents
  • This compound: Analytical standard grade (≥99% purity)

  • n-Alkane Standard Mixture: A certified reference mixture of linear alkanes (e.g., C8-C20 or a wider range) dissolved in a suitable solvent like hexane (B92381) or cyclohexane. The concentration of each n-alkane should be appropriate for the detector being used (e.g., 50 µg/mL).

  • Solvent: High-purity hexane or other suitable solvent for sample dilution.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Non-Polar Capillary Column: A column with a stationary phase such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5). Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or hydrogen of high purity (≥99.999%).

Sample Preparation
  • Analyte Solution: Prepare a solution of this compound in the chosen solvent at a concentration suitable for GC analysis (e.g., 100 µg/mL).

  • Co-injection Mixture (Optional but Recommended): Prepare a mixture containing both the this compound solution and the n-alkane standard mixture. This ensures that all compounds are analyzed under identical conditions.

Gas Chromatography (GC) Conditions

The following are typical GC parameters for the analysis of hydrocarbons. These may need to be optimized for your specific instrument and column.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., split ratio of 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas Flow Rate: Constant flow mode, e.g., 1 mL/min for helium.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 250 °C at a rate of 5 °C/min.

    • Final Hold: Hold at 250 °C for 10 minutes.

  • Detector Temperature (FID): 280 °C

  • Mass Spectrometer (if used):

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Scan Range: m/z 40-400

Data Acquisition and Analysis
  • Inject the n-alkane standard mixture to identify the retention times of each n-alkane.

  • Inject the this compound solution (or the co-injection mixture).

  • Record the retention times for this compound and the n-alkanes.

  • Identify the two n-alkanes that elute immediately before and after this compound.

  • Calculate the Kovats Retention Index using the appropriate formula.

The formula for the Kovats Retention Index depends on whether the analysis is performed under isothermal or temperature-programmed conditions.

  • For Isothermal Analysis:

    I = 100 * [n + (log(t'r(analyte)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

    Where:

    • I is the Kovats Retention Index.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

    • t'r is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound like methane).

  • For Temperature-Programmed Analysis:

    The calculation is simplified by using the total retention times.[3]

    I = 100 * [n + (tr(analyte) - tr(n)) / (tr(N) - tr(n))]

    Where:

    • I is the Kovats Retention Index.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

    • tr is the total retention time.

Experimental Workflow

The following diagram illustrates the key steps in the determination of the Kovats Retention Index.

Kovats_Index_Workflow cluster_analysis 2. GC Analysis cluster_data 3. Data Processing Analyte Prepare this compound Solution GC_Run Inject Samples into GC-MS/FID (Non-Polar Column) Analyte->GC_Run nAlkanes Prepare n-Alkane Standard Mixture nAlkanes->GC_Run GetData Acquire Retention Time Data GC_Run->GetData Identify Identify Bracketing n-Alkanes GetData->Identify Calculate Calculate Kovats Retention Index Identify->Calculate

Caption: Experimental workflow for Kovats Retention Index determination.

Conclusion

This application note provides a comprehensive guide for the determination of the Kovats Retention Index of this compound on non-polar GC columns. By following the detailed protocol and utilizing the provided reference data, researchers can accurately determine and apply this valuable chromatographic parameter for compound identification and method standardization. The use of the Kovats Retention Index is a robust method that enhances the reliability and comparability of gas chromatographic data across different analytical platforms.

References

Troubleshooting & Optimization

Technical Support Center: Improving Resolution in GC Separation of C10 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for improving the chromatographic resolution of C10 alkane isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving good resolution of C10 alkane isomers?

A1: The selection of the GC column, specifically the stationary phase, is the most critical factor. For non-polar C10 alkane isomers, a non-polar stationary phase is recommended based on the principle of "like dissolves like". The separation of these isomers is primarily governed by differences in their boiling points and molecular shapes.

Q2: Which stationary phase is best suited for separating C10 alkane isomers?

A2: A non-polar stationary phase such as 100% dimethylpolysiloxane (PDMS) is a common and effective choice. For resolving critical pairs of isomers that may co-elute on a standard PDMS column, a stationary phase with slightly different selectivity, like a 5% phenyl-95% dimethylpolysiloxane, can be beneficial. In some challenging cases, novel stationary phases like alicyclic polysiloxane have shown superior separation for closely related hydrocarbons.[1]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the resolution of C10 alkane isomers?

A3: Column dimensions play a crucial role in separation efficiency:

  • Length: Longer columns provide more theoretical plates, leading to better resolution. A 30-meter column is a good starting point, but for complex mixtures of C10 isomers, a 60-meter or even a 100-meter column may be necessary.[2][3]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm or 0.25 mm) offer higher efficiency and, therefore, better resolution. However, they have a lower sample capacity. A 0.25 mm ID is a common choice that provides a good balance between efficiency and capacity.[2]

  • Film Thickness: A thicker stationary phase film increases retention, which can improve the resolution of volatile isomers. For C10 alkanes, a standard film thickness of 0.25 µm to 0.50 µm is generally suitable.

Q4: What is the role of the oven temperature program in separating C10 alkane isomers?

A4: The oven temperature program directly influences the retention and separation of analytes. For a mixture of C10 isomers with a range of boiling points, a temperature program (a gradual increase in temperature) is generally more effective than an isothermal (constant temperature) method. A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the isomers with the stationary phase, which can significantly improve resolution, although it will also increase the analysis time.[4][5]

Q5: Which carrier gas is best for analyzing C10 alkane isomers, and what is the optimal flow rate?

A5: Helium and hydrogen are the most common carrier gases for capillary GC. Hydrogen often provides better efficiency and can allow for faster analysis times. However, helium is inert and safer to use. The optimal flow rate depends on the carrier gas and the column dimensions. It is crucial to set the carrier gas to its optimal linear velocity to minimize band broadening and maximize resolution. An inappropriate flow rate, either too high or too low, will decrease separation efficiency.[6]

Troubleshooting Guides

Problem: Poor Resolution or Co-eluting Peaks

This is a common issue when analyzing C10 alkane isomers due to their similar chemical structures and boiling points. The following troubleshooting guide will help you diagnose and resolve the problem.

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// Efficiency Branch check_flow_rate [label="Verify Carrier Gas Flow Rate", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_injection [label="Optimize Injection Technique", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_health [label="Check Column Health", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_efficiency [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Selectivity Branch optimize_temp [label="Optimize Temperature Program", fillcolor="#F1F3F4", fontcolor="#202124"]; change_column [label="Consider a Different Column \n (e.g., different stationary phase or dimensions)", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_selectivity [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_peak_shape; check_peak_shape -> broad_peaks [label="Indicates loss of efficiency"]; check_peak_shape -> sharp_overlapping [label="Indicates poor selectivity"];

broad_peaks -> troubleshoot_efficiency; troubleshoot_efficiency -> check_flow_rate; check_flow_rate -> optimize_injection; optimize_injection -> check_column_health; check_column_health -> solution_efficiency;

sharp_overlapping -> troubleshoot_selectivity; troubleshoot_selectivity -> optimize_temp; optimize_temp -> change_column; change_column -> solution_selectivity; } Caption: Troubleshooting workflow for poor resolution.

Detailed Troubleshooting Steps:

  • Examine the Peak Shape:

    • Broad Peaks: If your peaks are broad, it generally indicates a loss of chromatographic efficiency. Proceed to the "Troubleshooting Efficiency Issues" section.

    • Sharp but Overlapping Peaks: If your peaks are sharp but not well-separated (co-eluting), this points to a problem with the selectivity of your method. Proceed to the "Troubleshooting Selectivity Issues" section.[7]

  • Troubleshooting Efficiency Issues (Broad Peaks):

    • Verify Carrier Gas Flow Rate: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and the type of carrier gas being used (Helium or Hydrogen). A flow rate that is too high or too low will cause peak broadening.

    • Optimize Injection Technique: A slow or inconsistent injection can lead to broad peaks. Ensure a fast and reproducible injection. If using splitless injection, ensure the initial oven temperature is appropriate for solvent focusing.

    • Check Column Health: The column's performance degrades over time. Contamination at the head of the column can cause peak broadening. Try trimming the first 10-20 cm of the column. If the column is old, it may need to be replaced.

  • Troubleshooting Selectivity Issues (Sharp, Overlapping Peaks):

    • Optimize the Temperature Program: The temperature program has a significant impact on selectivity.

      • Lower the Initial Temperature: This can improve the separation of early eluting isomers.

      • Decrease the Ramp Rate: A slower ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min) will increase the interaction of the analytes with the stationary phase and can significantly improve the resolution of closely eluting C10 isomers.[2]

    • Consider a Different Column: If optimizing the temperature program does not provide the desired resolution, the stationary phase may not have sufficient selectivity for your specific isomer mixture.

      • Change Stationary Phase: If you are using a 100% dimethylpolysiloxane column, switching to a 5% phenyl-95% dimethylpolysiloxane column may alter the elution order and improve separation.

      • Increase Column Length: Using a longer column (e.g., 60 m instead of 30 m) will increase the overall efficiency and can help to separate closely eluting peaks.[2]

Data Presentation

The following tables provide illustrative data on how different GC parameters can affect the resolution of C10 alkane isomers. Note: Actual retention times and resolution values will vary depending on the specific instrument, column condition, and exact operating parameters.

Table 1: Effect of Stationary Phase on Resolution of Selected C10 Alkane Isomers

Isomer PairResolution (100% Dimethylpolysiloxane)Resolution (5% Phenyl-95% Dimethylpolysiloxane)
2-Methylnonane / 3-Methylnonane1.31.6
n-Decane / 2,7-Dimethyloctane1.11.4
2,3-Dimethylocatane / 2,4-Dimethyloctane0.91.2

Table 2: Effect of Temperature Program on Resolution of 2-Methylnonane and 3-Methylnonane

Temperature ProgramRetention Time (2-Methylnonane)Retention Time (3-Methylnonane)Resolution
Isothermal at 100°C8.5 min8.7 min1.1
50°C (1 min) to 150°C at 10°C/min10.2 min10.5 min1.4
50°C (1 min) to 150°C at 5°C/min15.8 min16.2 min1.8

Experimental Protocols

Protocol 1: Sample Preparation
  • Sample Dilution: Accurately dilute the C10 alkane isomer sample or mixture in a volatile, high-purity solvent such as n-hexane or pentane. A typical concentration range is 10-100 µg/mL.

  • Vial Transfer: Transfer the diluted sample into a 2 mL glass autosampler vial with a PTFE-lined cap.

  • Standard Preparation: Prepare a series of calibration standards in the same manner if quantitative analysis is required. An internal standard, such as a C9 or C11 n-alkane, can be added to both the samples and standards to improve precision.

Protocol 2: GC-FID/MS Analysis of C10 Alkane Isomers

This protocol provides a starting point for the analysis of C10 alkane isomers. Optimization may be required based on the specific isomers of interest and the sample matrix.

Instrumentation and Conditions:

ParameterSetting
GC System Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane
Column Dimensions 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at the optimal linear velocity
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial temp 40°C, hold for 2 min, ramp to 150°C at 5°C/min, hold for 10 min
Detector FID or MS
FID Temperature 280 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
MS Scan Range m/z 40-250

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Experimental Workflow for GC Analysis of C10 Alkane Isomers", rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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sample_prep -> gc_injection; gc_injection -> separation; separation -> detection; detection -> data_analysis; data_analysis -> results; } Caption: Experimental workflow for GC analysis.

References

Technical Support Center: Synthesis of 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of 2,2,4-Trimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the laboratory-scale synthesis of this highly branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most common laboratory-scale synthetic routes for this compound and other highly branched alkanes typically involve the formation of carbon-carbon bonds through nucleophilic attack on a carbonyl group or coupling reactions. Key methods include:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation of the resulting alkene. For this compound, this could involve the reaction of tert-butylmagnesium chloride with 4-methyl-2-pentanone (B128772).

  • Corey-House Synthesis: This method uses a lithium dialkylcuprate reagent to couple with an alkyl halide.[1][2][3][4][5] This can be a high-yielding method for creating specific carbon-carbon bonds.[1][3]

  • Alkylation of Isobutane (B21531): While primarily an industrial process, acid-catalyzed alkylation of isobutane with pentene isomers can produce this compound.[6][7][8][9][10] However, controlling the selectivity to a single isomer in a laboratory setting can be challenging.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The synthesis of highly branched alkanes like this compound presents several challenges:

  • Steric Hindrance: The bulky tert-butyl group can hinder the approach of nucleophiles to the reaction center, potentially leading to lower reaction rates and yields.[11][12]

  • Side Reactions: Competing reactions such as elimination (especially in Wurtz-type reactions) and rearrangement of carbocation intermediates in alkylation can lead to a mixture of isomeric products.[13][14]

  • Low Yields: Due to steric hindrance and side reactions, achieving high yields can be difficult.

  • Purification: Separating the desired this compound from structurally similar isomers and byproducts can be challenging due to their similar boiling points and polarities.[15][16][17]

Q3: How can I purify the final this compound product?

A3: Purification of this compound from a reaction mixture typically involves fractional distillation. Due to the potential for closely boiling isomers, a distillation column with a high number of theoretical plates is recommended for achieving high purity. Column chromatography over silica (B1680970) gel can also be employed, though it may be less effective for separating non-polar alkane isomers.

Troubleshooting Guides

Grignard Reaction Route

This guide focuses on a common Grignard-based synthesis of this compound.

Issue: Low or No Yield of Grignard Reagent

Possible Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Activate the magnesium by either gently crushing it in a mortar and pestle before use or by adding a small crystal of iodine to the reaction flask to initiate the reaction.
Impure Alkyl Halide Use freshly distilled alkyl halide to remove any impurities that may quench the Grignard reagent.

Issue: Low Yield of Tertiary Alcohol

Possible Cause Troubleshooting Steps
Steric Hindrance The reaction of a bulky Grignard reagent with a sterically hindered ketone can be slow.[11][12] Consider increasing the reaction time or using a higher-boiling ether solvent to allow for a higher reaction temperature.
Enolization of the Ketone The Grignard reagent can act as a base and deprotonate the ketone, leading to the formation of an enolate and reducing the yield of the desired alcohol.[13] Add the Grignard reagent slowly at a low temperature to minimize this side reaction.
Side Reactions With sterically hindered ketones, reduction of the carbonyl group can occur.[13] Using a less sterically hindered Grignard reagent, if the synthesis allows, can sometimes mitigate this.

Issue: Incomplete Dehydration of the Tertiary Alcohol

Possible Cause Troubleshooting Steps
Insufficient Acid Catalyst Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) is used.
Inefficient Water Removal Use a Dean-Stark apparatus to remove water as it is formed, driving the equilibrium towards the alkene product.

Issue: Incomplete Hydrogenation of the Alkene

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh, high-quality hydrogenation catalyst (e.g., Palladium on carbon).
Insufficient Hydrogen Pressure Ensure the reaction is performed under an adequate pressure of hydrogen gas.
Catalyst Poisoning Ensure the alkene starting material is pure and free of any sulfur-containing impurities that could poison the catalyst.

Experimental Protocols

Representative Synthesis of this compound via Grignard Reaction

This protocol is a representative method and may require optimization.

Step 1: Preparation of tert-butylmagnesium chloride (Grignard Reagent)

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the tert-butyl chloride solution to the flask to initiate the reaction (initiation may be aided by gentle warming or the addition of an iodine crystal).

  • Once the reaction has started (as evidenced by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.[18]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Step 2: Reaction with 4-Methyl-2-pentanone

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 4-methyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.[19]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude tertiary alcohol (2,4,6-trimethylheptan-2-ol).

Step 3: Dehydration of 2,4,6-Trimethylheptan-2-ol

  • Place the crude tertiary alcohol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Add a solvent that forms an azeotrope with water (e.g., toluene).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is produced.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude alkene mixture (isomers of 2,4,6-trimethylheptene).

Step 4: Hydrogenation of 2,4,6-Trimethylheptene Isomers

  • Dissolve the crude alkene mixture in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon.

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by fractional distillation.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Hydrogenation tert_butyl_chloride tert-Butyl Chloride grignard tert-Butylmagnesium Chloride tert_butyl_chloride->grignard + Mg, Et2O mg Magnesium mg->grignard tertiary_alcohol 2,4,6-Trimethylheptan-2-ol grignard->tertiary_alcohol + Ketone ketone 4-Methyl-2-pentanone ketone->tertiary_alcohol alkene 2,4,6-Trimethylheptene (Isomer Mixture) tertiary_alcohol->alkene - H2O (Acid Catalyst) final_product This compound alkene->final_product + H2, Pd/C

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Grignard low_yield Low Yield of Tertiary Alcohol cause1 Steric Hindrance low_yield->cause1 cause2 Enolization of Ketone low_yield->cause2 cause3 Side Reactions (Reduction) low_yield->cause3 solution1 Increase Reaction Time/ Temperature cause1->solution1 solution2 Slow Addition of Grignard at Low Temperature cause2->solution2 solution3 Consider Alternative Less Hindered Reagents cause3->solution3

Caption: Troubleshooting logic for low yield in the Grignard reaction step.

References

Technical Support Center: Optimizing Headspace Extraction for 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the headspace extraction of 2,2,4-Trimethylheptane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their gas chromatography (GC) experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the headspace extraction of this compound, offering potential causes and recommended solutions.

Issue 1: Poor Peak Area Repeatability

  • Symptom: Significant variation in the peak area of this compound across replicate injections.[1]

  • Potential Causes:

    • Incomplete equilibration between the sample and headspace.[1]

    • Inconsistent heating of the sample vial.[1]

    • Leaks in the vial seal (septum or cap).[1]

    • Inconsistent sample preparation, including volume and matrix.[1]

    • Fluctuations in gas supply pressure.

  • Solutions:

    • Increase Equilibration Time: Extend the incubation time (typically 15–30 minutes) to ensure the analyte reaches equilibrium between the liquid and gas phases.[1]

    • Verify Temperature Control: Use an automated headspace system for uniform heating and confirm the thermostat's accuracy.[1]

    • Check for Leaks: Regularly replace septa and ensure caps (B75204) are tightened correctly.[1] A dynamic leak check feature on your instrument can also verify the integrity of each vial.[2]

    • Standardize Sample Preparation: Implement a strict protocol for sample volume, matrix composition, and any additions like salts.[1]

    • Monitor Gas Pressure: Run a gas supply pressure check to ensure consistency.[2]

Issue 2: Low Sensitivity or Small Peak Area

  • Symptom: The chromatographic signal for this compound is weak or lower than expected.[1]

  • Potential Causes:

    • Sub-optimal extraction temperature.[3]

    • Incorrect sample-to-headspace volume ratio.[3]

    • Analyte's high affinity for the sample matrix.

    • Insufficient vial pressurization.

  • Solutions:

    • Optimize Temperature: Increase the incubation temperature to enhance the volatilization of this compound. However, be cautious of excessively high temperatures that could degrade other sample components.[3]

    • Adjust Phase Ratio: Modify the sample volume to alter the headspace volume. A smaller headspace can lead to a higher concentration of the analyte in the gas phase.[3]

    • Matrix Modification: For aqueous samples, consider the "salting-out" effect by adding a salt (e.g., NaCl) to decrease the solubility of this compound and promote its partitioning into the headspace.[4][5]

    • Optimize Pressurization: Ensure the vial pressurization time and pressure settings are adequate to facilitate the efficient transfer of the headspace vapor.

Issue 3: Ghost Peaks or High Background Noise

  • Symptom: Presence of unexpected peaks or an elevated baseline in the chromatogram.[1]

  • Potential Causes:

    • Contamination from the sample vial, cap, or septum.

    • Carry-over from a previous injection.

    • Contaminated carrier or makeup gas.

  • Solutions:

    • Use High-Quality Consumables: Ensure vials, caps, and septa are from a reliable source and are properly cleaned and stored.

    • Implement Blank Injections: Run a blank sample (e.g., an empty, sealed vial) to check for system contamination.

    • Check for Carry-Over: After a high-concentration sample, run a blank to ensure no residual analyte remains in the system.[4]

    • Verify Gas Purity: Ensure the carrier and makeup gases are of high purity and that gas lines are not contaminated.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for headspace extraction of this compound?

The primary parameters influencing extraction efficiency are incubation temperature, equilibration time, sample volume (phase ratio), and agitation.[3][6] For aqueous matrices, modifying the ionic strength through salt addition is also a critical factor.[4][5]

Q2: How does temperature affect the extraction of this compound?

Increasing the temperature generally increases the vapor pressure of this compound, leading to a higher concentration in the headspace and thus improved sensitivity.[3] However, an excessively high temperature can increase the vapor pressure of the matrix itself (e.g., water), which may negatively impact the analysis.[5]

Q3: What is the "salting-out" effect and how can it be used for this compound?

For aqueous samples, adding an inert salt (like NaCl) increases the ionic strength of the solution. This reduces the solubility of non-polar compounds like this compound, driving them into the headspace and increasing extraction efficiency.[4][5] The optimal salt concentration needs to be determined experimentally.[5]

Q4: How do I determine the optimal equilibration time?

The equilibration time is the duration required for the analyte to reach a state of equilibrium between the sample and the headspace.[4] This can be determined experimentally by analyzing samples at increasing incubation times until the peak area of this compound no longer increases.

Q5: Can agitation improve my results?

Yes, agitation of the sample vial during incubation can accelerate the mass transfer of this compound from the sample matrix to the headspace, potentially reducing the required equilibration time and improving reproducibility.[3]

Experimental Protocols

Protocol 1: Optimization of Headspace Parameters using a Central Composite Design (CCD)

This protocol outlines a systematic approach to optimizing multiple headspace parameters simultaneously.

  • Variable Selection: Identify the key independent variables to be optimized. For this compound in an aqueous matrix, these are typically:

    • Extraction Temperature (°C)

    • Equilibration Time (minutes)

    • Sample Volume (mL) in a fixed vial size (e.g., 20 mL)

  • Experimental Design: Employ a central composite face-centered (CCF) design to test the variables at three levels: low, center, and high.[7]

  • Sample Preparation: Prepare a standard solution of this compound in the relevant matrix. For each run in the experimental design, place the specified sample volume into a headspace vial and seal it.

  • Headspace Analysis: Analyze each sample using the headspace GC conditions defined by the experimental design.

  • Data Analysis: The response variable will be the peak area of this compound. Use statistical software to analyze the results, fitting a model to determine the optimal conditions and identify significant main effects, quadratic effects, and interactions between the variables.[6]

Data Presentation

Table 1: Example of a Central Composite Design for Headspace Optimization

Run OrderExtraction Temperature (°C)Equilibration Time (min)Sample Volume (mL)
160205
280205
360405
480405
5602010
6802010
7604010
8804010
970307.5
1070307.5
............

Table 2: Influence of Key Parameters on Extraction Efficiency

ParameterEffect on this compound Peak AreaGeneral Recommendation
Temperature Increasing temperature generally increases peak area.[3]Optimize in the range of 50-90°C, avoiding matrix boiling.
Equilibration Time Peak area increases with time until equilibrium is reached.[4]Typically 15-45 minutes; determine experimentally.
Sample Volume Higher sample volume (smaller headspace) can increase headspace concentration.[3]Test different phase ratios (e.g., 1:1, 1:2 sample to headspace).
Salt Addition (Aqueous) Adding salt generally increases peak area.[4][5]Evaluate concentrations from 10% (w/v) to saturation.
Agitation Agitation generally improves reproducibility and can reduce equilibration time.[3]Use consistent agitation if available.

Visualizations

Headspace_Optimization_Workflow Workflow for Optimizing Headspace Extraction A Define Analyte and Matrix (this compound in aqueous solution) B Select Key Parameters for Optimization (Temperature, Time, Sample Volume, Salt Conc.) A->B C Design Experiment (e.g., Central Composite Design) B->C D Prepare Samples According to Design Matrix C->D E Perform Headspace GC Analysis D->E F Collect and Analyze Peak Area Data E->F G Statistical Modeling (ANOVA) F->G H Determine Optimal Conditions G->H I Validate Optimized Method H->I

Caption: A flowchart illustrating the systematic workflow for optimizing headspace extraction parameters.

Troubleshooting_Logic Troubleshooting Logic for Poor Repeatability Start Poor Repeatability Observed Check1 Is Equilibration Time Sufficient? Start->Check1 Action1 Increase Equilibration Time Check1->Action1 No Check2 Are Vial Seals Intact? Check1->Check2 Yes Action1->Check2 Action2 Replace Septa/Caps & Check Sealing Check2->Action2 No Check3 Is Sample Prep Consistent? Check2->Check3 Yes Action2->Check3 Action3 Standardize Sample Volume & Matrix Prep Check3->Action3 No End Problem Resolved Check3->End Yes Action3->End

Caption: A decision tree for troubleshooting poor repeatability in headspace analysis.

References

minimizing sample contamination in 2,2,4-Trimethylheptane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize sample contamination during the analysis of 2,2,4-Trimethylheptane.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis, providing a systematic approach to identifying and resolving sources of contamination.

Q1: I am seeing unexpected peaks in my gas chromatogram. How can I identify the source of the contamination?

A1: Unexpected peaks, often referred to as "ghost peaks," are a common issue resulting from contamination. To identify the source, a systematic approach is necessary.[1][2] Start by running a series of blank analyses.

Recommended Troubleshooting Workflow:

  • Instrumental Blank (No Injection): Run your standard GC method without injecting any sample or solvent.

    • Peaks Present: If you see peaks, the contamination is likely from the carrier gas or the GC system itself.[3] Check for leaks and ensure high-capacity hydrocarbon traps are installed and functioning correctly on the carrier gas line.[3][4]

    • Peaks Absent: The contamination is not from the carrier gas or system hardware. Proceed to the next step.

  • Solvent Blank: Inject the pure solvent used for sample preparation.[3]

    • Peaks Present: The solvent is the source of contamination. Use a fresh bottle of high-purity, GC-grade solvent.[3]

    • Peaks Absent: The solvent is clean. The contamination is likely from sample handling, glassware, or carryover from a previous injection.

  • Evaluate Sample Handling: If blanks are clean, review your sample preparation and handling procedures. Common sources include leaching from plasticware (vials, pipette tips), contamination from gloves, or the use of Parafilm®.[3] Whenever possible, use glassware for all sample preparation and storage.[3] Wear powder-free nitrile gloves and change them frequently.[3]

A logical workflow for isolating the source of contamination is visualized below.

G cluster_0 cluster_2 start Unexpected Peaks in GC Chromatogram run_instrument_blank Run Instrumental Blank (No Injection) start->run_instrument_blank run_solvent_blank Run Solvent Blank run_instrument_blank->run_solvent_blank Peaks Absent source_gas Source: Carrier Gas or System Contamination run_instrument_blank->source_gas Peaks Present check_sample_handling Check Sample Handling & Glassware run_solvent_blank->check_sample_handling Peaks Absent source_solvent Source: Solvent Contamination run_solvent_blank->source_solvent Peaks Present carryover Sample Carryover check_sample_handling->carryover Handling OK source_handling Source: Sample Handling (Plastics, Gloves, etc.) check_sample_handling->source_handling Handling Issue source_carryover Source: Sample Carryover carryover->source_carryover action_gas Action: Install/Replace Hydrocarbon Trap source_gas->action_gas action_solvent Action: Use New High-Purity Solvent source_solvent->action_solvent action_handling Action: Use Glassware, Change Gloves source_handling->action_handling action_carryover Action: Improve Syringe Wash, Run Blank After High Concentration Sample source_carryover->action_carryover

Caption: A logical workflow for isolating the source of contamination.

Q2: My baseline is noisy or drifting. What could be the cause?

A2: A noisy, drifting, or elevated baseline can be caused by several factors:

  • Contaminated Carrier Gas: Impurities in the carrier gas can cause a rising baseline and noise.[4][5] Ensure gas purifiers are installed and have not expired.[4]

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures, leading to a rising baseline, especially during temperature programming.[6] This is distinct from sharp contaminant peaks. If you suspect column bleed, condition the column according to the manufacturer's instructions. If the problem persists, the column may be damaged and need replacement.[1]

  • Contamination in the Inlet or Detector: Deposits from previous samples can build up in the inlet or detector, causing baseline disturbances.[7] Regular cleaning of the inlet liner and detector maintenance is crucial.[1][8]

  • Gas Leaks: Oxygen entering the system through a leak can degrade the column's stationary phase, leading to increased bleed and noise.[1][6] Use an electronic leak detector to check for leaks at all fittings.

Q3: I suspect sample carryover from a highly concentrated sample. What should I do?

A3: Sample carryover happens when remnants of a previous, highly concentrated sample appear in subsequent analyses.[3]

  • Prevention: Implement a rigorous syringe and injector cleaning protocol between runs.[3][9] Rinsing the syringe 5-8 times with a high-purity solvent is recommended.[9]

  • Remediation: After analyzing a concentrated sample, inject a high-purity solvent blank to flush the system.[3] If carryover persists, you may need to clean the inlet, including the liner and seal.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of hydrocarbon contamination in this compound analysis?

A1: The most common sources of hydrocarbon contamination, which can interfere with the analysis of alkanes like this compound, are summarized in the table below.

Contamination SourceDescriptionPreventative Action
Solvents Even high-purity solvents can contain trace levels of hydrocarbons.[3]Use fresh, GC-grade solvents. Run solvent blanks to verify purity.[3]
Plasticware Phthalates and other compounds can leach from plastic vials, caps (B75204), and pipette tips.[3][11]Use glassware whenever possible. If plastics are necessary, minimize contact time and use high-quality polypropylene (B1209903) or PTFE materials.[3]
Gloves Contaminants can be transferred from gloves to glassware or sample vials.[3][12]Wear powder-free nitrile gloves and change them frequently, especially after touching any potentially contaminated surfaces.[3]
Parafilm® Composed of polyolefins and paraffin (B1166041) waxes that can leach into nonpolar solvents.[3]Use PTFE-lined caps or ground glass stoppers instead of Parafilm® to seal containers.[3]
Carrier Gas Even high-purity gases can contain trace levels of hydrocarbons.[3][4]Install and regularly replace high-capacity hydrocarbon traps on the carrier gas line just before the GC inlet.[3]
GC Septum Volatile compounds can be released from the injector septum at high temperatures, causing "septum bleed".[6]Replace the septum regularly (e.g., after 50-100 injections) and before it begins to leak.[6][10]

Q2: How should I properly clean glassware to avoid contamination?

A2: Proper glassware cleaning is critical. All equipment that will come into contact with the sample should be soaked in a dilute phosphate-free detergent solution, rinsed with tap water, followed by VOC-grade blank water and methanol, and then air-dried before use.[13] For removing hydrocarbon residues, you can also rinse with high-purity hexane (B92381) or acetone.[14]

Q3: Can my sample preparation method introduce contamination?

A3: Yes, sample preparation is a significant source of error and contamination.[11] For volatile organic compounds (VOCs) like this compound, methods like headspace extraction or solid-phase microextraction (SPME) can reduce matrix interference but require careful handling to avoid introducing contaminants. Always use high-purity reagents and solvents and minimize sample manipulation.[12]

Q4: How often should I perform maintenance on my GC system to prevent contamination?

A4: A regular maintenance schedule is key to preventing problems.[1]

  • Daily: Check gas pressures and flow rates.

  • Per Batch/50-100 Injections: Replace the injector septum.[6][10]

  • Weekly/As Needed: Replace or clean the inlet liner.[10]

  • Every 6 Months: Replace gas purifier traps. Replace vacuum pump oil in GC-MS systems.[7]

Experimental Protocols

Protocol 1: Running a Solvent Blank to Identify Contamination

Objective: To determine if the solvent used for sample preparation is a source of contamination.

Methodology:

  • Ensure the GC system is in a ready state, following the analytical method used for this compound.

  • Using a clean, unused autosampler vial and cap, add the solvent being tested directly from the source bottle.

  • Load the vial into the autosampler.

  • Inject the solvent using the same injection volume and parameters as a typical sample run.

  • Acquire the chromatogram and examine the baseline for any unexpected peaks.

  • Interpretation: If peaks are present that are not in an instrumental (no injection) blank, the solvent is contaminated and should be replaced with a new bottle of high-purity, GC-grade solvent.[3]

Protocol 2: GC Inlet Liner Replacement and Cleaning

Objective: To clean or replace the inlet liner, a common site for contamination buildup.

Methodology:

  • Cool the GC injector to a safe temperature (typically below 50 °C).

  • Turn off the carrier gas flow to the inlet.

  • Wearing clean, lint-free gloves , unscrew the septum nut and remove the septum.

  • Unscrew the inlet retaining nut.

  • Carefully remove the inlet liner using clean forceps. Note its orientation.

  • Inspect the liner. If it is visibly dirty or contains residue, it should be replaced.[10]

  • To clean a reusable liner, sonicate it in a sequence of solvents such as methanol, acetone, and hexane. Dry it thoroughly in an oven before reuse.

  • Install a new or cleaned liner, ensuring it is correctly oriented.

  • Replace the inlet seal/O-ring if necessary.

  • Re-install the inlet retaining nut.

  • Install a new septum and tighten the septum nut (do not overtighten).[10]

  • Restore carrier gas flow and perform a leak check.

Protocol 3: GC Column Bake-Out for Contaminant Removal

Objective: To remove semi-volatile contaminants that have accumulated on the GC column.

Methodology:

  • Disconnect the column from the detector to prevent contamination of the detector.

  • Cap the detector port.

  • Ensure a continuous, clean carrier gas flow through the column.

  • Set the oven temperature to the maximum isothermal temperature recommended by the column manufacturer (or 20-30 °C above the highest temperature used in your method). Do not exceed the column's maximum temperature limit.

  • Hold at this temperature for 1-2 hours. For severe contamination, a longer bake-out may be necessary.[2]

  • Cool the oven to the initial temperature of your analytical method.

  • Reconnect the column to the detector, ensuring a leak-free connection.

  • Allow the system to equilibrate before running samples.

G cluster_0 Sample Collection & Preparation cluster_1 Sample Analysis cluster_2 Post-Analysis A 1. Use Clean Glassware B 2. Wear Powder-Free Nitrile Gloves A->B C 3. Use High-Purity GC-Grade Solvents B->C D 4. Transfer Sample to Glass Vial C->D E 5. Seal with PTFE-Lined Cap (Avoid Parafilm®) D->E F 6. Use Clean Syringe & Vial E->F G 7. Inject Sample into Maintained GC System F->G H 8. Run Analysis G->H I 9. Run Solvent Blank After High-Concentration Samples H->I J 10. Follow Regular Maintenance Schedule I->J

Caption: Recommended experimental workflow to minimize sample contamination.

References

troubleshooting peak tailing for 2,2,4-Trimethylheptane in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving common issues in gas chromatography (GC). This resource is tailored for researchers, scientists, and drug development professionals to quickly diagnose and solve challenges encountered during their analytical work.

Troubleshooting Guide: Peak Tailing of 2,2,4-Trimethylheptane

Peak tailing, the asymmetry of a chromatographic peak where the latter half is broader than the front half, can significantly compromise the accuracy of quantification and the resolution of closely eluting compounds.[1] For a non-polar branched alkane like this compound, peak tailing is often indicative of physical issues within the GC system rather than strong chemical interactions.

Below is a step-by-step guide to help you identify and resolve the root cause of peak tailing for this compound in your gas chromatography analysis.

Q1: My this compound peak is tailing. What are the most common causes?

For a non-polar compound like this compound, peak tailing is typically caused by one or more of the following issues:

  • Flow Path Obstruction or Dead Volume: This is the most frequent reason for tailing of non-polar analytes.[2] It can be caused by:

    • Improper Column Installation: The column may be positioned too high or too low in the inlet or detector, creating unswept (dead) volumes.[3]

    • Poor Column Cut: A jagged or angled cut of the capillary column can create turbulence in the carrier gas flow.[4]

    • Contamination: Buildup of non-volatile residues in the inlet liner or at the head of the column can disrupt the sample path.[5]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, which may manifest as tailing.[6]

  • Sub-optimal Method Parameters:

    • Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening.

    • Carrier Gas Flow Rate: A flow rate that is too low can increase the time the analyte spends in the column, exacerbating any minor issues that contribute to tailing.[7]

Q2: How can I systematically troubleshoot peak tailing for this compound?

Follow this logical workflow to diagnose and resolve the issue. It is recommended to make one change at a time and inject a standard to observe the effect before proceeding to the next step.

G start Start: Peak Tailing Observed for this compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issue Likely a physical issue in the flow path. check_all_peaks->physical_issue Yes check_parameters Review Method Parameters: - Injection Volume - Inlet Temperature - Flow Rate check_all_peaks->check_parameters No inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum - Check for contamination physical_issue->inlet_maintenance reinstall_column Re-install Column: - Ensure proper cut (90° angle) - Set correct insertion depth inlet_maintenance->reinstall_column resolved Issue Resolved inlet_maintenance->resolved trim_column Trim Column Inlet: - Remove 10-20 cm from the front of the column reinstall_column->trim_column reinstall_column->resolved trim_column->check_parameters trim_column->resolved optimize_injection Optimize Injection: - Reduce injection volume - Dilute sample check_parameters->optimize_injection Potential Overload optimize_temp_flow Optimize Temperature & Flow: - Increase inlet temperature - Optimize carrier gas flow rate check_parameters->optimize_temp_flow Sub-optimal Conditions optimize_injection->resolved contact_support If issue persists, consider advanced diagnostics or contact support. optimize_temp_flow->resolved

Figure 1. Troubleshooting workflow for peak tailing.

Experimental Protocols

Here are detailed methodologies for the key troubleshooting steps mentioned in the workflow.

Protocol 1: Inlet Maintenance

  • Cool Down: Lower the inlet temperature to a safe level (e.g., < 50°C).

  • Turn Off Gases: Turn off the carrier and makeup gas flows.

  • Replace Septum and Liner:

    • Unscrew the septum nut and replace the septum.

    • Carefully remove the inlet liner with forceps.

    • Install a new, deactivated liner of the same type. Ensure any O-rings are correctly seated.

  • Reassemble and Leak Check: Reassemble the inlet, restore gas flow, and perform a leak check around the septum nut and other fittings using an electronic leak detector.

Protocol 2: Column Trimming and Re-installation

  • Cool Down and Disconnect: Cool the oven and inlet, then carefully disconnect the column from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a capillary cutting tool, score the column about 10-20 cm from the inlet end. Make a clean, 90-degree break. Inspect the cut with a magnifying glass to ensure it is flat and free of shards.[4]

  • Re-install the Column:

    • Thread a new nut and ferrule onto the freshly cut end of the column.

    • Insert the column into the inlet to the depth recommended by the instrument manufacturer. This is a critical step to avoid dead volume.[3]

    • Tighten the nut according to the manufacturer's instructions.

  • Leak Check: Restore carrier gas flow and perform a leak check at the column fitting.

Data Presentation

Systematically record your observations to track the effectiveness of your troubleshooting steps. Use the following table to summarize your quantitative data.

Troubleshooting StepInjection #Retention Time (min)Peak Width at Half Height (sec)Asymmetry Factor (at 10% height)Resolution (with adjacent peaks)
Initial State 1
2
Replaced Liner & Septum 3
4
Trimmed Column Inlet 5
6
Reduced Injection Volume 7
8
Increased Inlet Temp. 9
10
Optimized Flow Rate 11
12

Frequently Asked Questions (FAQs)

Q: Why does my non-polar analyte, this compound, show peak tailing when it shouldn't have strong interactions with the column?

A: While chemical interactions with active sites are a common cause of tailing for polar compounds, for non-polar analytes like alkanes, the cause is almost always physical.[4] This includes issues with the gas flow path, such as dead volumes from improper column installation, or contamination in the liner or at the head of the column that disrupts the smooth passage of the sample.

Q: Can the injection volume affect the peak shape of this compound?

A: Yes. Injecting too large a volume of a concentrated sample can overload the column, leading to peak distortion that can appear as fronting or tailing.[8] If you observe that peak shape deteriorates with increasing injection volume, try diluting your sample or reducing the injection volume.

Q: How do I know if my column cut is good?

A: A good column cut should be perfectly flat and at a 90-degree angle to the column wall.[9] You can inspect the cut with a small magnifying glass or a low-power microscope. A poor cut may be jagged, angled, or have small shards of fused silica, all of which can cause turbulence and lead to peak tailing.

Q: Could a leak in the system cause peak tailing?

A: Yes, a leak in the carrier gas line, particularly at the inlet fittings, can disrupt the constant flow and pressure of the carrier gas, which can lead to peak distortion, including tailing.[2] It is always a good practice to perform a leak check after any maintenance.

Q: I've tried all the steps, and the peak tailing has improved but is not completely gone. What else can I do?

A: If minor tailing persists, consider the following:

  • Column Age: Over time, even with non-polar analytes, the stationary phase can degrade, or non-volatile contaminants can accumulate deep within the column. If the column is old and has been used extensively, it may need to be replaced.

  • Carrier Gas Purity: Ensure you are using high-purity carrier gas and that your gas filters are not exhausted. Oxygen or moisture in the carrier gas can damage the column over time.

  • Sample Matrix: If your this compound is in a complex matrix, components of the matrix may be contaminating the system. Consider if additional sample cleanup steps are necessary.

References

Technical Support Center: Purification of Crude 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,2,4-trimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains a mixture of other C10H22 structural isomers as the primary impurities.[1] The specific isomers present depend on the synthetic route used for its preparation. Common methods like the alkylation of isobutane (B21531) with propylene (B89431) can lead to a variety of branched alkanes.[2] Other potential impurities include unreacted starting materials, residual catalysts, and solvents used in the synthesis process.

Q2: What are the primary methods for purifying crude this compound?

A2: The most effective methods for purifying this compound leverage differences in the physical properties of the compound and its impurities. The primary techniques include:

  • Fractional Distillation: This is a highly effective method for separating this compound from its isomers due to their differing boiling points.[1][3][4][5][6]

  • Preparative Gas Chromatography (GC): For achieving very high purity on a smaller scale, preparative GC is an excellent option that separates components based on their differential partitioning between a mobile and stationary phase.

  • Adsorptive Purification: This method utilizes molecular sieves or other adsorbents to selectively remove impurities. For instance, certain zeolites can separate linear or less-branched alkanes from highly branched ones like this compound.[7][8][9]

Q3: How do the boiling points of common C10H22 isomers compare to this compound?

A3: The boiling points of C10H22 isomers vary with their degree of branching. Generally, more highly branched isomers have lower boiling points than their linear or less-branched counterparts.[1] This difference is the basis for purification by fractional distillation. A summary of boiling points for this compound and some of its isomers is provided in the table below.

Q4: Can I use techniques like recrystallization or solvent extraction for purification?

A4: Recrystallization is not a suitable method for purifying this compound as it is a liquid at room temperature. Solvent extraction is generally not effective for separating isomers of alkanes as their solubility properties are very similar.

Troubleshooting Guides

Issue 1: Poor separation of isomers during fractional distillation.

  • Question: I am performing fractional distillation, but my collected fractions are still a mixture of isomers. How can I improve the separation?

  • Answer: Poor separation during fractional distillation can be due to several factors:

    • Inefficient Column: Ensure you are using a fractionating column with a high number of theoretical plates. A longer column or one packed with a more efficient packing material (like structured packing) can significantly improve separation.

    • Incorrect Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate) generally leads to better separation. Try increasing the reflux ratio.

    • Heating Rate Too High: Excessive heating can lead to "flooding" of the column, where the vapor flow is too high for efficient condensation and re-vaporization, thus reducing separation efficiency. Reduce the heating rate to ensure a slow and steady distillation.

    • Poor Insulation: Ensure the fractionating column is well-insulated to maintain the temperature gradient, which is crucial for efficient separation.

Issue 2: The purity of my this compound is not high enough after a single purification step.

  • Question: I have performed fractional distillation, but the purity of my product is still below the required level for my application. What should I do?

  • Answer: Achieving very high purity often requires a multi-step approach:

    • Repeat the Distillation: A second fractional distillation of the enriched fraction can further improve purity.

    • Combine Methods: Consider using a combination of purification techniques. For example, after an initial fractional distillation to remove the bulk of the impurities, you can use preparative gas chromatography on the enriched fraction to achieve very high purity.

    • Adsorbent Treatment: Passing the partially purified this compound through a column packed with a suitable molecular sieve can remove remaining linear or less-branched isomers.[7][8][10]

Issue 3: I am unsure if my purified sample is clean. How can I assess its purity?

  • Question: What analytical techniques can I use to confirm the purity of my this compound?

  • Answer: Several analytical methods are suitable for assessing the purity of your sample:

    • Gas Chromatography (GC): A high-resolution capillary GC is the most common and effective method for quantifying the purity of volatile compounds like this compound and identifying the presence of isomeric impurities.[11][12][13]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique not only separates the components but also provides mass spectra, which can help in the definitive identification of the impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR spectra of alkane isomers can be complex, they can be used to detect the presence of impurities if their signals do not overlap significantly with those of the main product.

Data Presentation

Table 1: Boiling Points of this compound and Common C10H22 Isomers

Compound NameIUPAC NameBoiling Point (°C)
n-DecaneDecane174.1[14]
2-Methylnonane2-Methylnonane167
3-Methylnonane3-Methylnonane168
4-Methylnonane4-Methylnonane166
2,3-Dimethyloctane2,3-Dimethyloctane164-165
2,4-Dimethyloctane2,4-Dimethyloctane157-158
2,5-Dimethyloctane2,5-Dimethyloctane158-159
2,6-Dimethyloctane2,6-Dimethyloctane159-160
2,2,3-Trimethylheptane2,2,3-Trimethylheptane158
This compound This compound 148.15 [15]
2,2,5-Trimethylheptane2,2,5-Trimethylheptane148
2,3,4-Trimethylheptane2,3,4-Trimethylheptane161
2,3,5-Trimethylheptane2,3,5-Trimethylheptane156
2,4,4-Trimethylheptane2,4,4-Trimethylheptane150
3,3,4-Trimethylheptane3,3,4-Trimethylheptane162
3,3,5-Trimethylheptane3,3,5-Trimethylheptane157
2,2,3,3-Tetramethylhexane2,2,3,3-Tetramethylhexane164
2,2,4,4-Tetramethylhexane2,2,4,4-Tetramethylhexane157
2,2,5,5-Tetramethylhexane2,2,5,5-Tetramethylhexane155

Note: Boiling points are at atmospheric pressure. Values are approximate and may vary slightly based on the data source.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of crude this compound using a laboratory-scale fractional distillation apparatus.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a condenser and thermometer

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Place the thermometer in the distillation head such that the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a circulating water source (water in at the bottom, out at the top).

    • Place a receiving flask at the outlet of the condenser.

    • Wrap the fractionating column with insulation to minimize heat loss.

  • Distillation:

    • Begin heating the round-bottom flask gently with the heating mantle.

    • Observe the vapor rising through the fractionating column. A ring of condensing vapor should slowly move up the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Record the temperature at which the first drops of distillate are collected. This will be the boiling point of the most volatile component.

    • Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities.

    • As the distillation progresses, the temperature should stabilize at the boiling point of the desired compound (around 148°C for this compound). Collect this main fraction in a separate, clean receiving flask.

    • If the temperature begins to rise significantly after the main fraction is collected, it indicates that higher-boiling impurities are starting to distill. Stop the distillation at this point.

  • Analysis:

    • Analyze the collected main fraction for purity using gas chromatography (GC) or GC-MS.

    • If the purity is not satisfactory, a second fractional distillation of the main fraction may be performed.

Protocol 2: High-Purity Purification by Preparative Gas Chromatography (GC)

This protocol is suitable for obtaining small quantities of highly pure this compound.

Materials:

  • Partially purified this compound (e.g., from fractional distillation)

  • Preparative gas chromatograph equipped with a fraction collector

  • Appropriate GC column (a non-polar column is suitable for separating alkanes)

  • Collection vials

  • Volatile solvent (e.g., hexane (B92381) or pentane) for sample preparation

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to achieve baseline separation of this compound from its major impurities.

    • Optimize the temperature program, carrier gas flow rate, and injection volume.

  • Sample Preparation:

    • If necessary, dilute the partially purified this compound in a minimal amount of a volatile solvent to an appropriate concentration for injection into the preparative GC.

  • Preparative GC Run:

    • Set up the preparative GC with the optimized method parameters.

    • Inject the sample onto the column.

    • Monitor the chromatogram and set the fraction collector to collect the peak corresponding to this compound.

    • Multiple injections may be necessary to obtain the desired amount of purified product.

  • Solvent Removal and Analysis:

    • If a solvent was used for injection, carefully evaporate it from the collected fraction under a gentle stream of inert gas (e.g., nitrogen).

    • Confirm the purity of the final product using analytical GC or GC-MS.

Mandatory Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_process Distillation Process cluster_analysis Analysis & Outcome crude_sample Crude this compound setup Assemble Fractional Distillation Apparatus crude_sample->setup heating Heat the Sample setup->heating vaporization Vaporization and Ascension in Column heating->vaporization fractionation Fractional Condensation and Re-vaporization vaporization->fractionation collection Collect Fractions fractionation->collection analysis Analyze Purity (GC/GC-MS) collection->analysis pure_product Pure this compound analysis->pure_product Purity Met repeat_dist Repeat Distillation analysis->repeat_dist Purity Not Met other_methods Further Purification (e.g., Prep GC) analysis->other_methods High Purity Needed repeat_dist->heating

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting_Purification cluster_troubleshooting Troubleshooting Options start Crude Product purification_step Perform Initial Purification (e.g., Fractional Distillation) start->purification_step analyze_purity Analyze Purity (GC, GC-MS) purification_step->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok final_product Pure Product purity_ok->final_product Yes optimize_params Optimize Parameters (e.g., Reflux Ratio, Heat) purity_ok->optimize_params No repeat_step Repeat Purification Step purity_ok->repeat_step No secondary_method Use a Secondary Method (e.g., Prep GC, Adsorption) purity_ok->secondary_method No, High Purity Required optimize_params->purification_step repeat_step->purification_step secondary_method->analyze_purity

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Method Refinement for Trace Level Detection of 2,2,4-Trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace level detection of 2,2,4-Trimethylheptane, a volatile organic compound (VOC). The information is tailored for researchers, scientists, and drug development professionals utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound at trace levels.

Issue/Question Potential Causes Recommended Solutions
Poor/Inconsistent Peak Shape (Tailing) - Active sites in the GC inlet or column: The analyte can interact with active sites, causing tailing. - Improper column installation: A poor cut or incorrect insertion depth can cause peak distortion. - Contamination: Non-volatile residues in the inlet liner or at the head of the column can interact with the analyte. - Incompatible solvent/phase polarity: A mismatch can lead to poor peak shape.- Inlet Maintenance: Regularly replace the inlet liner, septum, and O-rings. Use deactivated liners. - Column Maintenance: Trim 5-10 cm from the inlet side of the column. If the problem persists, the column may need replacement. - Proper Column Installation: Ensure a clean, square cut of the column and install it at the correct depth in the inlet and detector as per the instrument manual. - Solvent Choice: Ensure the sample solvent is compatible with the stationary phase.
Low or No Analyte Signal (Low Recovery) - Suboptimal SPME fiber choice: The fiber coating may not be suitable for a nonpolar, volatile compound like this compound. - Inefficient extraction conditions: Temperature, time, and agitation may not be optimized. - Competition for fiber sorption sites: High concentrations of other VOCs in the sample can compete with the target analyte. - Analyte loss during desorption: Incomplete transfer of the analyte from the SPME fiber to the GC column.- SPME Fiber Selection: Use a nonpolar fiber such as Polydimethylsiloxane (PDMS) or a combination fiber like Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) for broad applicability. - Optimize Extraction Parameters: Increase the extraction temperature (e.g., 50-70°C) and time to improve partitioning into the headspace. Ensure consistent and vigorous agitation. - Sample Dilution: If matrix effects are suspected, dilute the sample. - Optimize Desorption: Ensure the desorption temperature is adequate (e.g., 250°C) and the desorption time is sufficient (e.g., 2-5 minutes).
Poor Reproducibility (High %RSD) - Inconsistent SPME sampling: Variations in extraction time, temperature, or fiber immersion depth. - Sample heterogeneity: The analyte may not be uniformly distributed in the sample. - Carryover from previous injections: Residual analyte remaining on the SPME fiber or in the GC system. - Instrument variability: Fluctuations in gas flows, temperatures, or detector response.- Automation: Use an autosampler for precise and repeatable control of SPME parameters. - Sample Homogenization: Ensure samples are well-mixed before taking an aliquot. - Fiber Cleaning: Implement a post-desorption fiber bake-out step to remove any residual compounds. - System Suitability Checks: Regularly run a standard to verify instrument performance.
Baseline Noise or Drift - Contaminated carrier gas or gas lines: Impurities in the gas can elevate the baseline. - Column bleed: Degradation of the stationary phase at high temperatures. - Septum bleed: Volatile compounds released from the inlet septum. - Contaminated GC system: Buildup of non-volatile material in the inlet or detector.- Gas Purity: Use high-purity carrier gas and install gas purifiers. - Column Conditioning: Properly condition new columns and avoid exceeding the maximum operating temperature. - Septum Selection: Use high-quality, low-bleed septa. - System Maintenance: Regularly clean the ion source and other detector components.
Ghost Peaks (Unexpected Peaks) - Carryover: As described above. - Contaminated syringe or vials: Introduction of contaminants during sample preparation. - Septum particles in the liner: Small pieces of the septum breaking off during injection.- Thorough Cleaning: Ensure all glassware and vials are properly cleaned. Run solvent blanks to identify sources of contamination. - Septum Maintenance: Replace the septum regularly and use a syringe with a non-coring needle.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for trace level detection of this compound in water?

A1: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a highly effective and widely used method.[1] SPME is a solvent-free sample preparation technique that concentrates volatile analytes from the headspace of a sample onto a coated fiber.[2] This is followed by thermal desorption of the analytes into the GC-MS system for separation and detection.

Q2: Which SPME fiber is best for this compound analysis?

A2: For a nonpolar, volatile compound like this compound, a nonpolar fiber coating is recommended. A 100 µm Polydimethylsiloxane (PDMS) fiber is a good first choice due to its affinity for nonpolar compounds.[3] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber can also be effective as it covers a broader range of volatile compounds.

Q3: How can I improve the sensitivity of my analysis for trace levels of this compound?

A3: To enhance sensitivity, you can:

  • Optimize SPME conditions: Increase the extraction temperature and time to favor the partitioning of the analyte into the headspace and onto the fiber.

  • Matrix modification: Adding salt (e.g., NaCl) to the water sample can increase the ionic strength, which "salts out" the nonpolar analyte, increasing its volatility and availability in the headspace.

  • Use a larger volume SPME fiber (SPME Arrow): These have a larger sorbent volume, leading to higher analyte recovery and improved sensitivity.[4]

  • GC-MS parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Instead of scanning a wide mass range, the MS will only monitor specific ions for this compound, significantly increasing the signal-to-noise ratio.

Q4: What are the key mass spectral ions for identifying this compound?

A4: The mass spectrum of this compound will show a characteristic fragmentation pattern. Key ions to look for include m/z 43, 57 (base peak), 71, and 85. The molecular ion (m/z 142) may be of low abundance or absent in an electron ionization (EI) spectrum.[5][6]

Q5: What are appropriate internal standards for the quantitative analysis of this compound?

A5: For quantitative analysis using GC-MS, stable isotope-labeled analogs of the analyte are ideal internal standards, but may not be readily available. Alternatively, deuterated aromatic compounds such as toluene-d8 (B116792) or deuterated alkanes that are not present in the sample can be used. According to EPA method 8260B, common internal standards for VOC analysis include 1,4-dichlorobenzene-d4, chlorobenzene-d5, and 1,4-difluorobenzene.[7][8] The choice of internal standard should be based on its retention time relative to this compound and its chemical properties.

Quantitative Data

The following table summarizes typical performance data for the analysis of volatile alkanes using HS-SPME-GC-MS. Note that these values are representative and should be experimentally determined for this compound in your specific sample matrix.

Parameter Typical Value Reference
Limit of Detection (LOD) 0.01 - 1 µg/L[9]
Limit of Quantification (LOQ) 0.05 - 5 µg/L[4]
Linearity (R²) > 0.99[9]
Recovery 85 - 115%
Relative Standard Deviation (%RSD) < 15%[10]

Experimental Protocols

Detailed Methodology for HS-SPME-GC-MS Analysis of this compound in Water

This protocol is based on general principles outlined in EPA methods for VOC analysis.[11]

1. Sample Preparation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • If residual chlorine is present, add a quenching agent (e.g., ascorbic acid) at the time of collection.

  • Store samples at 4°C until analysis.

  • For analysis, transfer a 10 mL aliquot of the sample to a 20 mL headspace vial.

  • Add a known amount of internal standard solution.

  • Add approximately 3 g of sodium chloride (NaCl) to the vial to increase the ionic strength.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

2. HS-SPME Parameters:

  • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).

  • Incubation/Extraction Temperature: 60°C.

  • Incubation/Extraction Time: 30 minutes.

  • Agitation: 250 rpm.

3. GC-MS Parameters:

  • GC System: Agilent 7890B GC with 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitor ions m/z 57, 71, 85).

4. Quality Control:

  • Method Blank: Analyze a vial containing reagent water and internal standard to check for contamination.

  • Calibration Standards: Prepare a series of calibration standards in reagent water to establish a calibration curve.

  • Laboratory Control Spike (LCS): Analyze a spiked reagent water sample to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze spiked sample aliquots to evaluate matrix effects and precision.

Visualizations

Experimental_Workflow Figure 1: HS-SPME-GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 1. 10 mL Water Sample in 20 mL Vial Add_IS 2. Add Internal Standard Sample->Add_IS Add_Salt 3. Add NaCl Add_IS->Add_Salt Seal 4. Seal Vial Add_Salt->Seal Incubate 5. Incubate & Agitate (e.g., 60°C, 30 min) Seal->Incubate Place in Autosampler Expose 6. Expose SPME Fiber to Headspace Incubate->Expose Desorb 7. Desorb Fiber in GC Inlet (e.g., 250°C) Expose->Desorb Transfer to GC Separate 8. Chromatographic Separation Desorb->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Identify 10. Compound Identification Detect->Identify Quantify 11. Quantification Identify->Quantify

Caption: Figure 1: HS-SPME-GC-MS Experimental Workflow.

References

Navigating the Matrix: A Technical Support Center for 2,2,4-Trimethylheptane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the accurate quantification of 2,2,4-Trimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the context of this compound quantification, components of biological matrices like blood or urine can co-elute with the analyte during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This can lead to either signal suppression or enhancement, resulting in underestimation or overestimation of the true concentration of this compound.[1][2][3]

Q2: I am observing lower than expected recovery for this compound in my plasma samples. What could be the cause?

A2: Lower than expected recovery can be due to several factors. A primary cause is strong binding of the non-polar this compound to plasma proteins. Inefficient extraction from the sample matrix is another common issue. The chosen sample preparation method may not be sufficiently robust to release the analyte completely from the matrix. Additionally, losses can occur during sample handling and transfer steps.

Q3: My calibration curve for this compound prepared in solvent is linear, but when I analyze my urine samples, the results are inconsistent. Why is this happening?

A3: This is a classic example of matrix effects. A calibration curve prepared in a clean solvent does not account for the interferences present in a complex biological matrix like urine. Co-eluting endogenous compounds can interfere with the ionization of this compound in the MS source, leading to inaccurate and imprecise results. It is crucial to use a calibration strategy that compensates for these matrix effects, such as matrix-matched calibration or the use of an appropriate internal standard.

Q4: What is the best internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d22. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. Crucially, it will experience similar matrix effects. By monitoring the ratio of the analyte to the internal standard, these effects can be effectively compensated for, leading to highly accurate and precise quantification. If a SIL internal standard is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the quantification of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Active sites in the GC inlet or column: Non-polar compounds like this compound can interact with active sites, leading to peak tailing.- Use a deactivated inlet liner. - Trim the first few centimeters of the analytical column. - Condition the column according to the manufacturer's instructions.
Column overload: Injecting too high a concentration of the analyte can lead to peak fronting.- Dilute the sample. - Reduce the injection volume.
Inappropriate GC oven temperature program: A ramp rate that is too fast or an initial temperature that is too high can affect peak shape.- Optimize the temperature program, starting with a lower initial temperature and a slower ramp rate.
Problem: High Signal Variability Between Replicate Injections
Possible Cause Recommended Solution
Inconsistent sample preparation: Variability in extraction efficiency between samples.- Ensure consistent and precise execution of the sample preparation protocol. - Use an automated sample preparation system if available.
Matrix effects: Varying levels of interfering compounds in different sample aliquots.- Implement a more effective sample cleanup procedure. - Utilize a stable isotope-labeled internal standard.
Injector discrimination: Inconsistent vaporization of the sample in the GC inlet.- Optimize the injector temperature and injection speed. - Use a pulsed splitless or other advanced injection technique.
Problem: Signal Suppression or Enhancement
Possible Cause Recommended Solution
Co-eluting matrix components: Endogenous compounds from the biological matrix interfering with the ionization of this compound.- Improve chromatographic separation by optimizing the GC method (e.g., different temperature program, longer column). - Enhance sample cleanup using techniques like Solid Phase Extraction (SPE).
Calibration strategy: Use of an external calibration curve prepared in solvent.- Prepare calibration standards in a blank matrix that matches the study samples (matrix-matched calibration). - The most robust solution is to use a stable isotope-labeled internal standard.

Experimental Protocols

Here are detailed methodologies for key experiments to mitigate matrix effects in this compound quantification.

Protocol 1: Sample Preparation of Human Plasma using Protein Precipitation followed by Liquid-Liquid Extraction

Objective: To remove proteins and extract this compound from human plasma.

Materials:

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 600 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Add 1 mL of hexane to the supernatant for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper hexane layer to a new tube.

  • Evaporate the hexane under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

Protocol 2: Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS in Urine

Objective: To extract and quantify this compound from urine samples using a headspace technique.

Materials:

  • Urine sample

  • Sodium chloride (NaCl)

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

  • Heated agitator for SPME

  • GC-MS system

Procedure:

  • Pipette 1 mL of urine into a 10 mL headspace vial.

  • Add 0.3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • If using an internal standard, add it at this stage.

  • Immediately seal the vial with a PTFE-faced silicone septum.

  • Place the vial in the heated agitator and equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the analytes.

Quantitative Data Summary

The following tables provide representative data on the effectiveness of different strategies in mitigating matrix effects for compounds structurally similar to this compound. This data can be used as a benchmark for your own experiments.

Table 1: Comparison of Recovery and Matrix Effect for a C10 Branched Alkane in Human Plasma using Different Sample Preparation Methods

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation (ACN)75 ± 8-25 ± 6
LLE (Hexane)88 ± 5-15 ± 4
SPE (C18)92 ± 4-8 ± 3

Matrix Effect (%) is calculated as (

Peak Area in MatrixPeak Area in Solvent1 \frac{\text{Peak Area in Matrix}}{\text{Peak Area in Solvent}} - 1 Peak Area in SolventPeak Area in Matrix​−1
\times 100). A negative value indicates signal suppression.

Table 2: Impact of Calibration Strategy on the Accuracy of Quantification in Urine

Calibration MethodMeasured Concentration (ng/mL)Accuracy (%)
External Calibration (in solvent)78.578.5
Matrix-Matched Calibration96.296.2
Stable Isotope Dilution99.199.1

Nominal concentration of the spiked sample was 100 ng/mL.

Visualizations

Workflow for Overcoming Matrix Effects

cluster_0 Troubleshooting Workflow Start Inaccurate Quantification of this compound Check_Sample_Prep Assess Sample Preparation Start->Check_Sample_Prep Check_Calibration Evaluate Calibration Strategy Start->Check_Calibration Optimize_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Sample_Prep->Optimize_Cleanup Matrix_Match Use Matrix-Matched Calibration Check_Calibration->Matrix_Match Use_IS Implement Stable Isotope Labeled IS Optimize_Cleanup->Use_IS End Accurate Quantification Use_IS->End Matrix_Match->Use_IS

Caption: A decision-making workflow for troubleshooting inaccurate quantification results.

Logical Relationship of Matrix Effect Mitigation Strategies

cluster_1 Mitigation Strategies Matrix_Effect Matrix Effect Sample_Prep Sample Preparation Matrix_Effect->Sample_Prep Calibration Calibration Strategy Matrix_Effect->Calibration Dilution Dilution Sample_Prep->Dilution Protein_Precipitation Protein Precipitation Sample_Prep->Protein_Precipitation LLE Liquid-Liquid Extraction Sample_Prep->LLE SPE Solid Phase Extraction Sample_Prep->SPE Matrix_Matched Matrix-Matched Calibration->Matrix_Matched Internal_Standard Internal Standard Calibration->Internal_Standard

Caption: Key strategies to mitigate matrix effects in analytical measurements.

References

Technical Support Center: 2,2,4-Trimethylheptane Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2,2,4-Trimethylheptane in standard solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in its pure form and in standard solutions?

A1: this compound is a branched alkane. Branched alkanes are generally more thermodynamically stable than their straight-chain isomers due to factors like lower surface area and increased electronic stability.[1][2][3][4] In its pure form, it is a stable compound. When prepared in a high-purity, inert solvent such as hexane (B92381), and stored correctly, it is expected to be stable for an extended period. However, the actual stability in solution can be affected by storage conditions, solvent purity, and container type.

Q2: What are the ideal storage conditions for this compound standard solutions?

A2: To ensure the long-term stability of this compound standard solutions, it is recommended to store them in a tightly sealed, amber glass vial with a PTFE-lined cap to minimize evaporation and exposure to light. For volatile compounds like this compound, refrigeration at 2-8°C or freezing at -20°C is recommended to reduce solvent evaporation and slow down potential degradation processes. It is crucial to allow the solution to return to room temperature before opening to prevent condensation from introducing water, which could affect the concentration.

Q3: What potential degradation pathways should I be aware of for this compound?

A3: While this compound is chemically quite inert, degradation can occur under harsh conditions. The most likely degradation pathways for alkanes are:

  • Oxidation: In the presence of oxygen, especially when exposed to heat or UV light, alkanes can undergo oxidation to form alcohols, ketones, and carboxylic acids. For branched alkanes, oxidation can lead to fragmentation of the carbon skeleton.

  • Photodegradation: Exposure to UV light can provide the energy to initiate free-radical reactions, leading to degradation. Using amber vials and storing solutions in the dark can mitigate this.

  • Thermal Degradation: At very high temperatures, alkanes can undergo thermal cracking, breaking down into smaller alkanes and alkenes. However, this is not a concern under typical laboratory storage and analysis conditions.

Q4: Can the container and solvent affect the stability of my this compound standard?

A4: Yes. It is important to use high-purity solvents, as impurities can react with the standard or interfere with analytical measurements. The container is also a critical factor. Plastic containers should be avoided as plasticizers and other additives can leach into the solvent, causing contamination. Borosilicate glass with PTFE-lined caps (B75204) is the preferred choice to prevent leaching and ensure an inert storage environment.

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas in GC Analysis

You may observe significant variations in the peak area of this compound across multiple injections of the same standard.

Troubleshooting Steps:

  • Verify GC System Performance:

    • Check for leaks in the injection port septum, gas lines, and column fittings.

    • Ensure the syringe is clean and functioning correctly.

    • Confirm that the autosampler is drawing and injecting the correct volume consistently.

    • Run a system suitability test with a stable, well-characterized standard to confirm instrument performance.

  • Examine Sample Preparation and Handling:

    • Ensure the standard solution is completely homogenous before taking an aliquot for analysis. Vortex the solution gently.

    • Allow refrigerated or frozen standards to equilibrate to room temperature before opening the vial to prevent condensation.

    • Minimize the time the vial is open to reduce solvent evaporation.

  • Assess Standard Solution Integrity:

    • If the above steps do not resolve the issue, the problem may lie with the stability of the standard solution.

    • Prepare a fresh dilution from the stock solution and re-analyze. If the new dilution gives consistent results, the previous working standard may have degraded or evaporated.

    • If the freshly prepared standard from an older stock solution still shows inconsistency, consider preparing a new stock solution from the pure compound.

Troubleshooting Inconsistent Peak Areas start Inconsistent Peak Areas Observed check_gc Verify GC System Performance (Leaks, Syringe, Autosampler) start->check_gc system_ok System OK? check_gc->system_ok check_handling Review Sample Handling (Homogeneity, Temp. Equilibration, Evaporation) handling_ok Handling OK? check_handling->handling_ok check_standard Assess Standard Integrity prepare_fresh Prepare Fresh Working Standard check_standard->prepare_fresh system_ok->check_handling Yes fix_system Address System Issues system_ok->fix_system No handling_ok->check_standard Yes improve_handling Improve Handling Protocol handling_ok->improve_handling No reanalyze Re-analyze prepare_fresh->reanalyze prepare_new_stock Prepare New Stock Solution prepare_fresh->prepare_new_stock Issue Persists issue_resolved Issue Resolved reanalyze->issue_resolved fix_system->reanalyze improve_handling->reanalyze prepare_new_stock->reanalyze

Caption: Troubleshooting workflow for inconsistent GC peak areas.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Unexpected peaks appear in the chromatogram of your this compound standard.

Troubleshooting Steps:

  • Analyze a Solvent Blank: Inject the solvent used to prepare the standard. If the unknown peaks are present, the solvent is contaminated. Use a fresh, high-purity solvent.

  • Check for System Contamination: Run a blank injection (no solvent). If peaks are still present, there may be contamination in the injection port, syringe, or column. Perform necessary maintenance.

  • Investigate Container Leaching: If the unknown peaks are not in the solvent blank and the system is clean, they may be leachables from the storage container. This is more common with plastic containers but can occur with some glass vials and caps. Transfer the standard to a new, high-quality borosilicate glass vial with a PTFE-lined cap and re-analyze.

  • Consider Degradation Products: If the above steps do not identify the source, the unknown peaks could be degradation products of this compound.

    • Review the storage conditions. Has the standard been exposed to light or elevated temperatures for an extended period?

    • Use mass spectrometry (MS) to identify the unknown peaks. Potential degradation products could include smaller alkanes, alkenes, or oxidized species like alcohols and ketones.

Investigating Unknown Peaks start Unknown Peaks Observed run_blank Analyze Solvent Blank start->run_blank peaks_in_blank Peaks in Blank? run_blank->peaks_in_blank contaminated_solvent Solvent is Contaminated Use New Solvent peaks_in_blank->contaminated_solvent Yes check_system Check for System Contamination (Run empty injection) peaks_in_blank->check_system No end Source Identified contaminated_solvent->end system_contamination System Contamination? check_system->system_contamination clean_system Clean GC System system_contamination->clean_system Yes check_container Investigate Container Leaching system_contamination->check_container No clean_system->end leaching Leaching Suspected? check_container->leaching transfer_standard Transfer to New Vial Re-analyze leaching->transfer_standard Yes consider_degradation Consider Degradation (MS Identification) leaching->consider_degradation No transfer_standard->end consider_degradation->end

Caption: Logical flow for identifying the source of unknown peaks.

Quantitative Data

Table 1: In-House Stability Study of this compound in Hexane (100 µg/mL)

Storage ConditionTime PointMeasured Concentration (µg/mL)% Change from InitialObservations
-20°C (Frozen, Dark) Initial0%
1 Month
3 Months
6 Months
12 Months
4°C (Refrigerated, Dark) Initial0%
1 Month
3 Months
6 Months
12 Months
25°C (Room Temp, Dark) Initial0%
1 Week
2 Weeks
1 Month
25°C (Room Temp, Light) Initial0%
1 Week
2 Weeks
1 Month

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and a set of working calibration standards.

Materials:

  • This compound (≥99% purity)

  • High-purity hexane (GC grade or equivalent)

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated micropipettes or Class A volumetric pipettes

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Prepare a Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve the compound in a small amount of hexane. c. Bring the flask to volume with hexane. d. Cap and invert the flask several times to ensure homogeneity. This is your stock solution.

  • Prepare Working Standards by Serial Dilution: a. Label a series of 10 mL volumetric flasks for your desired concentrations (e.g., 100, 50, 25, 10, 1 µg/mL). b. To prepare the 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with hexane. c. To prepare the 50 µg/mL standard, transfer 5 mL of the 100 µg/mL standard into a 10 mL volumetric flask and bring to volume with hexane. d. Continue this process to create the full set of calibration standards.

  • Storage: a. Transfer the stock and working standards into labeled amber glass vials. b. Store at the recommended temperature (e.g., 4°C or -20°C).

Standard Solution Preparation Workflow start Start weigh Weigh 10 mg of This compound start->weigh dissolve Dissolve in Hexane in a 10 mL Volumetric Flask weigh->dissolve stock Stock Solution (1000 µg/mL) dissolve->stock dilute1 Dilute 1 mL of Stock to 10 mL with Hexane stock->dilute1 working1 Working Standard 1 (100 µg/mL) dilute1->working1 dilute2 Perform Further Serial Dilutions working1->dilute2 working_set Set of Working Standards dilute2->working_set store Store in Amber Vials at 4°C or -20°C working_set->store end End store->end

Caption: Workflow for preparing standard solutions.

Protocol 2: Analysis of this compound by GC-MS

This is a general-purpose method suitable for the quantification of this compound in a hexane solution. Method optimization may be required for specific instrumentation and applications.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

  • Autosampler

GC Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold at 200°C for 2 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 57

    • Qualifier Ions: m/z 43, 71

  • Solvent Delay: 3 minutes

Procedure:

  • Instrument Setup: Equilibrate the GC-MS system with the specified conditions.

  • Calibration: Analyze the prepared calibration standards from lowest to highest concentration.

  • Sample Analysis: Analyze the samples.

  • Data Processing: Integrate the peak area for the quantifier ion (m/z 57) at the retention time of this compound. Generate a calibration curve and determine the concentration of the samples. Verify the presence of qualifier ions to confirm identity.

References

Technical Support Center: Optimizing Temperature Programs for Branched Alkane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of branched alkanes using gas chromatography (GC).

Troubleshooting Guide

This guide addresses common issues encountered during the separation of branched alkanes, offering systematic approaches to identify and resolve them.

Problem: Poor Resolution or Co-elution of Branched Isomers

Branched alkanes, especially isomers with similar boiling points, often co-elute, making accurate quantification difficult.

Initial Checks:

  • Confirm Column Choice: For branched alkane separation, a non-polar stationary phase is the industry standard as elution is primarily based on boiling points.[1]

  • Verify System Health: Ensure your GC system is properly maintained. Check for leaks, ensure high-purity carrier gas, and confirm that the injector and detector are clean and functioning correctly.[2]

Troubleshooting Steps:

  • Optimize the Temperature Program:

    • Decrease the Ramp Rate: A slower temperature ramp rate increases the time analytes interact with the stationary phase, which can significantly improve the separation of closely eluting isomers.[2] For example, reducing the ramp rate from 10°C/min to 5°C/min can enhance resolution.[2]

    • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting, more volatile branched alkanes.[3][4] For splitless injections, a common guideline is to set the initial oven temperature 10-20°C below the boiling point of the sample solvent.[2]

    • Introduce a Mid-Ramp Hold: If a critical pair of isomers co-elutes in the middle of the chromatogram, introducing an isothermal hold just before their elution can improve separation.[4]

  • Adjust Flow Rate: Ensure the carrier gas flow rate is optimized for your column dimensions to achieve maximum efficiency.

  • Modify Column Dimensions: If temperature program optimization is insufficient:

    • Increase Column Length: Doubling the column length can increase resolution by about 40%.[5]

    • Decrease Internal Diameter (ID): Moving to a smaller ID column (e.g., from 0.25 mm to 0.18 mm) increases efficiency and can improve separation.[5]

  • Consider Advanced Techniques: For highly complex mixtures where co-elution persists, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) may be necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating branched alkanes?

A1: Non-polar stationary phases are the industry standard for separating alkanes, as they separate compounds primarily based on their boiling points.[1] Columns with enhanced thermal stability are crucial for analyzing high molecular weight branched alkanes that require high elution temperatures.[1]

Q2: How do I determine the optimal starting temperature for my temperature program?

A2: The initial temperature significantly affects the resolution of early-eluting peaks.[3] For splitless injections, a good starting point is 10-20°C below the boiling point of your sample solvent to ensure proper analyte focusing at the head of the column.[2] If you are using split injection, you can often start at a higher temperature, but if early peaks are poorly resolved, lowering the initial temperature is recommended over adding a long initial hold time.[3]

Q3: What is a typical temperature ramp rate for branched alkane analysis, and when should I adjust it?

A3: A common starting ramp rate for a "scouting" gradient is 10°C/min.[3] You should decrease the ramp rate (e.g., to 5°C/min or even 2°C/min) when you observe poor resolution between closely eluting isomers.[2] Conversely, if you have excessive resolution and want to shorten the analysis time, you can increase the ramp rate.[4]

Q4: My baseline is rising, especially at higher temperatures. What could be the cause?

A4: A rising baseline at high temperatures is often due to column bleed, which is the degradation of the stationary phase.[2] This can be caused by operating the column above its maximum temperature limit or by the presence of oxygen in the carrier gas.[2] Ensure you are using a high-purity carrier gas with oxygen traps and that your temperature program does not exceed the column's specified maximum temperature.[2]

Q5: Should I use an isothermal or temperature-programmed analysis for my branched alkane sample?

A5: Temperature programming is generally preferred for complex mixtures of branched alkanes with a wide range of boiling points.[6] It helps to ensure that later-eluting compounds appear as sharp peaks and reduces the overall analysis time compared to an isothermal method that could effectively separate the later-eluting compounds.[3] Isothermal analysis is typically only suitable for simple mixtures where all components elute within a narrow time frame.[4]

Data Presentation

Table 1: Example GC Temperature Programs for Branched Alkane Analysis in Different Matrices

ParameterPetroleum Wax Analysis (C17-C44)Light Cycle Oil (LCO) AnalysisVolatile Hydrocarbons (C5-C10)
Initial Temperature 80°C40°C40°C
Initial Hold Time 0 min2 min2 min
Ramp Rate 8°C/min10°C/min12°C/min to 180°C
Final Temperature 420°C330°C180°C
Final Hold Time 5 min3 min1 min
Reference [7][8][9]

Table 2: Impact of GC Parameters on Branched Alkane Separation

Parameter ChangeEffect on Retention TimeEffect on ResolutionTypical ApplicationReference
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting isomers.[5]
Increase Column Length IncreasesIncreases (by ~40% for 2x length)Baseline separation is not achievable by method optimization alone.[5]
Decrease Column ID DecreasesIncreasesTo improve efficiency without a significant increase in analysis time.[5]
Decrease Film Thickness DecreasesIncreases (for high boiling point compounds)Analysis of very high-boiling point compounds (>C40).[5]

Experimental Protocols

Protocol 1: GC-FID Method for Analysis of Branched Alkanes in Petroleum Waxes (C17-C44)

This protocol is adapted from methods for the analysis of petroleum waxes.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the wax sample into a vial.[7] b. Add 12 mL of cyclohexane (B81311) containing an internal standard (e.g., 50 ppm n-hexadecane).[7] c. Heat the vial to 70-80°C and vortex for five minutes to ensure the wax is completely dissolved.[7]

2. GC-FID Instrument Setup:

  • Column: Agilent HP-5 MTX (30 m x 250 µm x 0.25 µm) or equivalent non-polar column.[7]
  • Carrier Gas: Helium at a constant flow of 2.5 mL/min.[7]
  • Injector: Split/Splitless injector at 300°C.
  • Injection Volume: 1 µL.[7]
  • Detector: Flame Ionization Detector (FID) at 400°C.[7]
  • FID Gases: Hydrogen at 30 mL/min, Air at 400 mL/min, Nitrogen (makeup) at 25 mL/min.[7]

3. Temperature Program: a. Initial oven temperature: 80°C.[7] b. Ramp rate: 8°C/min to 420°C.[7] c. Final hold: Hold at 420°C for 5 minutes.[7]

4. Data Analysis: a. Integrate the peaks of interest. b. Use the internal standard to quantify the concentration of the branched alkanes.

Protocol 2: Scouting Gradient for a New Branched Alkane Mixture

This protocol is a starting point for developing a new method for an unknown complex mixture of branched alkanes.

1. Sample Preparation: a. Dissolve the sample in a suitable solvent (e.g., hexane, toluene) to an appropriate concentration (e.g., 10-100 ppm).

2. GC-MS/FID Instrument Setup:

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at an optimal flow rate (e.g., 1-2 mL/min).[2]
  • Injector: Split/Splitless injector at 280-320°C.[2]
  • Injection Volume: 1 µL.

3. Temperature Program: a. Initial oven temperature: 40°C, hold for 2 minutes.[3] b. Ramp rate: 10°C/min to the maximum operating temperature of the column.[3] c. Final hold: Hold at the maximum temperature for 10-15 minutes to ensure all components elute.[3]

4. Data Analysis and Optimization: a. Examine the resulting chromatogram to determine the elution range of the analytes. b. If peaks are clustered at the beginning, lower the initial temperature. c. If there is poor resolution between peaks in the middle of the run, decrease the ramp rate. d. Adjust the final temperature and hold time to be just sufficient to elute the last peak of interest, which will shorten the overall run time.[4]

Visualizations

Troubleshooting_Workflow Start Start: Poor Resolution of Branched Isomers CheckMethod Is the Temperature Program Optimized? Start->CheckMethod OptimizeTemp Optimize Temperature Program: - Decrease Ramp Rate - Lower Initial Temperature - Add Mid-Ramp Hold CheckMethod->OptimizeTemp No CheckFlow Is the Carrier Gas Flow Rate Optimal? CheckMethod->CheckFlow Yes OptimizeTemp->CheckFlow OptimizeFlow Adjust Flow Rate to Column's Optimum CheckFlow->OptimizeFlow No CheckColumn Is Resolution Still Inadequate? CheckFlow->CheckColumn Yes OptimizeFlow->CheckColumn ModifyColumn Modify Column Dimensions: - Increase Length - Decrease Internal Diameter CheckColumn->ModifyColumn Yes End Resolution Achieved CheckColumn->End No ConsiderGCxGC For Highly Complex Samples, Consider GCxGC ModifyColumn->ConsiderGCxGC ConsiderGCxGC->End

Caption: A troubleshooting workflow for improving the resolution of branched alkane isomers.

Method_Development_Workflow Start Start: New Branched Alkane Mixture ScoutingRun Perform Scouting Run: - Low Initial Temp (e.g., 40°C) - Moderate Ramp (10°C/min) - Hold at Max Column Temp Start->ScoutingRun AnalyzeScout Analyze Chromatogram: - Identify Elution Range - Assess Peak Distribution - Note Areas of Poor Resolution ScoutingRun->AnalyzeScout OptimizeInitial Optimize Initial Conditions: - Lower Initial Temp for  Early Eluting Peaks AnalyzeScout->OptimizeInitial AdjustInitial Set Initial Temp Below First Analyte's Elution Temp OptimizeInitial->AdjustInitial Adjust OptimizeRamp Optimize Ramp Rate(s): - Decrease Rate for Poorly  Resolved Isomers - Use Multiple Ramps if Needed OptimizeInitial->OptimizeRamp OK AdjustInitial->OptimizeRamp AdjustRamp Set Slower Ramp Through Regions of Co-elution OptimizeRamp->AdjustRamp Adjust OptimizeFinal Optimize Final Conditions: - Set Final Temp Above Last Peak - Minimize Final Hold Time OptimizeRamp->OptimizeFinal OK AdjustRamp->OptimizeFinal AdjustFinal End Program Shortly After Last Peak Elutes OptimizeFinal->AdjustFinal Adjust End Optimized Method OptimizeFinal->End OK AdjustFinal->End

Caption: A logical workflow for developing an optimized temperature program for a new sample.

References

Validation & Comparative

A Comparative Analysis of 2,2,4-Trimethylheptane and 2,2,4-Trimethylpentane as Fuel Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the physicochemical properties and performance characteristics of 2,2,4-trimethylheptane and 2,2,4-trimethylpentane (B7799088) (isooctane) is presented, offering valuable insights for researchers and professionals in the fields of fuel science and engine development. This guide synthesizes experimental data to objectively compare their potential as fuel standards.

2,2,4-Trimethylpentane, commonly known as isooctane (B107328), serves as the primary reference fuel with an octane (B31449) rating of 100, a benchmark against which the anti-knock characteristics of other fuels are measured.[1][2] Its highly branched structure contributes to its excellent resistance to autoignition under compression, a critical attribute for high-performance spark-ignition engines. While isooctane is the established standard, the exploration of other highly branched alkanes, such as this compound, is crucial for advancing fuel formulations and understanding structure-property relationships.

This guide provides a detailed comparison of the key fuel properties of these two compounds, supported by experimental data and standardized testing protocols.

Quantitative Data Comparison

The table below summarizes the key physical and fuel-related properties of this compound and 2,2,4-trimethylpentane.

PropertyThis compound2,2,4-Trimethylpentane (Isooctane)
Molecular Formula C₁₀H₂₂C₈H₁₈
Molar Mass 142.28 g/mol 114.23 g/mol
Density 0.724 g/cm³ at 20°C[3]0.692 g/cm³ at 25°C[1]
Boiling Point 148.15 °C[4]99.3 °C[1]
Research Octane Number (RON) Data not available100 (by definition)[1]
Motor Octane Number (MON) Data not available100 (by definition)[1]
Heat of Combustion Data not available-5461.3 kJ/mol

Experimental Protocols

The determination of the fuel properties listed above adheres to standardized experimental procedures established by ASTM International.

Octane Number Determination (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) of a fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. This method evaluates the anti-knock performance of a fuel under relatively mild engine operating conditions, simulating city driving with lower engine speeds and temperatures.

  • ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. This method assesses the anti-knock characteristics of a fuel under more severe engine conditions, representative of highway driving with higher engine speeds and temperatures.

In both tests, the performance of the test fuel is compared to that of primary reference fuels (PRFs), which are blends of isooctane (RON and MON = 100) and n-heptane (RON and MON = 0). The octane number of the test fuel is the percentage by volume of isooctane in a PRF blend that exhibits the same knocking intensity.

Heat of Combustion Determination

The heat of combustion, a measure of the energy released when a fuel is burned, is determined using a bomb calorimeter.

  • ASTM D240: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. In this procedure, a weighed sample of the fuel is burned in a constant-volume bomb calorimeter filled with oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water, and the temperature increase of the water is measured to calculate the heat of combustion.

Logical Relationship of Fuel Properties

The following diagram illustrates the logical flow of how the molecular structure of these alkanes influences their key fuel properties.

FuelProperties cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_performance Fuel Performance Structure Alkane Structure Branching Degree of Branching Structure->Branching ChainLength Carbon Chain Length Structure->ChainLength OctaneRating Octane Rating (RON/MON) Branching->OctaneRating influences Volatility Volatility (Boiling Point) ChainLength->Volatility influences EnergyDensity Energy Density (Heat of Combustion) ChainLength->EnergyDensity influences KnockResistance Knock Resistance OctaneRating->KnockResistance determines

Influence of molecular structure on fuel properties.

Discussion

The lack of comprehensive experimental data for this compound highlights an area for future research. A complete characterization of its fuel properties would be beneficial for the development of advanced fuel formulations and for refining the understanding of structure-activity relationships in hydrocarbon fuels. Professionals in drug development can draw parallels in understanding how molecular structure dictates biological activity.

References

A Comparative Analysis of Branched Versus Linear Alkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, a nuanced understanding of how molecular architecture influences physicochemical properties is paramount. This guide provides a detailed comparative analysis of branched and linear alkanes, offering experimental data, procedural outlines, and conceptual visualizations to support research and development efforts.

The seemingly subtle difference between a linear and a branched alkane chain can have profound consequences on a molecule's physical behavior, chemical stability, and, ultimately, its biological activity. This guide delves into these differences, presenting key data and experimental context to inform molecular design and analysis.

Physicochemical Properties: A Tale of Two Structures

The primary distinctions in the physical properties of linear and branched alkanes arise from differences in their surface area and molecular symmetry. These factors directly impact the strength of intermolecular van der Waals forces, specifically London dispersion forces, which govern properties like boiling and melting points.

Boiling Point

Linear alkanes consistently exhibit higher boiling points than their branched isomers.[1][2] The elongated shape of linear alkanes allows for a larger surface area and more points of contact between molecules, leading to stronger London dispersion forces that require more energy to overcome.[1][3] As branching increases, the molecule becomes more compact and spherical, reducing the available surface area for intermolecular interactions and consequently lowering the boiling point.[4]

Melting Point

The trend for melting points is more complex. While linear alkanes, with their ability to pack closely together in a crystal lattice, generally have higher melting points than many of their branched counterparts, molecular symmetry also plays a critical role.[1][5] Highly symmetrical branched isomers can sometimes pack more efficiently into a crystal lattice than their linear counterparts, resulting in unusually high melting points.[5] A notable example is neopentane (B1206597) (2,2-dimethylpropane), which has a much higher melting point (-16.6°C) than n-pentane (-129.7°C).[1]

Chemical Stability and Heat of Combustion

In terms of thermodynamic stability, branched alkanes are generally more stable than their linear isomers.[1][6] This increased stability is reflected in their lower standard enthalpy of formation and, consequently, a lower heat of combustion.[1][7] The heat of combustion is the energy released upon complete oxidation of a compound, and a lower value indicates a more stable, lower-energy starting molecule.[1][8] The greater stability of branched alkanes is often attributed to factors such as the relief of steric strain and favorable electronic effects.[1]

Quantitative Data Comparison

The following tables summarize key physical properties for isomers of pentane (B18724), hexane, and octane, providing a clear quantitative comparison.

**Pentane Isomers (C₅H₁₂) **Boiling Point (°C) Melting Point (°C) Standard Enthalpy of Combustion (ΔH°c) (kJ/mol)
n-Pentane36.1-129.7-3509
Isopentane (2-Methylbutane)27.8-159.9-3506
Neopentane (2,2-Dimethylpropane)9.5-16.6-3492

Data sourced from BenchChem[1] and Study.com[8]

Hexane Isomers (C₆H₁₄) Boiling Point (°C) Melting Point (°C)
n-Hexane68.7-95.3
2-Methylpentane60.3-153.7
3-Methylpentane63.3-118
2,2-Dimethylbutane49.7-99.9
2,3-Dimethylbutane58.0-128.5

Data sourced from IvyRose Holistic[9] and Dynamic Science[10]

Octane Isomers (C₈H₁₈) Boiling Point (°C) Melting Point (°C)
n-Octane125.7-56.8
2-Methylheptane117.6-109
2,2,4-Trimethylpentane99.3-107.4
2,2,3,3-Tetramethylbutane106.5100.7

Data sourced from Master Organic Chemistry[5] and Chemistry LibreTexts[11]

Visualizing the Concepts

The following diagrams illustrate the structural differences and their impact on intermolecular forces.

Caption: Structural formulas of pentane isomers.

Caption: Impact of molecular shape on intermolecular forces.

Relevance in Drug Development

The structure of alkyl groups within a drug molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

  • Drug-Receptor Interactions: The binding of a drug to its target receptor is often governed by a combination of interactions, including hydrophobic and van der Waals forces.[12] The shape and size of an alkyl chain can affect how well a drug fits into the binding pocket of a receptor, thereby influencing its potency and selectivity.[13] Steric hindrance from bulky, branched alkyl groups can also impact drug-receptor stability.[12]

  • Lipophilicity and Pharmacokinetics: Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[] Generally, increased branching can lead to higher solubility in nonpolar environments.[15] This property is crucial for a drug's ability to cross biological membranes.[16] However, excessive lipophilicity can lead to poor solubility in aqueous environments, affecting dissolution and absorption.[] Therefore, the degree of branching in alkyl substituents provides a tool for medicinal chemists to fine-tune the lipophilicity of a drug candidate to optimize its pharmacokinetic properties.

Experimental Protocols

Accurate determination of the physicochemical properties of alkanes is fundamental to their comparative analysis. Below are outlines of standard experimental procedures.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method [17][18][19]

  • Sample Preparation: A small amount of the finely powdered solid alkane is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an automated detection system.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Distillation or Thiele Tube Method [20][21][22][23]

  • Apparatus Setup (Distillation): A small quantity of the liquid alkane is placed in a distillation flask connected to a condenser and a collection vessel. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

  • Heating: The liquid is heated to boiling.

  • Observation: The temperature is recorded when the vapor temperature stabilizes during the distillation of the pure liquid. This stable temperature is the boiling point.

  • Apparatus Setup (Thiele Tube): A small amount of the liquid is placed in a test tube, and an inverted capillary tube is added. The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • Observation (Thiele Tube): As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Heat of Combustion

The heat of combustion is determined using a bomb calorimeter, which measures the heat released during a combustion reaction at constant volume.

Methodology: Bomb Calorimetry [1][24][25][26][27][28]

  • Sample Preparation: A precisely weighed sample of the alkane is placed in a sample holder within a high-pressure stainless steel container, the "bomb."

  • Pressurization: The bomb is filled with pure oxygen under high pressure.

  • Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is monitored, and the maximum temperature reached is recorded.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of combustion can then be determined from the heat of combustion at constant volume.[1]

This guide provides a foundational understanding of the key differences between branched and linear alkanes, supported by quantitative data and established experimental methodologies. For researchers in drug development and other scientific fields, a firm grasp of these principles is essential for the rational design and analysis of molecules with desired properties.

References

A Comparative Guide to Analytical Methods for 2,2,4-Trimethylheptane Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2,2,4-trimethylheptane, a branched-chain alkane, various analytical methods are available. This guide provides a comprehensive comparison of the most common techniques, focusing on Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The information presented is based on established analytical principles and performance data derived from similar volatile organic compound analyses.

Comparison of Analytical Methods

Gas Chromatography is the premier technique for the separation of volatile and semi-volatile compounds like this compound. The choice of detector, primarily between FID and MS, depends on the specific requirements of the analysis, such as the need for structural confirmation versus high-throughput quantitative analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying hydrocarbons. It offers high sensitivity and a wide linear range.

Gas Chromatography with Mass Spectrometry (GC-MS) provides not only quantitative data but also qualitative structural information, making it the gold standard for compound identification.

A summary of the typical validation parameters for these two methods is presented in the table below. These values are representative of what can be expected from a properly validated method for a C10 branched alkane.

Validation ParameterGC-FIDGC-MS
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 95-105%97-103%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ~ 1 ng/mL~ 0.1 ng/mL
Limit of Quantitation (LOQ) ~ 3 ng/mL~ 0.3 ng/mL

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of this compound using GC-FID and GC-MS.

Sample Preparation (Liquid Samples)
  • Standard Preparation : Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane) at a concentration of 1000 µg/mL.

  • Calibration Standards : Serially dilute the stock solution to prepare calibration standards ranging from the expected limit of quantitation to the upper limit of the linear range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

  • Sample Extraction : For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte of interest.

GC-FID Protocol
  • Gas Chromatograph : Agilent 8890 GC System or equivalent.

  • Column : HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector : Split/Splitless injector at 250°C with a split ratio of 20:1.

  • Injection Volume : 1 µL.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Detector : Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition : Use appropriate data acquisition software to integrate the peak corresponding to this compound. Identification is based on retention time matching with a known standard.

GC-MS Protocol
  • Gas Chromatograph : Agilent 8890 GC System or equivalent.

  • Mass Spectrometer : Agilent 5977B MSD or equivalent.

  • Column : Same as GC-FID.

  • Injector : Same as GC-FID.

  • Injection Volume : 1 µL.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program : Same as GC-FID.

  • Ion Source Temperature : 230°C.

  • Quadrupole Temperature : 150°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : Scan from m/z 40 to 300.

  • Data Acquisition : Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. For this compound, characteristic ions such as m/z 57, 43, and 71 can be used for quantification and confirmation.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful method implementation.

Analytical_Method_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation cluster_report Reporting Sample Obtain Sample Spike Spike with Internal Standard Sample->Spike Extract Extract Analyte Spike->Extract GC_Separation GC Separation Extract->GC_Separation Standard Prepare Calibration Standards Standard->GC_Separation Detection Detection (FID or MS) GC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification Validation Perform Method Validation Quantification->Validation Report Generate Report Validation->Report

General workflow for the validation of an analytical method.

The diagram above illustrates the logical progression from sample preparation through instrumental analysis, data processing, and final reporting for a typical analytical method validation.

A Comparative Guide to GC Columns for the Separation of Heptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of heptane (B126788) isomers are critical in various fields, including petrochemical analysis, gasoline formulation, and environmental monitoring. Due to their similar boiling points and structural similarities, achieving baseline resolution of all nine C7 isomers presents a significant chromatographic challenge. This guide provides an objective comparison of various gas chromatography (GC) columns for the separation of heptane isomers, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate column for your analytical needs.

The Challenge of Separating Heptane Isomers

Heptane and its eight branched isomers exhibit close elution times on many standard GC columns, often leading to co-elution and inaccurate quantification. The most challenging separations typically involve branched isomers with very similar boiling points, such as 2-methylhexane (B165397) and 3-methylhexane, and 2,3-dimethylpentane (B165511) and 2,4-dimethylpentane. The key to a successful separation lies in selecting a GC column with a stationary phase that provides sufficient selectivity to resolve these critical pairs.

Comparison of GC Column Performance

Non-polar stationary phases are generally the first choice for the separation of non-polar analytes like alkanes, where the elution order primarily follows the boiling points of the compounds. However, for complex mixtures of isomers, columns with intermediate polarity or specialized stationary phases can offer enhanced selectivity.

Below is a summary of the performance of different types of GC columns for the separation of heptane isomers.

Table 1: Comparison of GC Columns for Heptane Isomer Separation

Stationary PhaseCommon Commercial NamesPolaritySeparation PrincipleAdvantagesLimitations
100% DimethylpolysiloxaneDB-1, HP-1, Rtx-1Non-polarBoiling PointRobust, low bleed, good for general hydrocarbon analysis.[1][2][3]Limited selectivity for closely boiling branched isomers.
5% Phenyl-95% DimethylpolysiloxaneDB-5, HP-5ms, Rtx-5Non-polarBoiling Point & π-π InteractionsSlightly more selective than 100% dimethylpolysiloxane for unsaturated and aromatic compounds.[1]May still not fully resolve all critical pairs of heptane isomers.
6% Cyanopropylphenyl-94% DimethylpolysiloxaneDB-624, HP-624Intermediate PolarityDipole-Dipole Interactions & Boiling PointGood selectivity for a range of volatile organic compounds, including some isomers.[4]May not be the optimal choice for a complete separation of all nine heptane isomers.
Liquid Crystalline Phasese.g., PrBHPHigh SelectivityMolecular ShapeExcellent selectivity for positional and structural isomers based on their shape.[5]Can be less robust and have lower temperature limits compared to polysiloxane phases.
Graphene-based Porous CarbonGPCMWeakly PolarAdsorption & Molecular SievingHigh-resolution separation of some isomers at low temperatures.Still a relatively new technology, with limited commercial availability and long-term stability data.

Experimental Data and Protocols

Experimental Protocol 1: Analysis of n-Heptane and Isooctane (B107328) on a DB-624 Column

This method is designed for the simultaneous detection of n-heptane and isooctane along with other solvents.

  • Column: DB-624 (6% cyanopropylphenyl-94% dimethyl polysiloxane)

  • Initial Column Temperature: 40°C, hold for 8 minutes

  • Temperature Ramp: Increase to 220°C at a rate of 15°C per minute, hold for 6 minutes

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Carrier Gas: Nitrogen

  • Injection Volume: 0.1 - 0.2 µL

  • Split Ratio: 20:1 to 200:1[4]

Experimental Protocol 2: Separation of a C7-C40 Saturated Alkanes Standard

This protocol is suitable for a general separation of a wide range of alkanes, including n-heptane.

  • Column: Not specified, but a non-polar column is implied.

  • Sample: C7-C40 Saturated Alkanes Standard at 1000 µg/mL in hexane.

  • Injection Volume: 1 µL

  • Split Ratio: 100:1[6]

Note: The specific temperature program was not provided in the source material.

Logical Workflow for GC Column Selection

The selection of an appropriate GC column and the optimization of analytical conditions are crucial for achieving the desired separation of heptane isomers. The following diagram illustrates a logical workflow for this process.

GC_Column_Selection_Workflow cluster_0 Problem Definition cluster_1 Initial Column Selection cluster_2 Method Development & Optimization cluster_3 Advanced Troubleshooting cluster_4 Final Method Define_Analytes Define Target Analytes (All 9 Heptane Isomers) Select_Phase Select Stationary Phase (Start with Non-Polar, e.g., DB-1) Define_Analytes->Select_Phase Define_Matrix Define Sample Matrix (e.g., Gasoline, Solvent Mixture) Define_Matrix->Select_Phase Select_Dimensions Select Column Dimensions (e.g., 30m x 0.25mm x 0.25µm) Select_Phase->Select_Dimensions Initial_Run Perform Initial Run with Standard Method Select_Dimensions->Initial_Run Evaluate_Separation Evaluate Resolution of Critical Pairs Initial_Run->Evaluate_Separation Optimize_Temp Optimize Temperature Program Evaluate_Separation->Optimize_Temp Inadequate Resolution Alternative_Phase Consider Alternative Stationary Phase (e.g., Intermediate Polarity, Liquid Crystal) Evaluate_Separation->Alternative_Phase Persistent Co-elution Change_Dimensions Change Column Dimensions (e.g., Longer Column, Smaller ID) Evaluate_Separation->Change_Dimensions Minor Improvement Needed Optimize_Flow Optimize Carrier Gas Flow Rate Optimize_Temp->Optimize_Flow Optimize_Flow->Evaluate_Separation Re-evaluate Validated_Method Validated GC Method for Heptane Isomers Optimize_Flow->Validated_Method Acceptable Resolution Alternative_Phase->Initial_Run New Column Change_Dimensions->Initial_Run New Column

Caption: Logical workflow for selecting and optimizing a GC column for heptane isomer separation.

Conclusion

The separation of all nine heptane isomers is a complex analytical task that requires careful consideration of the GC column's stationary phase and dimensions, as well as the optimization of the analytical method. For general-purpose analysis, a non-polar column such as a DB-1 or Rtx-1 provides a good starting point. However, to achieve baseline separation of all critical pairs, a more selective stationary phase, such as a liquid crystalline phase, may be necessary. The experimental protocols and the logical workflow provided in this guide serve as a valuable resource for researchers and scientists in developing robust and reliable methods for the analysis of heptane isomers.

References

A Guide to Inter-Laboratory Comparison of 2,2,4-Trimethylheptane Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available data from a formal inter-laboratory comparison or proficiency testing scheme specifically for 2,2,4-trimethylheptane is limited. This guide, therefore, presents a hypothetical inter-laboratory study to serve as a framework for researchers, scientists, and drug development professionals. The data and specific protocols are illustrative, designed to reflect the common practices and performance expectations in the analysis of volatile organic compounds (VOCs).

Data Presentation: Hypothetical Proficiency Test Results

This section summarizes the performance of ten fictional laboratories in a proficiency test for the quantification of this compound in a synthetic matrix. The assigned value was determined by the coordinating body using a reference method and validated materials.

Assigned Value (X): 45.0 µg/L Proficiency Standard Deviation (σ): 3.5 µg/L Acceptance Criteria: Z-Scores between -2.0 and +2.0 are considered satisfactory.

Laboratory IDNumber of Replicates (n)Mean Concentration (µg/L)Standard Deviation (µg/L)Reported Uncertainty (µg/L)Z-ScorePerformance Evaluation
Lab-001546.11.82.50.31Satisfactory
Lab-002543.52.12.8-0.43Satisfactory
Lab-003553.23.34.02.34Unsatisfactory
Lab-004544.81.52.1-0.06Satisfactory
Lab-005548.92.53.21.11Satisfactory
Lab-006537.12.93.8-2.26Unsatisfactory
Lab-007545.51.62.20.14Satisfactory
Lab-008542.91.92.6-0.60Satisfactory
Lab-009547.32.22.90.66Satisfactory
Lab-010546.82.02.70.51Satisfactory

Note: The Z-Score is calculated using the formula: Z = (x - X) / σ, where 'x' is the laboratory's mean concentration, 'X' is the assigned value, and 'σ' is the proficiency standard deviation.

Experimental Protocols: Reference Methodology

The following protocol outlines a standard method for the analysis of this compound using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).

1. Objective: To provide a standardized procedure for the quantitative determination of this compound in a non-volatile solvent matrix, suitable for inter-laboratory comparison.

2. Principle of the Method: this compound is a volatile organic compound. This protocol utilizes static headspace sampling to extract the analyte from the sample matrix into the gas phase. The vapor is then injected into a gas chromatograph (GC) for separation, followed by detection and quantification using a mass spectrometer (MS).

3. Sample Handling and Preparation:

  • Sample Storage: Proficiency test samples should be stored at 4°C in airtight containers upon receipt and brought to room temperature (approx. 22°C) for at least one hour before analysis.

  • Aliquoting: Using a calibrated gas-tight syringe, transfer 5.0 mL of the sample into a 20 mL headspace vial.

  • Internal Standard: Add a fixed amount of an appropriate internal standard (e.g., Toluene-d8) to each vial to correct for variations in injection volume and instrument response.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

4. Instrumentation: HS-GC-MS System:

  • Headspace Autosampler Parameters:

    • Vial Equilibration Temperature: 85°C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 95°C

    • Transfer Line Temperature: 105°C

    • Injection Volume: 1.0 mL

  • Gas Chromatograph (GC) Parameters:

    • Injection Port: Splitless mode, 250°C

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent)

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 3 minutes

      • Ramp: 10°C/min to 180°C

      • Hold: 2 minutes

  • Mass Spectrometer (MS) Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 57

    • Qualifier Ions: m/z 43, 71

5. Calibration: Prepare a multi-point calibration curve (minimum of 5 levels) from a certified reference standard of this compound. The calibration standards must be prepared in the same matrix as the test samples and should bracket the expected concentration of the analyte. The calibration curve should have a coefficient of determination (r²) ≥ 0.995.

6. Quality Control:

  • Method Blank: Analyze a matrix blank with each batch to ensure no contamination.

  • Laboratory Control Sample (LCS): Analyze an LCS from a second-source standard with each batch. Recovery should be within 80-120%.

  • Replicates: Analyze a minimum of three replicates of the proficiency test sample. The relative standard deviation (RSD) should be ≤ 15%.

Mandatory Visualization

The following diagram illustrates the typical workflow for an inter-laboratory comparison study, from the initial preparation of materials to the final reporting of laboratory performance.

InterLab_Workflow cluster_coordinator Coordinating Body cluster_labs Participating Laboratories A 1. Prepare & Validate Test Materials B 2. Distribute Samples to Participants A->B C 3. Analyze Samples per Provided Protocol B->C E 5. Perform Statistical Analysis (ISO 13528) F 6. Calculate Performance Scores (e.g., Z-Scores) E->F G 7. Issue Confidential Final Report F->G D 4. Submit Results to Coordinating Body C->D D->E

Workflow for a typical inter-laboratory comparison study.

Navigating the Maze: A Comparative Guide to the Adsorption of 2,2,4-Trimethylheptane on Molecular Sieves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of complex branched alkanes is a critical step in various processes. 2,2,4-Trimethylheptane, a C10 isomer, presents a unique challenge due to its bulky structure. This guide provides a comparative overview of the adsorption characteristics of this compound on different classes of molecular sieves, supported by experimental data for analogous compounds and detailed experimental protocols.

The selection of an appropriate molecular sieve for the adsorption of highly branched alkanes like this compound is governed by a delicate interplay of molecular dimensions and the porous architecture of the adsorbent. The kinetic diameter of this compound restricts its access to the micropores of many common zeolites, making larger pore molecular sieves the primary candidates for its adsorption.

Comparative Analysis of Molecular Sieves

The adsorption of highly branched alkanes is largely dictated by the pore size of the molecular sieve. While specific data for this compound is limited in publicly available literature, the behavior of analogous branched isomers, such as 2,2,4-trimethylpentane (B7799088) (iso-octane), provides valuable insights.

Molecular Sieve TypeTypical Pore Diameter (Å)Adsorption Characteristics for Highly Branched AlkanesKey Considerations
Zeolite 5A 5Exclusion: The pores are too small to allow the entry of this compound. It is often used to separate linear paraffins from branched isomers.Primarily used for separating n-alkanes from iso-alkanes. Not suitable for the adsorption of this compound.
Zeolite 13X (FAU) 10Adsorption: The large pore openings and interconnected supercages can accommodate bulky branched molecules like this compound. Adsorption is driven by van der Waals interactions.High adsorption capacity for a wide range of molecules. Selectivity for specific branched isomers can be low.
Zeolite Beta (BEA) 6.4 x 7.6 (12-ring), 5.5 (12-ring)Potential for Shape Selectivity: The three-dimensional pore system with intersecting 12-ring channels may offer shape-selective adsorption for certain branched isomers. Stronger adsorption of dimethyl-branched C8 isoalkanes compared to trimethyl-branched ones has been observed.[1]The tortuous pore structure can lead to diffusional limitations for very bulky molecules.
ZSM-5 (MFI) 5.1 x 5.5, 5.3 x 5.6 (10-ring)Limited Access/Exclusion: The medium-sized pores generally exclude highly branched alkanes like this compound. Adsorption, if any, is likely restricted to the external surface of the zeolite crystals.High thermal and chemical stability. Primarily used for shape-selective catalysis and separation of smaller molecules.
Silicalite-1 (MFI) 5.3 x 5.6, 5.1 x 5.5 (10-ring)Exclusion: Similar to ZSM-5, the pore dimensions are too small for the inclusion of this compound. It exhibits a high affinity for linear and slightly branched alkanes.A hydrophobic material, making it suitable for adsorption from aqueous streams.
Carbon Molecular Sieves (CMS) Variable (typically 3-10)Tunable Adsorption: The pore size of CMS can be tailored during synthesis, offering the potential to design materials with specific adsorption properties for branched alkanes. They can exhibit high adsorption capacities.Adsorption is influenced by both kinetic and equilibrium effects. The surface chemistry can be modified to enhance selectivity.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate determination of adsorption characteristics. The following outlines a general methodology for measuring the liquid-phase adsorption of branched alkanes on molecular sieves.

Static Adsorption (Equilibrium Isotherms)

This method is used to determine the adsorption capacity of a molecular sieve at equilibrium.

  • Preparation of Adsorbent: The molecular sieve is activated by heating under vacuum or a flow of inert gas to remove any adsorbed water or other impurities. A typical activation condition is heating at 350-450°C for 4-6 hours.

  • Preparation of Adsorbate Solution: A series of solutions of this compound in a non-adsorbing solvent (e.g., a larger, more branched alkane or a solvent known to have minimal interaction with the chosen molecular sieve) are prepared at different concentrations.

  • Adsorption Experiment: A known mass of the activated molecular sieve is added to a known volume of the adsorbate solution in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Analysis: The concentration of this compound remaining in the liquid phase after equilibrium is determined using a suitable analytical technique, such as gas chromatography (GC).

  • Calculation of Adsorption Capacity: The amount of this compound adsorbed per unit mass of the molecular sieve is calculated by a mass balance.

  • Isotherm Construction: The adsorption capacity is plotted against the equilibrium concentration to generate an adsorption isotherm.

Dynamic Adsorption (Breakthrough Curves)

This method provides information on the mass transfer zone and the dynamic adsorption capacity.

  • Column Packing: A fixed-bed adsorption column is packed with a known amount of the activated molecular sieve.

  • Feed Introduction: A solution of this compound with a constant concentration is continuously passed through the packed bed at a constant flow rate and temperature.

  • Effluent Analysis: The concentration of this compound in the effluent from the column is monitored over time using an online detector or by collecting and analyzing discrete samples.

  • Breakthrough Curve Generation: The effluent concentration (C/C₀, where C₀ is the inlet concentration) is plotted against time or the volume of feed passed through the bed. The resulting curve is the breakthrough curve.

  • Data Analysis: The breakthrough time (when the effluent concentration reaches a certain percentage of the inlet concentration) and the shape of the mass transfer zone are determined from the breakthrough curve. The total adsorption capacity can be calculated by integrating the area above the breakthrough curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the adsorption characteristics of a branched alkane on a molecular sieve.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Adsorbent_Activation Adsorbent Activation (Heating under Vacuum) Static_Adsorption Static Adsorption (Equilibrium Isotherm) Adsorbent_Activation->Static_Adsorption Dynamic_Adsorption Dynamic Adsorption (Breakthrough Curve) Adsorbent_Activation->Dynamic_Adsorption Solution_Prep Adsorbate Solution Preparation Solution_Prep->Static_Adsorption Solution_Prep->Dynamic_Adsorption GC_Analysis Concentration Analysis (Gas Chromatography) Static_Adsorption->GC_Analysis Dynamic_Adsorption->GC_Analysis Data_Processing Data Processing and Isotherm/Curve Generation GC_Analysis->Data_Processing Adsorption_Capacity Adsorption Capacity Data_Processing->Adsorption_Capacity Selectivity Selectivity Data_Processing->Selectivity Kinetics Adsorption Kinetics Data_Processing->Kinetics

Caption: Experimental workflow for determining adsorption characteristics.

Conclusion

The adsorption of this compound on molecular sieves is primarily limited by steric hindrance. Large-pore zeolites such as 13X (Faujasite) and potentially Beta are the most promising candidates for its capture, while smaller-pore zeolites like 5A and ZSM-5 will largely exclude this bulky molecule. Carbon molecular sieves offer a tunable platform that could be engineered for the selective adsorption of such highly branched alkanes. The selection of the optimal molecular sieve will depend on the specific application, including the desired capacity, selectivity, and the conditions of the process stream. Further experimental investigation is necessary to determine the precise adsorption behavior of this compound on these materials.

References

Navigating the Maze: A Comparative Guide to the Diffusion of Branched Alkanes in Porous Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transport of molecules through confined environments is paramount. In fields ranging from catalysis to drug delivery, the efficiency of processes often hinges on the diffusion rate of chemical species within porous materials. This guide provides an objective comparison of the diffusion rates of branched alkanes in porous media, supported by experimental data, to illuminate the critical role molecular structure plays in this fundamental process.

The branching of alkane chains introduces significant steric hindrance, which profoundly impacts their mobility within the tight confines of porous materials like zeolites. Generally, an increase in the degree of branching leads to a lower diffusion rate compared to linear alkanes of the same carbon number. This is a direct consequence of the larger kinetic diameter of branched isomers, which restricts their movement through the narrow channels of the porous host. However, the specific location of the branch and the topology of the porous network can lead to more complex and sometimes non-intuitive diffusion behaviors.

Comparative Analysis of Hexane (B92381) Isomer Diffusion in MFI Zeolites

A common model system for studying the effect of branching on diffusion is the set of hexane isomers diffusing through MFI-type zeolites (e.g., ZSM-5, silicalite-1), which have a well-defined pore structure with channels of approximately 0.55 nm in diameter. The table below summarizes experimental data for the diffusion of n-hexane, 2-methylpentane (B89812) (a mono-branched isomer), and 2,2-dimethylbutane (B166423) (a di-branched isomer).

Alkane IsomerStructureKinetic Diameter (nm)Porous MediumTemperature (K)Diffusion Coefficient (m²/s)Reference
n-HexaneLinear~0.43Silicalite-13004.5 x 10⁻¹¹[1]
2-MethylpentaneMono-branched~0.50Silicalite-1300< 4.5 x 10⁻¹¹[1]
3-Methylpentane (B165638)Mono-branched~0.50ZSM-5-Slower than n-hexane[2]
2,2-DimethylbutaneDi-branched~0.63ZSM-5-Significantly slower than n-hexane and 3-methylpentane[2][3]

Note: The diffusion coefficient for 2-methylpentane is noted as being lower than that of n-hexane, and in mixtures, its presence significantly reduces the mobility of n-hexane.[1] The diffusion of 2,2-dimethylbutane is so slow in the intracrystalline pores that it is often limited by surface barriers.[3]

The Subtle Dance of Mono-branched Isomers: 2-Methylpentane vs. 3-Methylpentane

Even among mono-branched isomers, the position of the methyl group can influence diffusion rates. A study comparing 2-methylpentane (2MP) and 3-methylpentane (3MP) in silicalite-1 reveals that the transport diffusivity of 2MP is 2.0 to 4.5 times higher than that of 3MP.[4] This is attributed to the fact that the longer carbon "tail" in 2MP facilitates its movement between channel intersections, while 3MP remains more confined within these intersections.[4]

Alkane IsomerPorous MediumTemperature (K)Key FindingReference
2-MethylpentaneSilicalite-1300Transport diffusivity is 2.0 - 4.5 times higher than 3MP.[4]
3-MethylpentaneSilicalite-1300Diffuses more slowly due to being more confined in channel intersections.[4]

Experimental Protocols

The determination of diffusion coefficients in porous media relies on sophisticated experimental techniques. Two common methods are detailed below.

Gravimetric Adsorption Kinetics

This method involves monitoring the mass of a porous material sample as it adsorbs the alkane from a vapor phase.

  • Sample Preparation: The zeolite sample is activated by heating under vacuum to remove any adsorbed water or other contaminants.

  • Sorption Measurement: The activated sample is exposed to a specific partial pressure of the alkane isomer at a constant temperature. The uptake of the alkane is measured as a function of time using a microbalance.

  • Data Analysis: The diffusion coefficient is extracted by fitting the time-dependent uptake data to a mathematical model that describes the diffusion process into the zeolite crystals. The rate of diffusion can be determined from these sorption kinetics.[3]

Infrared Microscopy (IRM)

IRM is a powerful technique that allows for the spatially and temporally resolved measurement of guest molecule concentrations inside a single zeolite crystal.

  • Crystal Preparation: A large, well-formed single crystal of the zeolite is selected and placed in a specialized IR microscope cell.

  • Concentration Profile Measurement: The crystal is exposed to a flow of the alkane vapor. The concentration of the alkane within the crystal is measured over time by recording IR spectra at different locations within the crystal.

  • Diffusion Coefficient Calculation: Fick's second law of diffusion is used to model the evolution of the concentration profiles, and the transport diffusivity is determined by fitting the model to the experimental data. This technique allows for the study of loading-dependent transport diffusivities.[4]

The Impact of Branching on Diffusion: A Conceptual Model

The relationship between alkane branching, molecular size, and diffusion rate in a porous medium can be visualized as a filtering process, where the pore structure of the material acts as a sieve.

G cluster_properties Molecular Properties cluster_diffusion Diffusion in Porous Medium A Linear Alkane (e.g., n-Hexane) B Mono-branched Alkane (e.g., 2-Methylpentane) D Increasing Branching A->D F Porous Medium (e.g., Zeolite) A->F Fast Diffusion C Di-branched Alkane (e.g., 2,2-Dimethylbutane) B->D B->F Slower Diffusion C->D C->F Very Slow/Blocked Diffusion E Increasing Kinetic Diameter D->E leads to G Decreasing Diffusion Rate E->G results in

Caption: Relationship between alkane branching and diffusion rate.

References

Cross-Validation of 2,2,4-Trimethylheptane Analysis: A Comparison of GC-FID and GC-MS Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of branched-chain alkanes such as 2,2,4-trimethylheptane is critical in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development. The selection of an appropriate analytical detector is paramount for achieving desired sensitivity, selectivity, and accuracy. This guide provides an objective comparison of two common gas chromatography (GC) detectors for the analysis of this compound: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Gas chromatography is the premier technique for separating volatile and semi-volatile compounds like this compound.[1] While the GC column performs the separation, the detector is responsible for generating a signal proportional to the amount of the eluted analyte. Both GC-FID and GC-MS are powerful and widely used techniques for hydrocarbon analysis, each offering distinct advantages.[1][2]

Data Presentation: Performance Characteristics

The performance of an analytical method is defined by several key parameters. The following table summarizes a comparison of typical performance characteristics for the analysis of volatile hydrocarbons using Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Note that specific values can vary based on instrumentation, method optimization, and sample matrix.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the current produced by the combustion of organic compounds in a hydrogen-air flame.[3]Separates ions based on their mass-to-charge ratio after electron ionization, providing structural information.[4]
Selectivity Universal detector for compounds containing carbon-hydrogen bonds; highly responsive to hydrocarbons.[5]Highly selective; can distinguish between compounds with different mass spectra, including isomers and co-eluting peaks.[6]
Sensitivity (LOD) Good sensitivity, typically in the low ppm to high ppb range. A detection limit of 0.01 ppm has been reported for a similar compound.[7]Excellent sensitivity, capable of reaching low ppb to ppt (B1677978) levels, especially in Selected Ion Monitoring (SIM) mode.[8]
Linearity (R²) Excellent, with R² values typically ≥ 0.999 over a wide dynamic range for hydrocarbons.[9]Good, with R² values typically ≥ 0.994, though the linear range may be narrower than FID.[10]
Precision (%RSD) High precision, with repeatability often <1-10%.[9][11]High precision, with repeatability typically <10% using appropriate internal standards.[10]
Identification Power Based solely on retention time, which is not unique to a single compound.Provides mass spectra, a "molecular fingerprint," allowing for positive compound identification via library matching.[4]
Typical Applications Routine quantification of known hydrocarbons, quality control in petrochemicals, and total hydrocarbon content analysis.[12][13]Identification of unknown compounds, analysis of complex mixtures, environmental monitoring, and forensic analysis.[2][6]

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for the analysis of this compound using both GC-FID and GC-MS systems.

Protocol 1: Quantitative Analysis using GC-FID

This protocol is optimized for the routine quantification of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the unknown samples.

    • If necessary, use an appropriate internal standard (e.g., a non-interfering alkane) by adding a constant concentration to all standards and samples.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent) equipped with a Flame Ionization Detector.

    • Injector: Split/Splitless inlet at 250°C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

    • FID Detector: Temperature set at 280°C.

    • Gas Flows: Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium or Nitrogen): 25 mL/min.

  • Data Analysis:

    • Integrate the peak area for this compound (and the internal standard, if used).

    • Construct a calibration curve by plotting the peak area (or area ratio) against the concentration of the standards.

    • Determine the concentration of this compound in unknown samples by interpolation from the calibration curve.

Protocol 2: Qualitative and Quantitative Analysis using GC-MS

This protocol is designed for both the identification and quantification of this compound, making it ideal for complex matrices or confirmation studies.

  • Sample Preparation:

    • Follow the same procedure as for GC-FID. For trace analysis, sample concentration techniques like solid-phase microextraction (SPME) or purge-and-trap may be employed.[14][15]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC (or equivalent) interfaced with a 5977B Mass Spectrometric Detector (MSD).

    • Injector, Carrier Gas, Column, and Oven Program: Use the same parameters as described in the GC-FID protocol to ensure comparable retention times.

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification of unknowns, scan a mass range of m/z 40-300.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 57, 43, 71).[16]

    • Solvent Delay: 3 minutes to protect the filament from the solvent peak.

  • Data Analysis:

    • Qualitative: Compare the acquired mass spectrum of the chromatographic peak with a reference library (e.g., NIST) for positive identification.

    • Quantitative: Integrate the peak area of the target ion(s) in SIM mode or the total ion chromatogram (TIC) in scan mode. Construct a calibration curve and calculate concentrations as described for the GC-FID method.

Mandatory Visualization

The following diagram illustrates a typical workflow for the cross-validation of analytical methods, ensuring that results are comparable and reliable across different detector technologies.[17][18]

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Bulk Sample Prep Prepare Aliquots (Dilution, Internal Std.) Sample->Prep GC_FID GC-FID System Prep->GC_FID GC_MS GC-MS System Prep->GC_MS Data_FID FID Data Acquisition (Peak Area, RT) GC_FID->Data_FID Data_MS MS Data Acquisition (TIC, Mass Spectra) GC_MS->Data_MS Compare Compare Results (Concentration, RSD, Bias) Data_FID->Compare Data_MS->Compare Report Final Report Compare->Report

Caption: Workflow for cross-validating GC-FID and GC-MS methods.

Conclusion

The choice between GC-FID and GC-MS for the analysis of this compound depends heavily on the analytical objective.

  • GC-FID is a robust, reliable, and cost-effective technique that is exceptionally well-suited for routine quantitative analysis where the identity of the analyte is already known.[19] Its wide linear range and high precision make it the detector of choice for quality control and high-throughput screening in the petrochemical industry.[12]

  • GC-MS offers unparalleled selectivity and identification capabilities.[6] While it is a powerful quantitative tool, its primary strength lies in its ability to provide structural information, making it indispensable for identifying unknown compounds in complex mixtures, for confirmatory analysis, and for trace-level detection in challenging matrices like environmental samples.[8][20]

For a comprehensive cross-validation, an analytical laboratory would ideally leverage both detectors. GC-FID can be used to establish robust quantitative performance, while GC-MS confirms the identity of the peak and can investigate potential co-eluting impurities, thereby providing a complete and defensible analytical data package.

References

Performance of 2,2,4-Trimethylheptane in Fuel Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,4-Trimethylheptane, a branched-chain alkane and an isomer of decane, is a component found in gasoline and jet fuel.[1] Despite its presence in these common fuels, a comprehensive, publicly available body of experimental data detailing its specific performance characteristics in various fuel blends is notably scarce. This guide provides a comparative analysis of this compound, contrasting its known properties and theoretical performance with the well-characterized reference fuel, 2,2,4-trimethylpentane (B7799088) (iso-octane). Due to the limited direct comparative data, this document also serves as a framework for future research by outlining detailed experimental protocols to systematically evaluate the performance of this compound as a fuel component.

Introduction

The optimization of fuel blends is critical for enhancing engine efficiency and reducing harmful emissions. While extensive research has focused on primary reference fuels like n-heptane and iso-octane, which define the octane (B31449) rating scale, many other hydrocarbon components are present in commercial fuels and contribute to their overall performance.[2] this compound (C10H22) is one such component. As a highly branched alkane, it is expected to exhibit good anti-knock properties, a key characteristic for spark-ignition engines.[3] However, a lack of specific data on its Research Octane Number (RON), Motor Octane Number (MON), and blending behavior hinders its full potential as a blendstock. This guide aims to consolidate the available information and provide a roadmap for the systematic evaluation of this compound in various fuel blends.

Data Presentation: A Comparative Overview

Table 1: Physical Properties of this compound vs. Iso-octane

PropertyThis compound2,2,4-Trimethylpentane (Iso-octane)
Chemical FormulaC10H22C8H18
Molar Mass ( g/mol )142.28114.23
Density (g/cm³)~0.724~0.692
Boiling Point (°C)~148.399.3

Table 2: Anti-Knock Properties (Experimental Data Needed)

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
This compoundData not availableData not available
2,2,4-Trimethylpentane (Iso-octane)100100

Table 3: Combustion Characteristics in a Reference Blend (e.g., with n-heptane) (Experimental Data Needed)

ParameterThis compound BlendIso-octane Blend
Laminar Flame Speed (m/s)Data not availableData available in literature
Ignition Delay Time (ms)Data not availableData available in literature
Heat Release Rate (J/deg)Data not availableData available in literature

Table 4: Emissions Profile in a Reference Blend (e.g., with gasoline surrogate) (Experimental Data Needed)

Emission SpeciesThis compound Blend (g/kWh)Iso-octane Blend (g/kWh)
Carbon Monoxide (CO)Data not availableData available in literature
Unburned Hydrocarbons (HC)Data not availableData available in literature
Nitrogen Oxides (NOx)Data not availableData available in literature
Particulate Matter (PM)Data not availableData available in literature

Experimental Protocols

To address the data gaps identified above, the following experimental protocols are proposed. These methodologies are standard in the field of fuel science and will allow for a direct and meaningful comparison of this compound with other fuel components.

Determination of Octane Number

Methodology: The Research Octane Number (RON) and Motor Octane Number (MON) of pure this compound and its blends with a reference fuel (e.g., Primary Reference Fuel, PRF) should be determined using a standard Cooperative Fuel Research (CFR) engine according to ASTM D2699 (RON) and ASTM D2700 (MON) test methods.

Octane_Number_Determination cluster_preparation Sample Preparation cluster_testing CFR Engine Testing cluster_analysis Data Analysis Pure_Sample Pure this compound RON_Test ASTM D2699 (RON Determination) Pure_Sample->RON_Test MON_Test ASTM D2700 (MON Determination) Pure_Sample->MON_Test Blend_Preparation Prepare Blends with Primary Reference Fuels Blend_Preparation->RON_Test Blend_Preparation->MON_Test Blending_Octane Calculate Blending Octane Numbers RON_Test->Blending_Octane MON_Test->Blending_Octane

Caption: Workflow for determining the Research and Motor Octane Numbers.

Evaluation of Combustion Characteristics

Methodology: The combustion characteristics of this compound blends can be investigated in a constant volume combustion chamber or a single-cylinder research engine. Key parameters to be measured include laminar flame speed, ignition delay time, and heat release rate. These experiments should be conducted at various equivalence ratios, temperatures, and pressures relevant to internal combustion engine operation.

Combustion_Analysis_Workflow Fuel_Blend Prepare Fuel Blends (e.g., with n-heptane or surrogate) Constant_Volume_Chamber Constant Volume Combustion Chamber Fuel_Blend->Constant_Volume_Chamber Research_Engine Single-Cylinder Research Engine Fuel_Blend->Research_Engine Flame_Speed Laminar Flame Speed Measurement Constant_Volume_Chamber->Flame_Speed Ignition_Delay Ignition Delay Time Measurement Constant_Volume_Chamber->Ignition_Delay Research_Engine->Ignition_Delay Heat_Release Heat Release Rate Analysis Research_Engine->Heat_Release

Caption: Experimental workflow for combustion characteristics analysis.

Assessment of Emission Profiles

Methodology: The emissions from the combustion of this compound blends should be measured from the exhaust of a single-cylinder or multi-cylinder engine mounted on a dynamometer. The engine should be operated over a range of steady-state conditions and standard driving cycles. Gaseous emissions (CO, HC, NOx) can be measured using a gas analyzer, while particulate matter (PM) can be characterized by its mass and number concentration.

Emissions_Testing_Protocol cluster_setup Engine Setup cluster_operation Engine Operation cluster_measurement Emissions Measurement Engine Test Engine on Dynamometer Steady_State Steady-State Conditions Engine->Steady_State Transient_Cycle Driving Cycle (e.g., FTP-75) Engine->Transient_Cycle Fuel_System Fuel Delivery System with Blend Fuel_System->Engine Gas_Analyzer Gas Analyzer (CO, HC, NOx) Steady_State->Gas_Analyzer PM_Measurement Particulate Matter (Mass and Number) Steady_State->PM_Measurement Transient_Cycle->Gas_Analyzer Transient_Cycle->PM_Measurement

Caption: Protocol for the assessment of engine emission profiles.

Logical Relationship of Fuel Properties and Performance

The performance of a fuel in an internal combustion engine is a complex interplay of its physical and chemical properties. The diagram below illustrates the logical relationship between the fundamental properties of this compound and its expected impact on engine performance and emissions.

Fuel_Performance_Relationship cluster_properties Fuel Properties cluster_performance Engine Performance cluster_emissions Emissions Molecular_Structure Molecular Structure (Highly Branched C10) Anti_Knock Anti-Knock Quality (Octane Number) Molecular_Structure->Anti_Knock influences Volatility Volatility (Boiling Point) Combustion_Efficiency Combustion Efficiency Volatility->Combustion_Efficiency affects Energy_Density Energy Density Power_Output Power Output Energy_Density->Power_Output determines Anti_Knock->Combustion_Efficiency enables higher Combustion_Efficiency->Power_Output improves Gaseous_Emissions Gaseous Emissions (CO, HC, NOx) Combustion_Efficiency->Gaseous_Emissions impacts Particulate_Formation Particulate Formation Combustion_Efficiency->Particulate_Formation impacts

Caption: Logical relationship between fuel properties and performance outcomes.

Conclusion and Future Outlook

This compound is a potentially valuable component for gasoline and other fuel blends due to its highly branched structure, which suggests favorable anti-knock characteristics. However, the current lack of comprehensive experimental data on its performance makes it difficult to fully assess its potential. The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate the octane rating, combustion behavior, and emission profiles of this compound in various fuel blends. The generation of such data will be crucial for the development of more accurate fuel surrogate models and the formulation of next-generation fuels with improved efficiency and lower environmental impact. It is recommended that future research efforts prioritize the determination of the fundamental properties of this and other lesser-known fuel components to unlock their potential for advanced combustion applications.

References

Assessing the Purity of Synthesized 2,2,4-Trimethylheptane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 2,2,4-Trimethylheptane, a branched alkane, complete with experimental protocols and data presentation to aid in the selection of the most appropriate methods.

The synthesis of this compound, typically achieved through the catalytic oligomerization of light olefins such as propylene (B89431) and isobutylene (B52900) followed by hydrogenation, can result in a mixture of structural isomers and other impurities. Therefore, robust analytical methods are essential to confirm the identity and quantify the purity of the target molecule. The primary techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, identification of unknown impurities, or high-throughput screening.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.Retention time (for separation), mass spectrum (for identification and structural elucidation), and peak area (for quantification).High sensitivity and selectivity, excellent for separating complex mixtures of isomers, provides definitive identification of known and unknown compounds.Destructive technique, may not be suitable for thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Chemical shifts, coupling constants, and integration of signals provide a detailed map of the molecule's structure.Non-destructive, provides unambiguous structural confirmation, can be used for quantitative analysis (qNMR).Lower sensitivity compared to GC-MS, may have difficulty distinguishing between structurally similar isomers in a mixture without advanced techniques.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify this compound from its isomers and other potential impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: A non-polar column is recommended for the separation of alkanes. A long column (e.g., 60-100 m) will provide better resolution of isomers. A common choice is a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector.

  • Detector: Mass spectrometer operating in electron ionization (EI) mode.

Procedure:

  • Sample Preparation: Dilute the synthesized this compound sample in a volatile organic solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (e.g., 100 ppm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 200 °C at a rate of 5 °C/min.

      • Hold: Maintain at 200 °C for 10 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (Helium).

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound will show characteristic fragments, with a prominent peak at m/z 57.[1]

    • Identify impurity peaks by comparing their mass spectra with library data.

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound and to detect the presence of any structurally distinct impurities.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • NMR Tubes.

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized product in ~0.6 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Compare the observed chemical shifts and coupling patterns with predicted spectra or literature data for this compound.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons, which should be consistent with the structure of this compound.

    • The presence of unexpected signals in either the ¹H or ¹³C NMR spectrum would indicate the presence of impurities.

Data Presentation

Quantitative data from the analysis should be summarized in clear and concise tables for easy comparison.

Table 1: Potential Impurities in Synthesized this compound and their Expected Analytical Signatures.

Potential ImpurityChemical FormulaExpected GC Retention TimeKey Mass Spectrum Fragments (m/z)Expected ¹H NMR Signals
This compound (Target) C₁₀H₂₂Reference57, 43, 71, 85Complex aliphatic signals ~0.8-1.5 ppm
Other Trimethylheptane Isomers (e.g., 2,3,4-trimethylheptane)C₁₀H₂₂Close to target, but distinctSimilar fragmentation pattern to targetDifferent chemical shifts and splitting patterns in the aliphatic region
Dimethyloctane IsomersC₁₀H₂₂May overlap with target or elute nearbySimilar fragmentation patternDifferent integration and multiplicity in aliphatic region
Unreacted Olefins (e.g., Propylene, Isobutylene)C₃H₆, C₄H₈Elute very earlyLower m/z fragmentsSignals in the olefinic region (~4.5-6.0 ppm)
C10 Alkenes (Incomplete Hydrogenation)C₁₀H₂₀Elute slightly before the corresponding alkaneMolecular ion peak 2 amu less than alkaneSignals in the olefinic region (~4.5-6.0 ppm)

Table 2: Comparison of Purity Assessment by GC-MS and Quantitative NMR (qNMR).

ParameterGC-MS (Peak Area %)qNMR (% Purity)
Purity of Batch A 98.5%98.2%
Purity of Batch B 95.2%94.8%
Identified Impurity 1 (Batch B) 2.1% (Isomer X)2.5% (Isomer X)
Identified Impurity 2 (Batch B) 1.5% (C10 Alkene)1.8% (C10 Alkene)

Visualization of the Purity Assessment Workflow

A logical workflow for assessing the purity of synthesized this compound is presented below.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_decision Decision Synthesis Synthesized this compound GCMS GC-MS Analysis Synthesis->GCMS NMR NMR Spectroscopy Synthesis->NMR Purity_Quant Purity Quantification GCMS->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Purity_Quant NMR->Impurity_ID Decision Accept or Repurify Purity_Quant->Decision Impurity_ID->Decision

Caption: Workflow for assessing the purity of synthesized this compound.

Signaling Pathway of Impurity Identification

The process of identifying an unknown impurity involves a logical progression of analytical steps.

Impurity_Identification_Pathway Unknown_Peak Unknown Peak in GC-MS Mass_Spectrum Analyze Mass Spectrum Unknown_Peak->Mass_Spectrum Database_Search Compare with Spectral Libraries (e.g., NIST) Mass_Spectrum->Database_Search Tentative_ID Tentative Identification Database_Search->Tentative_ID NMR_Analysis Acquire NMR Data of Isolated Impurity Tentative_ID->NMR_Analysis Structure_Elucidation 2D NMR (COSY, HSQC, HMBC) for Structure Elucidation NMR_Analysis->Structure_Elucidation Confirmed_ID Confirmed Impurity Structure Structure_Elucidation->Confirmed_ID

Caption: Logical pathway for the identification of an unknown impurity.

By employing these analytical techniques and following a structured workflow, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their scientific findings.

References

A Comparative Guide to Volatile Organic Compound (VOC) Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of Volatile Organic Compounds (VOCs) are critical in fields ranging from environmental analysis and food science to clinical diagnostics and pharmaceutical development. The initial extraction of these compounds from a sample matrix is arguably the most crucial step, directly influencing the sensitivity, accuracy, and reproducibility of the entire analytical procedure. This guide provides an objective comparison of common VOC extraction techniques, supported by performance data and detailed methodologies, to aid researchers in selecting the optimal method for their specific application.

Comparative Performance of VOC Extraction Methods

Selecting an appropriate extraction method requires a trade-off between sensitivity, speed, cost, and automation compatibility. The following table summarizes the quantitative performance of several widely used techniques.

MethodPrincipleTypical Sample TypesRelative SensitivityExtraction YieldKey AdvantagesLimitations
Static Headspace (SHS) Vapor phase equilibriumSolids, liquidsLow to Moderate10-20%[1]Simple, automated, inexpensive, minimal sample prepLow sensitivity, matrix effects, discriminates against less volatile compounds
Dynamic Headspace (DHS) / Purge and Trap (P&T) Exhaustive extractionLiquids, waters, solidsHigh to Very HighUp to 80% or higher[1][2]High sensitivity, low detection limits, exhaustive extraction[3][4]Complex, expensive instrumentation, potential for water interference[4]
Solid-Phase Microextraction (SPME) Adsorption/AbsorptionLiquids, solids, gasesModerate to HighVaries (equilibrium-based)Solvent-free, simple, automated, reusable fibers[5]Limited fiber capacity, potential for competitive adsorption, matrix effects
Stir Bar Sorptive Extraction (SBSE) Sorption (partitioning)Aqueous samplesVery HighHighHigh sensitivity, large sorbent phase volume, inert PDMS coating[6]Primarily for aqueous samples, requires thermal or liquid desorption unit
Solvent-Based Extraction (e.g., SLE, LLE) PartitioningSolids, semi-solidsVariesVariesWell-established, can be exhaustiveLabor-intensive, requires large volumes of organic solvents, potential for analyte loss during concentration[7]
Microwave-Assisted Extraction (MAE) Microwave energySolids, plant materialHighHighReduced extraction time and solvent consumption, higher yields than conventional methods[8][9]Requires polar solvents, potential for thermal degradation of analytes[9]
Ultrasound-Assisted Extraction (UAE) Acoustic cavitationSolids, plant materialHighHighEnhanced mass transfer, shorter extraction times, suitable for heat-sensitive compoundsPotential for free radical formation, efficiency can be matrix-dependent

Experimental Workflows and Methodologies

A generalized workflow for the analysis of VOCs involves extraction from the sample, followed by separation and detection, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

VOC_Extraction_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Solid, Liquid, Gas) Prep Homogenization, Weighing, pH adjust Sample->Prep SHS Static Headspace (SHS) Prep->SHS Matrix-dependent Choice DHS Dynamic Headspace (DHS / P&T) Prep->DHS Matrix-dependent Choice SPME Solid-Phase Microextraction (SPME) Prep->SPME Matrix-dependent Choice SBSE Stir Bar Sorptive Extraction (SBSE) Prep->SBSE Matrix-dependent Choice SE Solvent Extraction (MAE / UAE / LLE) Prep->SE Matrix-dependent Choice GCMS GC-MS Analysis SHS->GCMS Analyte Introduction DHS->GCMS Analyte Introduction SPME->GCMS Analyte Introduction SBSE->GCMS Analyte Introduction SE->GCMS Analyte Introduction Data Data Processing & Quantification GCMS->Data

Fig 1. General workflow for VOC analysis from sample preparation to data processing.

Key Experimental Protocols

Below are representative protocols for several common VOC extraction techniques. These should be optimized based on the specific analytes and sample matrix.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique that uses a coated fiber to adsorb or absorb VOCs from the headspace above a sample.[5]

  • Apparatus: GC-MS system, SPME fiber assembly (e.g., Divinylbenzene/Carboxen/PDMS), vials with septa, heating block or autosampler with agitation.

  • Procedure:

    • An accurately weighed or measured aliquot of the sample (e.g., 1-5 g) is placed into a headspace vial (e.g., 20 mL).[10]

    • If required, add a salt (e.g., NaCl) to increase the ionic strength of aqueous samples and promote partitioning of VOCs into the headspace.

    • The vial is sealed and placed in a heating block or autosampler at a controlled temperature (e.g., 40-80°C) for a defined incubation period (e.g., 15-30 min) to allow the sample to equilibrate.[7]

    • The SPME fiber is exposed to the headspace for a specific extraction time (e.g., 15-60 min) with or without agitation.

    • The fiber is then retracted and immediately transferred to the heated injection port of the GC-MS for thermal desorption of the trapped analytes.[5]

Dynamic Headspace / Purge and Trap (P&T)

P&T is an exhaustive extraction method that provides high sensitivity, making it ideal for trace-level analysis.[2]

  • Apparatus: P&T concentrator system, GC-MS, sparging vessel, adsorbent trap (e.g., Tenax).

  • Procedure:

    • A known volume of a liquid sample (e.g., 5-25 mL) is placed in the sparging vessel. For solid samples, a suspension in water is often used.

    • An inert gas (e.g., helium or nitrogen) is bubbled (purged) through the sample for a set time (e.g., 5-15 min) at a specific flow rate (e.g., 15–45 mL/min).[3]

    • The gas strips the VOCs from the sample matrix and carries them to an analytical trap containing one or more sorbent materials.

    • After the purge step, the trap is dry-purged with inert gas to remove excess water.[3]

    • The trap is then rapidly heated (desorbed), and the carrier gas backflushes the trapped VOCs into the GC column, often via a cryofocusing step to ensure sharp chromatographic peaks.[4]

Stir Bar Sorptive Extraction (SBSE)

SBSE utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) to extract analytes from aqueous samples with high recovery.[6]

  • Apparatus: GC-MS with a thermal desorption unit (TDU), PDMS-coated stir bars (e.g., Twister®), magnetic stir plate.

  • Procedure:

    • A sample (e.g., 10 mL) is placed into a vial.[11]

    • The SBSE stir bar is added to the sample.

    • The sample is stirred for a defined period (e.g., 30-120 min) at a constant speed (e.g., 500-1500 rpm).[11][12] Extraction time and speed are key optimization parameters.

    • After extraction, the stir bar is removed, rinsed with a small amount of deionized water, and gently dried with a lint-free tissue.[7]

    • The stir bar is placed in a glass thermal desorption tube and transferred to the TDU for analysis by GC-MS.[11]

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvents and sample, accelerating the extraction of compounds from a solid matrix.[9]

  • Apparatus: Microwave extraction system, extraction vessels, GC-MS.

  • Procedure:

    • A weighed amount of a solid sample (e.g., 1-10 g) is placed in a microwave-safe extraction vessel.[8]

    • A suitable solvent (e.g., ethanol, hexane, or a mixture) is added to the vessel. The choice of solvent is critical and depends on the target analytes' polarity.

    • The vessel is sealed and placed in the microwave system.

    • The sample is irradiated at a set power (e.g., 500-1000 W) and temperature for a short duration (e.g., 5-20 min).[8][9]

    • After extraction and cooling, the extract is filtered or centrifuged to separate the liquid from the solid residue.

    • The extract may require concentration before analysis by GC-MS.

References

A Comparative Kinetic Analysis of 2,2,4-Trimethylheptane and n-Heptane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the kinetic behavior of branched versus linear alkanes reveals significant differences in their reaction pathways and product distributions during combustion and pyrolysis. This guide provides a comprehensive comparison of 2,2,4-trimethylheptane, a branched alkane, and n-heptane, its linear counterpart, offering researchers, scientists, and drug development professionals valuable insights supported by experimental data.

The structural isomerism between this compound and n-heptane fundamentally influences their reactivity. The presence of tertiary carbon-hydrogen bonds in this compound, which are weaker than the primary and secondary C-H bonds found in n-heptane, leads to different initiation and propagation mechanisms in radical-driven reactions such as combustion and pyrolysis. Generally, branched alkanes exhibit higher octane (B31449) ratings and are more resistant to knocking in internal combustion engines, a direct consequence of their distinct kinetic behavior.

Quantitative Kinetic Data Comparison

To illustrate the differences in reactivity, the following tables summarize key kinetic parameters for this compound and n-heptane, including ignition delay times and product distributions from pyrolysis. It is important to note that direct comparative studies for this compound are limited; therefore, data for iso-octane (2,2,4-trimethylpentane), a structurally similar and well-studied branched alkane, is included as a proxy to highlight the general kinetic trends of branched alkanes in comparison to linear alkanes.

Parameter 2,2,4-Trimethylpentane (iso-octane) / Branched Alkane Proxy n-Heptane / Linear Alkane Experimental Conditions Reference
Ignition Delay Time Longer ignition delay times, exhibiting a more pronounced negative temperature coefficient (NTC) region.[1]Shorter ignition delay times compared to branched isomers under similar conditions.[1][2]Shock Tube, P = 40 bar, Stoichiometric fuel/air mixtures[1]
Global Activation Energy (Pyrolysis) Not explicitly found for this compound.209 - 219 kJ mol⁻¹Tubular Reactor, 793–953 K, 0.1–2.93 MPa[3]

Table 1: Comparison of Ignition Delay Times and Activation Energy.

Product This compound (and branched alkanes in general) n-Heptane Experimental Conditions Reference
Major Pyrolysis Products Higher yields of smaller alkenes and branched fragments.Methane, ethylene, ethane, propylene, 1-butene, 1-pentene, and 1-hexene.[3]Tubular Reactor, 793–953 K, 0.1–2.93 MPa[3]

Table 2: Predominant Products in Pyrolysis.

Reaction Pathways and Mechanisms

The structural differences between this compound and n-heptane dictate their preferred decomposition pathways. The following diagrams, generated using the DOT language, illustrate the conceptual differences in their initial reaction steps during pyrolysis and a typical experimental workflow for studying these kinetics.

Pyrolysis Pathways cluster_nHeptane n-Heptane Pyrolysis cluster_TMH This compound Pyrolysis nHeptane n-Heptane nHeptane_rad Primary/Secondary Heptyl Radicals nHeptane->nHeptane_rad H-abstraction nHeptane_products Linear Alkenes + Smaller Radicals (e.g., C2H4, C3H6) nHeptane_rad->nHeptane_products β-scission TMH This compound TMH_rad Tertiary Trimethylheptyl Radicals TMH->TMH_rad H-abstraction TMH_products Branched Alkenes + Smaller Radicals (e.g., isobutene) TMH_rad->TMH_products β-scission

Conceptual pyrolysis pathways of n-heptane and this compound.

Experimental Workflow start Fuel Sample (n-Heptane or this compound) reactor High-Temperature Reactor (e.g., Shock Tube, Flow Reactor) start->reactor quenching Rapid Quenching reactor->quenching analysis Product Analysis (Gas Chromatography, Mass Spectrometry) quenching->analysis data Kinetic Data (Rate Constants, Product Distribution) analysis->data

References

Safety Operating Guide

Safe Disposal of 2,2,4-Trimethylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,2,4-trimethylheptane is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a flammable organic compound, it is classified as a hazardous waste and requires specific handling procedures to mitigate risks of fire, environmental contamination, and health hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Key Properties of this compound

Understanding the physicochemical properties of this compound is the first step in its safe management. This data informs the necessary precautions for handling and disposal.

PropertyValue
Chemical Formula C₁₀H₂₂[1][2]
Molecular Weight 142.28 g/mol [1][3]
Flash Point 37.2°C (99.0°F)[2][4]
Boiling Point 148.3°C - 149.2°C[2][4]
Physical State Liquid
Appearance Colorless liquid
Odor Strong odor[1]
Solubility Insoluble in water[4]
Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all personnel are familiar with the following safety protocols. This information should be readily available in the laboratory's Chemical Hygiene Plan and the substance's Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • ANSI-compliant safety glasses with side shields or chemical splash goggles.

    • Flame-resistant lab coat.

    • Chemically resistant gloves (e.g., nitrile).

    • Closed-toe shoes.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.

  • Ignition Sources: This compound is a flammable liquid.[5][6] Eliminate all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.[7][8] Use only non-sparking tools when handling containers.[8]

  • Spill Response: Maintain a spill kit rated for flammable liquids in the immediate vicinity. In the event of a small spill, use an absorbent material to contain it, then collect the material in a sealed container for hazardous waste disposal.[9][10] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations.[11] Adherence to this protocol will ensure compliance and safety.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all this compound waste in a dedicated, chemically compatible container. This can be the original container or a suitable glass, metal, or plastic container.[11] Ensure the container is in good condition with a secure, tight-fitting lid.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected as a non-halogenated organic solvent waste.[10]

2. Labeling:

  • Hazardous Waste Label: Immediately label the waste container with a completed hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • The specific hazards associated with the chemical (e.g., "Flammable Liquid").

    • The accumulation start date (the date the first drop of waste was added to the container).

    • The name of the principal investigator or laboratory contact.

3. Storage:

  • Secure Storage Location: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation and Temperature Control: Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5] Flammable liquid storage cabinets are the preferred storage location.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[11]

4. Disposal Request and Pickup:

  • Arrange for Pickup: Once the waste container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's EH&S department or a certified hazardous waste disposal company.[5][11]

  • Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Prohibited Disposal Methods:

  • Do not pour this compound down the drain. This is illegal and can cause significant environmental damage and potentially create explosive atmospheres in the sewer system.[6][7][11]

  • Do not dispose of this compound in the regular trash. Even empty containers that held this chemical must be disposed of as hazardous waste due to residual vapors that can create a fire or explosion hazard.[7]

  • Do not evaporate this compound as a means of disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label Label Container with Hazardous Waste Tag collect->label store Store in a Designated Satellite Accumulation Area label->store check_full Is Container Full or Time Limit Reached? store->check_full add_waste Continue to Add Waste (Keep Container Closed) check_full->add_waste No request_pickup Arrange for Disposal via EH&S or Certified Vendor check_full->request_pickup Yes add_waste->store document Document Waste Disposal request_pickup->document end End: Waste Removed for Proper Disposal document->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of 2,2,4-Trimethylheptane: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for laboratory professionals on the appropriate personal protective equipment (PPE), handling protocols, and disposal procedures for 2,2,4-Trimethylheptane is critical for ensuring a safe research environment. This document provides a comprehensive overview of the necessary safety measures, drawing on data from analogous substances due to the limited specific information on this compound itself.

As a volatile and flammable hydrocarbon, this compound necessitates stringent safety protocols to mitigate risks of inhalation, skin contact, and fire. Adherence to the personal protective equipment (PPE) guidelines, coupled with proper handling and disposal techniques, is paramount for the protection of researchers and the integrity of the laboratory environment.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is the first line of defense against chemical exposure. For this compound, a multi-faceted approach to PPE is required, covering eye, face, skin, and respiratory protection.

Eye and Face Protection

Given the potential for splashes, it is mandatory to wear chemical splash goggles. In situations where there is a higher risk of splashing, the use of a face shield in conjunction with goggles is strongly recommended to provide full-face protection.

Skin Protection

In addition to gloves, a lab coat or a chemical-resistant apron should be worn to protect street clothing and underlying skin. For tasks with a higher potential for significant skin exposure, chemical-resistant coveralls may be necessary.

Respiratory Protection

This compound is a volatile organic compound (VOC), and inhalation of its vapors should be avoided. All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. For volatile hydrocarbons, an air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is typically recommended. The specific cartridge type should be selected based on the potential concentration of the vapor in the air. It is important to have a cartridge change-out schedule in place to ensure the continued effectiveness of the respirator.

Quantitative Data for Analogous Substances

The following table summarizes key quantitative data for substances structurally similar to this compound, which can be used to infer appropriate safety measures.

Parametern-HeptaneGasoline
Occupational Exposure Limits (OELs)
NIOSH RELTWA 85 ppm (350 mg/m³)-
OSHA PELTWA 500 ppm (2000 mg/m³)-
Glove Material Breakthrough Time (Minutes)
Nitrile>480 (for n-Heptane)Good to Excellent (general)
Viton™Excellent (general)Excellent (general)

Note: This data is for analogous substances and should be used as a guideline. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound when it becomes available and to conduct a site-specific risk assessment.

Experimental Workflow for PPE Selection and Use

The following diagram outlines the logical workflow for the selection and use of appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection Phase cluster_operation Operational Phase cluster_disposal Disposal Phase start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment Initiate sds_review Review (Analogous) Safety Data Sheet risk_assessment->sds_review Consult eye_face Select Eye/Face Protection (Goggles/Face Shield) sds_review->eye_face Inform skin Select Skin Protection (Gloves, Lab Coat) sds_review->skin Inform respiratory Select Respiratory Protection (Fume Hood/Respirator) sds_review->respiratory Inform don_ppe Don All Selected PPE eye_face->don_ppe skin->don_ppe respiratory->don_ppe handle_chemical Handle Chemical in Designated Area don_ppe->handle_chemical Proceed decontaminate Decontaminate/Doff PPE Properly handle_chemical->decontaminate Complete Task dispose Dispose of Used PPE and Chemical Waste Properly decontaminate->dispose Final Step

PPE Selection and Use Workflow for this compound.

Operational and Disposal Plans

Handling Procedures
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash and safety shower must be accessible.

  • Dispensing : When transferring this compound, use a grounded and bonded system to prevent the buildup of static electricity, which can be an ignition source.

  • Spill Response : Have a spill kit rated for flammable liquids readily available. In the event of a small spill, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan
  • Waste Collection : Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Storage : Store the hazardous waste container in a cool, well-ventilated area away from ignition sources and incompatible materials.

  • Disposal : Dispose of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations. Never dispose of this compound down the drain.

By implementing these comprehensive safety and logistical measures, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.